PhD2
Description
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
GTCKAECPTWEGICINKAPCVKCCKAQPEKFTDGHCSKILRRCLCTKPC |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Prolyl Hydroxylase Domain 2 (PHD2): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prolyl Hydroxylase Domain 2 (PHD2), also known as Egl nine homolog 1 (EGLN1), is a critical cellular enzyme that functions as the primary oxygen sensor in human cells. As a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase family, its principal and most well-characterized function is to regulate the stability of Hypoxia-Inducible Factor-α (HIF-α), the master transcriptional regulator of the hypoxic response. Under normal oxygen conditions (normoxia), this compound hydroxylates specific proline residues on HIF-α, targeting it for rapid degradation. In low oxygen conditions (hypoxia), this compound activity is inhibited, leading to HIF-α stabilization and the activation of a broad transcriptional program essential for adaptation to hypoxia, including genes involved in erythropoiesis, angiogenesis, and metabolism.[1][2][3] Beyond this canonical pathway, emerging evidence reveals HIF-independent functions for this compound, implicating it in a wider range of cellular processes and disease states.[4][5] Germline mutations in this compound are linked to familial erythrocytosis, and its dysregulation is a key factor in cancer and ischemic diseases.[6][7] Consequently, this compound has become a major therapeutic target, with several small-molecule inhibitors in clinical development for the treatment of anemia associated with chronic kidney disease.[8][9][10] This guide provides a comprehensive overview of this compound's structure, function, regulation, and involvement in disease, along with key quantitative data and experimental protocols.
Molecular Profile and Enzymatic Mechanism
Protein Structure
This compound is a 46-kDa protein composed of two main functional domains:
-
N-Terminal MYND-type Zinc Finger: This domain, spanning residues 21-58, is not involved in catalysis but mediates protein-protein interactions, linking this compound to other signaling pathways and regulatory proteins, such as the HSP90 co-chaperone p23.[11][12]
-
C-Terminal Catalytic Domain: This domain contains the active site and is homologous to the 2-oxoglutarate dioxygenase superfamily.[13] The active site features a highly conserved double-stranded β-helix core which coordinates a single Fe(II) ion through a 2-His-1-Asp facial triad.[14]
Enzymatic Reaction
This compound catalyzes the hydroxylation of proline residues on its substrates. This reaction requires molecular oxygen (O₂), Fe(II) as a catalytic metal cofactor, and 2-oxoglutarate (2-OG) as a co-substrate.[15] Ascorbate (B8700270) (Vitamin C) is also required to reduce the Fe(III) back to its active Fe(II) state if uncoupled reactions occur.[15] In the canonical reaction with HIF-α, this compound hydroxylates one of two specific proline residues (Pro402 and Pro564 in HIF-1α) located within oxygen-dependent degradation domains (ODDs).[16]
The Canonical Function: Regulation of HIF-α Stability
The primary role of this compound is to act as an oxygen-dependent switch controlling HIF-α levels. This regulation is central to cellular oxygen homeostasis.
-
Under Normoxic Conditions: When oxygen is plentiful, this compound is constitutively active. It hydroxylates proline residues within the HIF-α ODD. This post-translational modification creates a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), the recognition component of an E3 ubiquitin ligase complex.[2][8] pVHL binding leads to the polyubiquitination of HIF-α and its subsequent rapid degradation by the 26S proteasome, keeping HIF-α levels low.[8][16]
-
Under Hypoxic Conditions: When oxygen levels fall, the this compound-catalyzed hydroxylation reaction is arrested due to the lack of its oxygen co-substrate.[3] This prevents HIF-α hydroxylation, pVHL binding, and subsequent degradation.[8] Stabilized HIF-α translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating their transcription.[4]
Regulation of this compound
The activity and expression of this compound are tightly controlled through multiple mechanisms, ensuring a precise response to changing oxygen levels.
-
Transcriptional Regulation: The gene encoding this compound, EGLN1, contains a functional HRE in its promoter.[17][18] This means that under hypoxic conditions, the stabilized HIF-1α protein binds to the EGLN1 promoter and upregulates the transcription of this compound.[4][17] This forms a negative feedback loop that ensures HIF-α is rapidly degraded once oxygen levels are restored.[2]
-
Protein Interactions: this compound activity is modulated by its interaction with other proteins. The HSP90 co-chaperone p23 and FKBP38 interact with the MYND domain of this compound, which is thought to facilitate the efficient hydroxylation of HIF-1α.[11] The CUL3-KEAP1 E3 ligase complex can regulate this compound stability through polyubiquitination.[19]
-
Substrate Availability: Besides oxygen, this compound activity is dependent on the concentration of 2-oxoglutarate. Intermediates of the Krebs cycle, such as succinate (B1194679) and fumarate, can act as competitive inhibitors of 2-OG, thereby inhibiting this compound and stabilizing HIF-α even in the presence of oxygen.[12]
HIF-Independent Functions
While HIF-α is the primary substrate, this compound has been shown to hydroxylate other proteins and engage in functions independent of the canonical hypoxia pathway. These non-canonical roles are expanding our understanding of this compound's importance.
-
Hydroxylation of Other Substrates: this compound can hydroxylate and regulate proteins other than HIF-α.
-
N-myc downstream-regulated gene 3 (NDRG3): Hydroxylated by this compound, leading to its degradation under normoxia.[4]
-
Phosphodiesterase 4D (PDE4D): In cardiomyocytes, this compound-mediated hydroxylation and degradation of PDE4D leads to increased cAMP levels.[4]
-
Bromodomain-containing protein 4 (BRD4): this compound is the key enzyme for BRD4 proline hydroxylation, which affects its interaction with transcription factors and its role in gene expression.[20]
-
-
Regulation of Other Signaling Pathways:
-
NF-κB Pathway: In some cancer cells, this compound can suppress neoplastic growth by attenuating NF-κB activity.[5]
-
EGFR Signaling: In breast cancer, this compound has been identified as a direct binding partner of the Epidermal Growth Factor Receptor (EGFR), affecting EGFR turnover, stability, and downstream signaling.[5][21]
-
Role in Physiology and Disease
Given its central role in oxygen sensing, the proper function of this compound is critical for health, and its dysregulation is implicated in several pathologies.
-
Erythropoiesis and High-Altitude Adaptation: this compound is a key regulator of erythropoietin (EPO), the primary hormone controlling red blood cell production.[4] Heterozygous germline loss-of-function mutations in the EGLN1 gene cause familial erythrocytosis, a condition of abnormally high red blood cell mass due to chronic HIF-driven EPO expression.[2][6][22] Variants in EGLN1 are also associated with genetic adaptation to high altitudes in Tibetan populations.[6][11]
-
Ischemic Diseases and Anemia: In conditions like chronic kidney disease (CKD), EPO production is impaired, leading to anemia.[8] Inhibiting this compound mimics a hypoxic state, stabilizing HIF-2α and thereby stimulating endogenous EPO production. This has made this compound a prime therapeutic target, with several small-molecule inhibitors (e.g., Roxadustat, Vadadustat) approved or in late-stage clinical trials for treating anemia of CKD.[3][8][9][23]
-
Cancer: The role of this compound in cancer is complex and context-dependent.[1]
-
Tumor Suppressor: By downregulating HIF-1α, this compound can inhibit key hallmarks of cancer, including angiogenesis (via VEGF) and metabolic reprogramming.[5][24]
-
Tumor Promoter: In some contexts, this compound inhibition can sensitize tumors to therapies.[3] Conversely, partial reduction of this compound in stromal cells has been shown to normalize tumor vasculature, paradoxically reducing metastasis.[2] Its HIF-independent roles, such as regulating EGFR and NF-κB, further complicate its function in tumorigenesis.[5][21]
-
Quantitative Data Summary
Quantitative analysis of this compound's enzymatic activity and its response to inhibitors is crucial for both basic research and drug development.
Table 1: Kinetic Substrate Preference of this compound
| Substrate | Description | Preference Ratio (CODD/NODD) | Finding | Reference |
|---|---|---|---|---|
| HIF-1α CODD | C-terminal Oxygen Degradation Domain (residues 556-574) | ~20-fold | This compound displays a strong preference for hydroxylating the C-terminal proline residue in HIF-1α. | [25] |
| HIF-1α NODD | N-terminal Oxygen Degradation Domain (residues 395-413) | 1 | The N-terminal site is a much less efficient substrate. |[25] |
Table 2: Potency of Selected Clinical this compound Inhibitors
| Inhibitor | Target | IC₅₀ (nM) vs. This compound | Assay Type | Reference |
|---|---|---|---|---|
| Vadadustat (AKB-6548) | Pan-PHD inhibitor | 1290 | AlphaScreen | [10] |
| Roxadustat (FG-4592) | Pan-PHD inhibitor | 180 | AlphaScreen | [10] |
| Molidustat (BAY 85-3934) | Pan-PHD inhibitor | 70 | AlphaScreen | [10] |
| Daprodustat (GSK1278863)| Pan-PHD inhibitor | 29 | AlphaScreen |[10] |
Table 3: Representative EGLN1/PHD2 Mutations in Familial Erythrocytosis
| Mutation | Location/Domain | Functional Effect | Phenotype | Reference |
|---|---|---|---|---|
| P317R | Catalytic Core | Compromised ability to hydroxylate N-terminal ODD proline | Erythrocytosis, inappropriately normal serum EPO | [6][22] |
| H374R | Catalytic Core | Severe loss of function | Erythrocytosis, associated with paraganglioma | [6][26] |
| R371H | Catalytic Core | Loss of function | Erythrocytosis | [7] |
| D4E / C127S | N-Terminus | Altered function | Associated with high-altitude adaptation |[6] |
Key Experimental Protocols
Studying this compound function involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro this compound Hydroxylation Assay (Colorimetric)
This protocol describes a non-radioactive method to measure this compound activity by monitoring the consumption of its co-substrate, 2-oxoglutarate (α-KG), using 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH).[27]
Objective: To quantify the enzymatic activity of recombinant this compound in vitro.
Methodology:
-
Reagents:
-
Recombinant human this compound (e.g., residues 181-426).
-
HIF-1α peptide substrate (e.g., 19-mer CODD peptide DLDLEMLAPYIPMDDDFQL).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Cofactors: Ferrous sulfate (B86663) (FeSO₄), Sodium L-ascorbate, 2-oxoglutarate (2-OG).
-
Detection Reagents: 2,4-dinitrophenylhydrazine (2,4-DNPH) dissolved in 2 M HCl; 2.5 M NaOH.
-
-
Procedure: a. Prepare a reaction mixture in a 96-well plate containing assay buffer, this compound enzyme (e.g., 50-100 nM), HIF-1α peptide (e.g., 50 µM), FeSO₄ (e.g., 5 µM), and ascorbate (e.g., 100 µM). Include controls lacking enzyme or substrate. b. To initiate the reaction, add 2-OG to a final concentration of 50 µM. c. Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes) during which the reaction proceeds linearly. d. Stop the reaction by adding an equal volume of 2,4-DNPH solution. This derivatizes the remaining, unconsumed 2-OG. Incubate for 10 minutes at room temperature. e. Add concentrated NaOH to develop a colored 2,4-dinitrophenylhydrazone product. f. Measure the absorbance at a wavelength between 500-540 nm.
-
Data Analysis: The amount of 2-OG consumed is inversely proportional to the absorbance. Calculate enzyme activity by comparing the absorbance of the reaction wells to a standard curve of known 2-OG concentrations.
Protocol 2: Co-Immunoprecipitation (Co-IP) for this compound Interactors
This protocol details the identification of this compound-binding partners from cell lysates, as demonstrated in studies identifying the p23/HSP90 interaction.[11]
Objective: To isolate and identify proteins that interact with this compound in a cellular context.
Methodology:
-
Cell Culture and Lysis: a. Culture cells (e.g., HEK293) expressing an epitope-tagged version of this compound (e.g., FLAG-PHD2). A control cell line (parental or expressing an irrelevant tagged protein) is essential. b. Harvest and lyse cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors). c. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate).
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation. c. Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively (3-5 times) with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins. c. Elute the bound proteins from the beads. For FLAG-tagged proteins, this is best accomplished by competitive elution with a solution of 3xFLAG peptide. Alternatively, use a low-pH glycine (B1666218) buffer or SDS-PAGE sample buffer.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected interactor. b. For discovery of novel interactors, analyze the eluate by mass spectrometry (e.g., LC-MS/MS).
Protocol 3: HRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF by using a reporter plasmid where the expression of luciferase is driven by a promoter containing multiple Hypoxia Response Elements (HREs).[11]
Objective: To quantify the effect of this compound modulation on HIF transcriptional activity.
Methodology:
-
Reagents and Plasmids:
-
Mammalian cell line (e.g., HEK293FT).
-
HRE-Luciferase reporter plasmid (e.g., (eHRE)3-Luc).
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization.
-
Expression plasmid for this compound (or siRNA targeting this compound).
-
Transfection reagent.
-
Dual-Luciferase Reporter Assay System.
-
-
Procedure: a. Co-transfect cells with the HRE-Luciferase reporter, the Renilla control plasmid, and the this compound expression plasmid (or siRNA). b. After 24 hours, expose the cells to normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions for 16-24 hours. c. Lyse the cells using the passive lysis buffer provided with the luciferase assay kit. d. Measure the Firefly luciferase activity in the lysate using a luminometer. e. Subsequently, measure the Renilla luciferase activity in the same sample.
-
Data Analysis: a. Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. b. Compare the normalized luciferase activity between different conditions (e.g., normoxia vs. hypoxia, control vs. This compound overexpression/knockdown) to determine the effect on HIF transcriptional activity. An increase in the Firefly/Renilla ratio indicates higher HIF activity.
Conclusion
This compound is a master regulator of cellular adaptation to oxygen availability. Its canonical function as the key enzyme targeting HIF-α for degradation places it at the center of processes like erythropoiesis, angiogenesis, and cellular metabolism. The discovery of HIF-independent roles and a complex network of protein interactions continues to broaden its functional scope. The clinical success of this compound inhibitors for treating anemia has validated its significance as a therapeutic target. Future research focused on the tissue-specific functions of this compound and its non-canonical substrates will undoubtedly uncover new physiological roles and provide further opportunities for therapeutic intervention in a wide range of human diseases.
References
- 1. This compound: from hypoxia regulation to disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Characterization of genetic variants in the EGLN1/PHD2 gene identified in a European collection of patients with erythrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are this compound modulators and how do they work? [synapse.patsnap.com]
- 9. Small-molecule inhibitors of HIF-PHD2: a valid strategy to renal anemia treatment in clinical therapy - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolyl Hydroxylase Domain Protein 2 (this compound) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EGLN1 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners [frontiersin.org]
- 16. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Regulation of the prolyl hydroxylase domain protein 2 (this compound/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crosslinking-mediated Interactome Analysis Identified this compound-HIF1α Interaction Hotspots and the Role of this compound in Regulating Protein Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted and Interactome Proteomics Revealed the Role of this compound in Regulating BRD4 Proline Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hypoxia-inducible factor prolyl hydroxylase 2 (this compound) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Erythrocytosis-inducing this compound mutations implicate biological role for N-terminal prolyl-hydroxylation in HIF1α oxygen-dependent degradation domain [elifesciences.org]
- 23. Time-dependent inhibition of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Hypoxia-responsive factor this compound and angiogenic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. EGLN1 gene: MedlinePlus Genetics [medlineplus.gov]
- 27. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of PHD2 in Cellular Hypoxia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Prolyl Hydroxylase Domain 2 (PHD2) as the primary cellular oxygen sensor in hypoxia. It details the enzymatic function of this compound, its central role in the hypoxia-inducible factor (HIF) signaling pathway, and the regulatory mechanisms that govern its activity. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on the hypoxia signaling cascade and its therapeutic manipulation.
Executive Summary
Prolyl Hydroxylase Domain 2 (this compound), also known as Egl-9 homolog 1 (EGLN1), is a critical enzyme in the cellular response to changes in oxygen availability. As a member of the 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenase superfamily, this compound utilizes molecular oxygen to hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-α). This post-translational modification is the key step that flags HIF-α for proteasomal degradation under normoxic conditions. In hypoxia, the lack of oxygen as a substrate inhibits this compound activity, leading to the stabilization of HIF-α, which can then activate the transcription of a wide array of genes crucial for adaptation to low oxygen environments. Due to its pivotal role, this compound is a major therapeutic target for conditions such as anemia and ischemic diseases.
The Enzymatic Core of Hypoxia Sensing: this compound
Under normal oxygen conditions (normoxia), this compound is the principal regulator that maintains low steady-state levels of HIF-1α.[1][2] It catalyzes the hydroxylation of two conserved proline residues (Pro402 and Pro564 in human HIF-1α) located within the oxygen-dependent degradation domain (ODDD) of HIF-α subunits.[2][3][4] This reaction requires molecular oxygen, Fe(II), and 2-oxoglutarate as co-substrates and co-factors.[1][5] The hydroxylation of these proline residues creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[1][6] This complex then polyubiquitinates HIF-α, marking it for rapid degradation by the 26S proteasome.[6][7]
In hypoxic conditions, the reduced availability of molecular oxygen limits the enzymatic activity of this compound.[6][8] This inhibition prevents the hydroxylation of HIF-α, which consequently stabilizes, accumulates in the cytoplasm, and translocates to the nucleus.[6][8] In the nucleus, HIF-α dimerizes with the constitutively expressed HIF-β (also known as ARNT), forming the active HIF transcription factor. This complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, initiating a transcriptional program that promotes adaptation to hypoxia, including angiogenesis, erythropoiesis, and metabolic reprogramming.[9][10]
Quantitative Data on this compound Function
The following tables summarize key quantitative parameters related to this compound's enzymatic activity and its interaction with its primary substrate, HIF-1α.
| Parameter | Value | Conditions | Reference |
| This compound Kinetic Parameters for HIF-1α CODD Peptide (556-574) | |||
| Km (2OG) | 5 µM | In vitro assay with recombinant this compound | [5] |
| Km (CODD) | 2 µM - 37 µM | In vitro O2-consumption and 2OG-consumption assays with purified this compound, respectively | [11] |
| kcat | Not specified | ||
| This compound Kinetic Parameters for HIF-1α NODD Peptide (395-414) | |||
| Km (NODD) | 24 µM - 130 µM | In vitro O2-consumption and 2OG-consumption assays with purified this compound and cell lysates, respectively | [11] |
| Substrate Preference | |||
| CODD vs. NODD | ~20-fold preference for CODD | Competitive kinetic assays with recombinant this compound | [11][12] |
Table 1: Summary of this compound Enzymatic Kinetics. This table presents the Michaelis-Menten constants (Km) for the co-substrate 2-oxoglutarate (2OG) and the two primary hydroxylation sites on HIF-1α, the C-terminal (CODD) and N-terminal (NODD) oxygen-dependent degradation domains. The data indicates a significantly higher affinity of this compound for the CODD region of HIF-1α.
Signaling Pathways and Logical Relationships
The HIF-1α Degradation Pathway
The canonical pathway for HIF-1α degradation is initiated by this compound-mediated prolyl hydroxylation. The following diagram illustrates this critical signaling cascade.
Caption: The HIF-1α degradation pathway under normoxic and hypoxic conditions.
Regulatory Feedback Loop of this compound
Interestingly, this compound itself is a target gene of HIF-1.[13] This creates a negative feedback loop where hypoxia-induced HIF-1 activity leads to the upregulation of this compound mRNA and protein.[1][13][14] This mechanism is thought to be important for rapidly switching off the hypoxic response upon reoxygenation.[9][14]
Caption: Negative feedback regulation of this compound expression by HIF-1.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's mechanism of action. Below are protocols for key experiments frequently cited in the literature.
siRNA-mediated Knockdown of this compound
This protocol is used to specifically reduce the expression of this compound in cell culture to study its functional consequences, such as the effect on HIF-1α stability.[1]
Materials:
-
Target cells (e.g., HeLa, HEK293T)
-
siRNA targeting this compound and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well of a 6-well plate, dilute 20-100 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically.
-
Analysis: After incubation, cells can be harvested for downstream analysis, such as Western blotting to confirm this compound knockdown and assess HIF-1α levels.
Western Blotting for HIF-1α and this compound
This is the standard method to detect and quantify changes in protein levels of HIF-1α and this compound under different experimental conditions.[1]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HIF-1α, anti-PHD2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vitro Prolyl Hydroxylase Assay
This assay directly measures the enzymatic activity of this compound on a HIF-1α peptide substrate.[11][15]
Materials:
-
Recombinant human this compound
-
HIF-1α peptide substrate (e.g., a 19-mer peptide corresponding to the CODD region)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
FeSO4
-
2-oxoglutarate
-
Ascorbate
-
MALDI-TOF mass spectrometer or oxygen consumption sensor
Procedure (MALDI-TOF based):
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, recombinant this compound, FeSO4, ascorbate, and the HIF-1α peptide substrate.
-
Initiation: Start the reaction by adding 2-oxoglutarate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).
-
Analysis: Analyze the reaction mixture using MALDI-TOF mass spectrometry to detect the mass shift (+16 Da) corresponding to the hydroxylation of the HIF-1α peptide.[5]
Experimental Workflow for Investigating this compound Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel this compound inhibitor.
Caption: A typical experimental workflow for the evaluation of this compound inhibitors.
Conclusion
This compound stands as the master regulator of the HIF-1α signaling pathway and, by extension, the cellular response to hypoxia. Its mechanism of action, centered on oxygen-dependent prolyl hydroxylation, provides a direct and elegant link between oxygen availability and gene expression. The detailed understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development of novel therapeutics targeting this pathway. This guide serves as a foundational resource for professionals dedicated to advancing the science and application of hypoxia research.
References
- 1. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia - HIF Prolyl Hydroxylases (PHD) [covalab.com]
- 3. The Role of Hypoxia-Inducible Factor Post-Translational Modifications in Regulating Its Localisation, Stability, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme - Proteopedia, life in 3D [proteopedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. What are this compound modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 9. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the hypoxia‐inducible factor pathway induced by prolyl hydroxylase domain 2 deficiency enhances the effect of running training in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the prolyl hydroxylase domain protein 2 (this compound/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
the role of PhD2 in cellular oxygen sensing
An In-depth Technical Guide to the Role of PhD2 in Cellular Oxygen Sensing
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prolyl Hydroxylase Domain-containing protein 2 (this compound), also known as Egl-9 family hypoxia-inducible factor 1 (EGLN1), is the primary cellular oxygen sensor that governs the stability of Hypoxia-Inducible Factor (HIF).[1][2][3] Under normoxic conditions, this compound utilizes molecular oxygen to hydroxylate specific proline residues on the HIF-α subunit, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4][5] When oxygen levels are low (hypoxia), this compound activity is inhibited, leading to HIF-α stabilization, nuclear translocation, and the activation of a broad transcriptional program that mediates adaptive responses such as angiogenesis, erythropoiesis, and metabolic reprogramming.[6] Given its central role in oxygen homeostasis, this compound has emerged as a critical therapeutic target for a range of pathologies, including anemia, ischemic diseases, and cancer.[4][7] This guide provides a detailed overview of the core mechanisms, regulation, and pathophysiological significance of this compound, along with key experimental protocols for its study.
The Core Mechanism: this compound-Mediated Regulation of HIF-α
The canonical function of this compound is to act as an oxygen-dependent switch controlling the stability of the HIF-α subunit.[1] The HIF transcription factor is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).[8]
In Normoxia (Sufficient Oxygen): this compound, a non-heme iron (Fe(II)) and 2-oxoglutarate (2-OG)-dependent dioxygenase, catalyzes the hydroxylation of two key proline residues (Pro402 and Pro564 in HIF-1α) within the oxygen-dependent degradation domain (ODDD) of HIF-α.[9][10] This post-translational modification creates a binding site for the von Hippel-Lindau protein (pVHL), the recognition component of an E3 ubiquitin ligase complex.[4] Once bound, pVHL mediates the polyubiquitination of HIF-α, targeting it for rapid degradation by the 26S proteasome.[4][5] This process ensures that HIF-α levels remain extremely low under normal oxygen conditions.[1]
In Hypoxia (Low Oxygen): As molecular oxygen is a required co-substrate for the hydroxylation reaction, its scarcity during hypoxia directly limits this compound enzymatic activity.[5][6] Consequently, HIF-α is not hydroxylated and evades pVHL-mediated degradation.[4] Stabilized HIF-α accumulates in the cytoplasm, translocates to the nucleus, and dimerizes with HIF-1β.[4] This active HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating transcription.[2][8]
Caption: The canonical this compound-HIF-1α signaling pathway in normoxia and hypoxia.
Structural and Functional Domains of this compound
This compound is a 426-amino acid protein with distinct functional domains.[11] The C-terminal region (approx. residues 181-426) contains the catalytic domain, which harbors the characteristic double-stranded β-helix core fold common to the Fe(II) and 2-oxoglutarate-dependent dioxygenase family.[9][12] This domain contains the binding sites for Fe(II) and 2-OG. The N-terminal region contains a MYND (Myeloid translocation protein 8, Nervy, and DEAF1)-type zinc finger domain (approx. residues 21-58), which is thought to have an inhibitory effect on the enzyme's hydroxylase activity and may mediate protein-protein interactions.[13] The regions flanking these core domains are predicted to be intrinsically disordered.[11]
Caption: Schematic of the functional domains of the human this compound protein.
Regulation of this compound
The activity and expression of this compound are tightly controlled through multiple mechanisms, ensuring a sensitive and robust response to changing oxygen levels.
-
Transcriptional Regulation: The EGLN1 gene, which encodes this compound, is itself a direct target of HIF-1.[2][14] The EGLN1 promoter contains a functional HRE, allowing HIF-1 to induce this compound transcription under hypoxic conditions.[2] This creates a negative feedback loop that ensures HIF-α is rapidly degraded upon reoxygenation, effectively limiting the duration of the hypoxic response.[2][8]
-
Post-Translational Modifications (PTMs): this compound activity can be modulated by PTMs, including phosphorylation by kinases such as mTOR and GSK3β, although the precise functional consequences are still being elucidated.[11][15]
-
Interacting Proteins: Several proteins have been shown to interact with and regulate this compound. For instance, MAGE-11 can inhibit this compound activity in a degradation-independent manner.[8] The interaction with proteins like phospholipase D1 (PLD1) can also influence the this compound-VHL-HIF1α complex, accelerating HIF1α degradation.[8]
-
Subcellular Localization: this compound is found in both the cytoplasm and the nucleus.[16] Dynamic shuttling between these compartments is crucial for its function, with evidence suggesting that the hydroxylation of HIF-1α predominantly occurs within the nucleus.[16] This trafficking is controlled by nuclear import and export signals within the this compound sequence.[16]
Caption: A simplified diagram of the regulatory mechanisms controlling this compound.
Quantitative Analysis of this compound Function
The enzymatic activity of this compound has been characterized, providing quantitative insights into its function. These parameters are crucial for designing inhibitors and understanding its physiological role.
Table 1: Kinetic Parameters of Human this compound
| Parameter | Substrate | Value | Notes |
|---|---|---|---|
| Km (O2) | Molecular Oxygen | ~230-250 µM | This value is significantly above the oxygen tension in most tissues, positioning this compound to respond sensitively to changes in physiological oxygen levels. |
| Km (2-OG) | 2-Oxoglutarate | 5 - 60 µM | Demonstrates a high affinity for its co-substrate.[17] |
| Km (HIF-1α) | HIF-1α CODD Peptide | 80 - 100 µM | Reflects the affinity for its primary substrate peptide.[17] |
Values are approximate and can vary based on assay conditions and specific this compound construct used.
Table 2: IC50 Values of Selected this compound Inhibitors
| Inhibitor | IC50 (nM) | Mechanism |
|---|---|---|
| Dimethyloxalylglycine (DMOG) | ~8,000 - 10,000 | Broad 2-OG analogue, pan-hydroxylase inhibitor.[18] |
| Vadadustat (AKB-6548) | ~1,000 - 2,000 | Competitive with 2-OG. |
| Roxadustat (FG-4592) | ~800 | Competitive with 2-OG. |
| Daprodustat (GSK1278863) | ~40 | Competitive with 2-OG. |
| Compound in WO 2023072257 | 0 - 5 nM | Potent inhibitor identified via Alphascreen assays.[19] |
IC50 values are highly dependent on assay conditions (e.g., substrate concentrations).
Beyond HIF-α: Alternative Substrates and Pathways
While HIF-α is the canonical substrate, research has identified other proteins that are hydroxylated by this compound, expanding its role beyond the classic hypoxia response pathway.
-
N-myc downstream-regulated gene 3 (NDRG3): this compound hydroxylates NDRG3, targeting it for VHL-dependent degradation under normoxia.[8] This regulation is inhibited by lactate, linking this compound to metabolic signaling.[8]
-
RNA Polymerase II Subunit 1 (Rpb1): this compound can hydroxylate Rpb1, suggesting a role in regulating general transcription.[8]
-
NF-κB Signaling: In some contexts, particularly in certain cancers, this compound has been shown to suppress tumor growth by attenuating NF-κB activity in a HIF-independent manner.[5][20]
-
EGFR Signaling: this compound can directly interact with the Epidermal Growth Factor Receptor (EGFR) under normoxic conditions, and its presence is necessary for the full activation of downstream MAPK/ERK and PI3K/AKT signaling pathways.[3]
Pathophysiological Significance
The central role of this compound in oxygen sensing makes its dysregulation a key factor in numerous diseases.
-
Anemia and Erythropoiesis: this compound is a major negative regulator of erythropoietin (EPO) production.[8] Inhibition of this compound stabilizes HIF-2α in renal interstitial cells, leading to robust EPO production. This has made this compound inhibitors a new class of drugs for treating anemia, particularly in patients with chronic kidney disease (CKD).[4][6][21]
-
Ischemia and Angiogenesis: In ischemic conditions such as myocardial infarction and peripheral artery disease, this compound inhibition can be therapeutic.[6][7] By stabilizing HIF-1α, this compound inhibitors promote the expression of angiogenic factors like Vascular Endothelial Growth Factor (VEGF), enhancing blood vessel formation and improving tissue perfusion.[6][7]
-
Cancer: The role of this compound in cancer is complex and context-dependent.[5][22] While generally considered a tumor suppressor due to its opposition of the pro-angiogenic and pro-proliferative HIF pathway, its function can vary.[5][20] In some tumors, low this compound expression correlates with poorer survival.[8] However, in other settings, this compound inhibition can sensitize tumors to radiation or chemotherapy.[6] The impact of this compound also extends to the tumor microenvironment, where its activity in immune cells and cancer-associated fibroblasts can influence tumor progression and metastasis.[8][22]
Key Experimental Protocols for Studying this compound
In Vitro Prolyl Hydroxylation Assay (Colorimetric α-KG Consumption)
This assay measures this compound activity by quantifying the consumption of its co-substrate, α-ketoglutarate (α-KG).[18][23]
Methodology:
-
Reaction Setup: In a 96-well plate, combine assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), recombinant human this compound, a synthetic HIF-1α peptide substrate (e.g., 19-mer CODD peptide), FeSO₄, and ascorbic acid. Add the test compound (inhibitor) or vehicle control.
-
Initiation: Start the reaction by adding a known concentration of α-KG. Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Derivatization: Stop the reaction and derivatize the remaining α-KG by adding a solution of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). Incubate at room temperature to allow the formation of a hydrazone derivative.
-
Color Development: Add a strong base (e.g., NaOH) to each well. This shifts the absorbance spectrum of the α-ketoglutarate-2,4-DNP-hydrazone product.
-
Measurement: Read the absorbance at ~540 nm using a microplate reader. The decrease in absorbance compared to a no-enzyme control is proportional to the amount of α-KG consumed and thus to this compound activity.
-
Analysis: Calculate percent inhibition for test compounds and determine IC₅₀ values. For kinetic analysis, vary substrate concentrations to determine Kₘ and Vₘₐₓ.[18]
Cellular HIF-1α Stability Assay (Western Blot)
This method assesses the activity of this compound within a cellular context by measuring the steady-state levels of its primary substrate, HIF-1α.[1][24]
Methodology:
-
Cell Culture and Treatment: Culture human cells (e.g., HeLa, U2OS, HEK293T) under standard conditions. Treat cells with a this compound inhibitor or transfect with siRNA targeting this compound.[1] Include a positive control for HIF-1α stabilization, such as treatment with a hypoxia-mimetic agent (e.g., DMOG, CoCl₂) or exposure to hypoxia (1% O₂).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for HIF-1α. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. An increase in the HIF-1α band intensity in treated cells compared to the normoxic control indicates inhibition of this compound activity.[1]
Caption: Workflow for a cellular HIF-1α stability assay via Western Blot.
Co-Immunoprecipitation for this compound-EGFR Interaction
This protocol is used to verify the physical interaction between this compound and a putative binding partner like EGFR in cells.[3]
Methodology:
-
Cell Culture: Grow breast cancer cells (e.g., MDA-MB-231) under normoxic or hypoxic conditions.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate overnight at 4°C with an antibody against the "bait" protein (e.g., anti-EGFR) or a control IgG antibody.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the "prey" protein (e.g., anti-PHD2) to detect its presence in the immunoprecipitated complex. A band for this compound in the EGFR IP lane, but not in the control IgG lane, confirms the interaction.[3]
Conclusion and Future Directions
This compound is unequivocally the master regulator of the HIF-1 pathway and the principal oxygen sensor in mammalian cells. Its role extends from fundamental physiological processes like erythropoiesis to the complex pathology of cancer and ischemia. The development of this compound inhibitors has already yielded new therapeutic options for anemia and holds promise for treating ischemic diseases.
Future research will likely focus on:
-
Isoform-Specific Roles: Further dissecting the distinct and overlapping functions of PHD1, this compound, and PHD3.
-
HIF-Independent Functions: Expanding the catalogue of non-HIF substrates for this compound and understanding the physiological relevance of these interactions.
-
Tissue-Specific Regulation: Investigating how this compound activity and regulation differ across various cell types and tissues.
-
Targeted Drug Development: Designing isoform-selective PHD inhibitors or activators to minimize off-target effects and optimize therapeutic outcomes for specific diseases.
A deeper understanding of the multifaceted roles of this compound will continue to uncover novel biological insights and pave the way for innovative therapeutic strategies.
References
- 1. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the prolyl hydroxylase domain protein 2 (this compound/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor prolyl hydroxylase 2 (this compound) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are this compound modulators and how do they work? [synapse.patsnap.com]
- 5. Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 7. [Hypoxia-responsive factor this compound and angiogenic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of the prolyl hydroxylase domain protein 2 (this compound/egln-1) gene: identification of a functional hypoxia-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Characterization of Hypoxia Inducible Factor α-Prolyl Hydroxylase Domain 2 Interaction through MD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insilico Medicine identifies new this compound inhibitors | BioWorld [bioworld.com]
- 20. Frontiers | Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners [frontiersin.org]
- 21. What are EGLN1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 22. The this compound oxygen sensor paves the way to metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (this compound), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Prolyl Hydroxylase Domain 2 (PHD2)
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl Hydroxylase Domain 2 (PHD2), also known as Egl-9 family hypoxia-inducible factor 1 (EGLN1), is a critical cellular oxygen sensor that plays a central role in the regulation of the hypoxia-inducible factor (HIF) pathway. As a member of the Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenase superfamily, this compound utilizes molecular oxygen to catalyze the post-translational hydroxylation of specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event serves as the primary signal for HIF-α degradation under normal oxygen conditions (normoxia). Given its pivotal role in oxygen homeostasis, angiogenesis, and erythropoiesis, this compound has emerged as a significant therapeutic target for conditions such as anemia, ischemia, and cancer. This guide provides a comprehensive technical overview of the this compound gene and protein structure, its catalytic function, and key experimental methodologies for its study.
I. The this compound (EGLN1) Gene
The EGLN1 gene encodes the this compound enzyme. In humans, it is located on chromosome 1, specifically on the band 1q42.2.[1] The gene consists of five coding exons, a conserved genomic structure among the Egl-9 family members.[1] Expression of EGLN1 is widespread across various tissues, and interestingly, its transcription is upregulated by hypoxia, forming a negative feedback loop as HIF-1 itself can induce this compound expression.[2][3]
II. This compound Protein Architecture
The full-length human this compound protein consists of 426 amino acids with a molecular mass of approximately 46 kDa.[4] It is structurally and functionally organized into two principal domains: an N-terminal zinc finger domain and a C-terminal catalytic domain.[4][5]
A. N-Terminal MYND-type Zinc Finger Domain
Located at the N-terminus (approximately residues 21-58), this compound contains a Myeloid translocation protein 8, Nervy, and DEAF1 (MYND)-type zinc finger domain.[4][5][6] This domain is not directly involved in catalysis but plays a crucial regulatory and recruitment role.[7][8] It mediates protein-protein interactions, notably by binding to a conserved Pro-Xaa-Leu-Glu (PXLE) motif found in components of the HSP90 pathway, such as the co-chaperone p23.[9] This interaction is believed to recruit this compound to the HSP90 machinery, facilitating the efficient hydroxylation of HIF-α, which is an HSP90 client protein.[7][9] The structural integrity of this zinc finger, which chelates two zinc ions, is essential for these interactions.[7][8]
B. C-Terminal Catalytic Domain
The C-terminal region (approximately residues 181-426) houses the catalytic activity of the enzyme.[4][10] Its core structure is a double-stranded β-helix (DSBH) fold, often referred to as a "jelly-roll" motif, which is a characteristic feature of the Fe(II)/2-OG-dependent dioxygenase superfamily.[4] This core is stabilized by several α-helices packed along the main β-sheet.[1]
The Active Site: The active site is located in a cleft within the DSBH core.[11] It features a highly conserved triad (B1167595) of residues—His313, Asp315, and His374 —that coordinate a single ferrous iron (Fe(II)) ion.[12] The co-substrate, 2-oxoglutarate, binds to the Fe(II) center in a bidentate fashion and is further stabilized by interactions with other key residues, such as Arg383 and Tyr329 .[11] The substrate, a specific proline residue within a LxxLAP motif on HIF-α, binds in a nearby cleft, positioning it for hydroxylation.[13][14] A flexible loop region (β2β3 loop, residues 237-254) undergoes a conformational change upon substrate binding, enclosing the active site.[14]
III. Catalytic Mechanism and Signaling Pathway
This compound is the primary oxygen sensor responsible for setting low steady-state levels of HIF-1α in normoxia.[13][15] Its catalytic activity is directly dependent on the concentration of molecular oxygen.
A. The HIF-1α Degradation Pathway
Under normoxic conditions, there is sufficient molecular oxygen for this compound to function efficiently. The enzyme hydroxylates specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domains (ODDs) of HIF-1α.[13][16] This hydroxylation creates a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), which is the substrate recognition component of an E3 ubiquitin ligase complex.[2][16] The VHL complex then polyubiquitinates HIF-1α, marking it for rapid degradation by the 26S proteasome.[2][16]
Under hypoxic conditions, the lack of the co-substrate oxygen limits this compound activity.[2] As a result, HIF-1α is not hydroxylated, escapes recognition by VHL, and is stabilized.[16] It then accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes that promote adaptation to low oxygen, including those involved in angiogenesis, erythropoiesis, and glycolysis.[2]
B. The Catalytic Cycle
The catalytic mechanism of this compound follows the consensus pathway for 2-OG dependent oxygenases.[17][18]
-
Binding: The co-substrate 2-OG and the iron cofactor Fe(II) bind to the active site. This is followed by the binding of the HIF-α substrate peptide.[17]
-
Oxygen Activation: The binding of the HIF-α substrate induces a conformational change that allows molecular oxygen (O₂) to bind to the Fe(II) center.[17]
-
Oxidative Decarboxylation: O₂ reacts with the Fe(II)-2OG complex, leading to the oxidative decarboxylation of 2-OG into succinate (B1194679) and CO₂. This reaction generates a highly reactive ferryl intermediate (Fe(IV)=O).[19]
-
Hydroxylation: The powerful ferryl intermediate abstracts a hydrogen atom from the C4 position of the target proline residue on HIF-α, followed by a hydroxyl rebound step, resulting in the formation of 4-hydroxyproline.[19]
-
Product Release: Succinate and the hydroxylated HIF-α product are released, returning the enzyme to its initial state, ready for another catalytic cycle.
IV. Quantitative Data
The enzymatic activity of this compound is characterized by its kinetic parameters, which are crucial for understanding its function as an oxygen sensor and for developing inhibitors.
Table 1: Kinetic Parameters of this compound
| Substrate/Cofactor | Apparent Kм (μM) | Conditions / Notes | Reference(s) |
| Oxygen (O₂) * | 67 - 415 | Varies with HIF-α substrate used. Higher than atmospheric O₂, supporting its role as an oxygen sensor. | [20][21][22] |
| 2-Oxoglutarate (2-OG) | 1 - 75 | Varies with assay conditions and HIF substrate. Generally shows tight binding. | [18][20][22] |
| HIF-1α CODD (peptide) | 1.8 - 22 | C-terminal Oxygen-Dependent Degradation Domain (residues 556-574). | [18][20] |
| HIF-1α NODD (recombinant) | 24 | N-terminal Oxygen-Dependent Degradation Domain (residues 344-503). | [20] |
| HIF-1α CODD (recombinant) | 1.8 | Recombinant protein fragment (residues 530-652). | [20] |
Note: The Kм for oxygen for PHDs is in the range of 230-250 µM, which is significantly higher than for FIH (~90 µM), highlighting the PHDs' specific role as cellular oxygen sensors.[22]
Table 2: IC₅₀ Values for Selected this compound Inhibitors
| Inhibitor | IC₅₀ (nM) | Assay Type / Notes | Reference(s) |
| Roxadustat (FG-4592) | 120.8 - 2587 | Potent, clinically approved inhibitor. Value varies significantly with assay type (FP vs. MS). | [23] |
| Vadadustat (AKB-6548) | 215.1 | Fluorescence Polarization (FP) assay. | [23] |
| IOX2 | 22 | Potent quinoline (B57606) glycinamide (B1583983) inhibitor. | [24] |
| N-Oxalylglycine (NOG) | 2,520 | A 2-OG isostere and competitive inhibitor. | [23] |
| Compound 4 (GSK) | 9 | Competitive inhibitor with respect to 2-OG. | [25][26] |
V. Experimental Protocols
Studying this compound function and inhibition requires robust biochemical and cell-based assays. Below are outlines of key experimental methodologies.
A. Recombinant this compound Expression and Purification
Objective: To produce active, purified this compound catalytic domain (e.g., residues 181-426) for in vitro assays.
Methodology:
-
Cloning: The cDNA encoding the human this compound catalytic domain is cloned into an E. coli expression vector, such as pGEX or pET, often with an N-terminal affinity tag (e.g., GST or His₆).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG at a low temperature (e.g., 16-18°C) overnight to enhance protein solubility.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. Lysis is completed by sonication on ice.
-
Affinity Chromatography: The soluble lysate is clarified by centrifugation and applied to an affinity chromatography column (e.g., GSTrap for GST-tagged protein or Ni-NTA for His-tagged protein).[17]
-
Tag Cleavage (Optional): The affinity tag can be removed by incubation with a site-specific protease (e.g., Thrombin or TEV protease).
-
Size-Exclusion Chromatography: The protein is further purified using a gel filtration column to remove aggregates and remaining contaminants, yielding a highly pure and active enzyme preparation.[4]
-
Verification: Protein purity and identity are confirmed by SDS-PAGE and mass spectrometry.
B. In Vitro this compound Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory activity (IC₅₀) of a compound against this compound by measuring the consumption of the co-substrate 2-oxoglutarate.[27][28]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.0.
-
Enzyme: Purified recombinant this compound.
-
Substrate: HIF-1α CODD peptide (e.g., DLDLEMLAPYIPMDDDFQL).
-
Cofactors: Ferrous sulfate (B86663) (FeSO₄), Ascorbic acid.
-
Co-substrate: α-ketoglutarate (2-OG).
-
Inhibitor: Test compound dissolved in DMSO, prepared in serial dilutions.
-
Stop/Detection Reagent: 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) in HCl, followed by a strong base (NaOH).[27][28]
-
-
Reaction Setup (96-well plate):
-
Add assay buffer, inhibitor dilutions (or DMSO vehicle), this compound enzyme, HIF-1α peptide, FeSO₄, and ascorbic acid to each well.[27]
-
Initiate the reaction by adding 2-OG.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) within the linear range of the reaction.[27]
-
Detection:
-
Measurement & Analysis:
-
Read the absorbance at ~540 nm using a microplate reader.
-
The decrease in absorbance is proportional to the this compound activity (less remaining 2-OG).
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[27]
-
C. Cellular HIF-1α Stabilization Assay (Western Blot)
Objective: To assess the ability of a this compound inhibitor to stabilize HIF-1α protein levels in cultured cells.[29]
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa, HEK293) in multi-well plates and allow them to adhere.
-
Treatment: Treat cells with various concentrations of the test inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4-24 hours).[29]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[29]
-
Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for HIF-1α overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.[29]
-
Conclusion
This compound is a master regulator of the cellular response to oxygen availability. Its intricate structure, featuring a regulatory MYND domain and a highly conserved catalytic core, allows it to precisely control HIF-α stability. This central role has made it a prime target for therapeutic intervention, with several this compound inhibitors now in clinical use for the treatment of anemia. A thorough understanding of its genetic basis, protein structure, enzymatic kinetics, and signaling context, facilitated by the robust experimental methods described herein, is essential for researchers and professionals aiming to further explore its biology and exploit its therapeutic potential.
References
- 1. EGLN1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolyl Hydroxylase Domain Protein 2 (this compound) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Zinc Finger of Prolyl Hydroxylase Domain Protein 2 Is Essential for Efficient Hydroxylation of Hypoxia-Inducible Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Small Molecule this compound Zinc Finger Inhibitors that Activate Hypoxia Inducible Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. EGLN1 egl-9 family hypoxia inducible factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evidence for the Slow Reaction of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gas tunnel engineering of prolyl hydroxylase reprograms hypoxia signaling in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]
- 24. Liposomal this compound Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Time-dependent inhibition of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
The PhD2 Signaling Pathway: An In-depth Technical Guide for Researchers and Drug Development Professionals
December 2025
Introduction
The prolyl hydroxylase domain protein 2 (PhD2), also known as Egl-9 homolog 1 (EGLN1), is a critical cellular oxygen sensor that plays a pivotal role in the hypoxia-inducible factor (HIF) signaling pathway. By regulating the stability of the HIF-α subunit, this compound orchestrates a wide range of cellular responses to changes in oxygen availability, influencing processes from erythropoiesis and angiogenesis to metabolism and inflammation. Its central role in these fundamental physiological and pathological processes has made it a prime target for therapeutic intervention in various diseases, including anemia of chronic kidney disease, ischemic disorders, and cancer.
This in-depth technical guide provides a comprehensive overview of the core this compound signaling pathway, designed for researchers, scientists, and drug development professionals. It details the molecular mechanisms of this compound action, presents quantitative data on its activity and inhibition, and offers detailed protocols for key experimental assays. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate the intricate signaling cascades and experimental workflows associated with this compound research.
The Core this compound Signaling Pathway
The canonical function of this compound is to act as an oxygen-dependent regulator of HIF-α stability. This process is crucial for maintaining cellular homeostasis and adapting to low-oxygen (hypoxic) conditions.
This compound Under Normoxic Conditions
Under normal oxygen levels (normoxia), this compound is active and hydroxylates specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α subunits (primarily HIF-1α and HIF-2α).[1][2] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[1] The binding of VHL to hydroxylated HIF-α leads to the polyubiquitination of the HIF-α subunit, marking it for rapid degradation by the 26S proteasome.[1] This continuous degradation ensures that HIF-α levels remain low in normoxic conditions, preventing the activation of hypoxia-responsive genes.[1]
This compound Under Hypoxic Conditions
In low oxygen environments (hypoxia), the activity of this compound is inhibited due to the lack of its essential co-substrate, molecular oxygen.[1] This inhibition prevents the hydroxylation of HIF-α. As a result, HIF-α is not recognized by the VHL E3 ubiquitin ligase complex and escapes proteasomal degradation.[1] The stabilized HIF-α accumulates in the cytoplasm and translocates to the nucleus.[1] In the nucleus, it dimerizes with the constitutively expressed HIF-1β (also known as ARNT). This HIF-1α/HIF-1β heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[3] These target genes are involved in a variety of adaptive responses to hypoxia, including angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and metabolic reprogramming (e.g., glycolytic enzymes).[1]
Quantitative Data
A critical aspect of studying the this compound signaling pathway involves the quantitative analysis of enzyme activity, inhibitor potency, and substrate affinity. The following tables summarize key quantitative data from the literature.
Table 1: IC₅₀ Values of Selected this compound Inhibitors
| Inhibitor | This compound IC₅₀ | PHD1 IC₅₀ | PHD3 IC₅₀ | Assay Conditions | Reference(s) |
| IOX2 | 21 nM | - | - | Cell-free assay | [4] |
| IOX4 | 1.6 nM | - | - | Not specified | [4] |
| Vadadustat (AKB-6548) | 11.83 nM | 15.36 nM | 7.63 nM | Not specified | [5] |
| Daprodustat (GSK1278863) | 22.2 nM | 3.5 nM | 5.5 nM | Not specified | [5] |
| Roxadustat (FG-4592) | 591 nM | - | - | Not specified | [5] |
| Molidustat (BAY 85-3934) | 280 nM | 480 nM | 450 nM | Not specified | [5] |
| Enarodustat (JTZ-951) | 0.22 µM | - | - | Not specified | [4] |
| FG-2216 | 3.9 µM | - | - | Not specified | [4] |
| N-Oxalylglycine (NOG) | 106.4 µM | - | - | In vitro 2,4-DNPH assay | [6] |
| Cobalt Chloride (CoCl₂) | 6.4 µM | - | - | In vitro 2,4-DNPH assay | [6] |
Note: IC₅₀ values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Table 2: Kinetic Parameters for this compound Substrate Interaction
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Assay Method | Reference(s) |
| HIF-1α CODD | 7 | - | - | 2OG Consumption | [7] |
| HIF-1α NODD | 130 | - | - | 2OG Consumption | [7] |
| HIF-1α CODD | 1 - 30 | - | - | Various | [8] |
| HIF-1α NODD | 20 - 50 | - | - | Various | [8] |
| 2-Oxoglutarate (2OG) | <2 | - | - | Not specified | [9] |
Note: Kₘ values represent the substrate concentration at which the enzyme operates at half of its maximum velocity and are a measure of the enzyme's affinity for the substrate. A lower Kₘ indicates a higher affinity. There is variability in the reported Kₘ values for this compound substrates in the literature, which may be attributed to different experimental conditions and assay methodologies.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.
Western Blot Analysis of HIF-1α Stabilization
This protocol details the steps for detecting the stabilization of HIF-1α in response to this compound inhibition.[10][11]
Materials:
-
Cell Line (e.g., HeLa, Hep3B)
-
This compound inhibitor (e.g., Hif-phd-IN-2, Roxadustat)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: anti-HIF-1α
-
Primary Antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with the this compound inhibitor at various concentrations and for different time points. A positive control can be generated by treating cells with 100 µM CoCl₂ for 4-8 hours.[10]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells with ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge to pellet cell debris and collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer and boil. Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Immunoprecipitation of this compound and Interacting Proteins
This protocol describes the immunoprecipitation of this compound to identify and study its interacting partners.[12][13][14]
Materials:
-
Cell lysate
-
Primary antibody against this compound
-
Protein A/G agarose (B213101) or magnetic beads
-
Lysis Buffer (e.g., RIPA buffer)
-
Wash Buffer (e.g., modified RIPA or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
Procedure:
-
Pre-clearing the Lysate: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary anti-PhD2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins from the beads using Elution Buffer. If eluting with Laemmli buffer, the sample is ready for SDS-PAGE. If using a non-denaturing elution buffer, neutralize the eluate.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins.
HIF-1α Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of HIF-1 by using a luciferase reporter gene under the control of an HRE-containing promoter.[3][15][16][17]
Materials:
-
Human cancer cell line (e.g., HEK293T, A549)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂, DMOG)
-
This compound inhibitor
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.
-
Compound Treatment and Hypoxia Induction: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound inhibitor or a vehicle control. Incubate the plate under normoxic or hypoxic conditions (e.g., 1% O₂) for 16-24 hours.
-
Cell Lysis: Wash cells with PBS and add passive lysis buffer.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Calculate the fold change in luciferase activity relative to the control.
Conclusion
The this compound signaling pathway is a master regulator of cellular oxygen homeostasis, with profound implications for human health and disease. Understanding the intricate molecular mechanisms that govern this compound activity and its downstream effects is crucial for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the pathway, quantitative data for experimental design, and robust protocols for key assays. The continued exploration of the this compound signaling cascade promises to uncover new therapeutic opportunities and deepen our understanding of fundamental biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Immunoprecipitation Procedure [sigmaaldrich.com]
- 13. usbio.net [usbio.net]
- 14. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]
- 16. assaygenie.com [assaygenie.com]
- 17. med.emory.edu [med.emory.edu]
PhD2 substrates and interacting proteins
An In-depth Technical Guide to Prolyl Hydroxylase Domain 2 (PHD2) Substrates and Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl Hydroxylase Domain protein 2 (this compound), also known as Egl-9 homolog 1 (EGLN1), is a critical cellular oxygen sensor belonging to the family of Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases.[1][2] Under normoxic (normal oxygen) conditions, this compound plays a pivotal role in maintaining cellular homeostasis by regulating the stability of the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[3][4] This regulation is achieved through the hydroxylation of specific proline residues on HIF-α, which targets it for ubiquitination and subsequent proteasomal degradation.[5][6] Given its central role in the hypoxic response, which is implicated in numerous physiological and pathological processes including angiogenesis, erythropoiesis, and cancer, this compound has emerged as a significant therapeutic target.[3][4] This guide provides a comprehensive overview of the known substrates and interacting partners of this compound, quantitative data on these interactions, detailed experimental protocols for their identification, and diagrams of the associated signaling pathways.
Canonical Substrates: Hypoxia-Inducible Factors
The most well-characterized substrates of this compound are the alpha subunits of Hypoxia-Inducible Factor, primarily HIF-1α and HIF-2α.[7] this compound hydroxylates conserved proline residues located within two distinct oxygen-dependent degradation domains (ODDs): the N-terminal ODD (NODD) and the C-terminal ODD (CODD).[8][9] Specifically, these are Proline 402 (Pro402) and Proline 564 (Pro564) in HIF-1α, and the analogous residues in HIF-2α (Pro405 and Pro531).[4][7] This hydroxylation event is the critical step that allows the von Hippel-Lindau (VHL) tumor suppressor protein, the recognition component of an E3 ubiquitin ligase complex, to bind to HIF-α and target it for degradation.[5][6] Under hypoxic conditions, the lack of molecular oxygen, an obligatory substrate for the hydroxylation reaction, inhibits this compound activity.[3][5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of hypoxia-responsive genes.[6]
Quantitative Data: this compound Enzymatic Kinetics
The enzymatic activity of this compound is dependent on the concentration of its substrates and co-factors. Kinetic studies have revealed important parameters regarding its efficiency and substrate preference. Studies have shown that this compound exhibits a preference for the CODD of HIF-1α over the NODD.[8][9][10]
| Substrate/Co-factor | Parameter | Value | Reference |
| HIF-1α CODD | kcat/KM (M⁻¹s⁻¹) | 1.1 x 10⁵ | [8] |
| HIF-1α NODD | kcat/KM (M⁻¹s⁻¹) | 5.5 x 10³ | [8] |
| Oxygen (O₂) * | Km (µM) | ~230–250 | [4] |
| 2-Oxoglutarate (2-OG) | Km (µM) | ~55-75 | [10] |
| HIF-1α CODD (His₆–HIF-1α⁵³⁰⁻⁶⁹⁸) | Dissociation Rate (s⁻¹) | 0.186 | [10] |
| HIF-1α NODD (His₆–HIF-1α³⁴⁴⁻⁵⁰³) | Dissociation Rate (s⁻¹) | 0.697 | [10] |
*The Km for oxygen is significantly above the partial pressure of oxygen (PO2) observed in many tissues, making this compound highly sensitive to physiological changes in oxygen concentration.[4]
Non-Canonical Substrates and Interacting Proteins
Beyond its central role in HIF regulation, a growing body of evidence suggests that this compound interacts with and potentially hydroxylates a variety of other proteins, extending its functional role to other cellular pathways.[11][12][13] These interactions can be hydroxylase-dependent or independent.
Table of Selected Non-Canonical Substrates and Interacting Proteins
| Protein | Function | Type of Interaction | Key Findings | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Binding Partner | This compound directly binds to and stabilizes EGFR, regulating its downstream signaling pathways in breast cancer cells. | [14] |
| Bromodomain-containing protein 4 (BRD4) | Transcriptional Regulator | Substrate | This compound is the key enzyme for BRD4 proline hydroxylation, which affects its interaction with other transcription factors. | [15] |
| N-myc downstream-regulated gene 3 (NDRG3) | Signal Transduction | Substrate | This compound hydroxylates NDRG3, targeting it for VHL-dependent degradation under normoxia. This is inhibited by lactate. | [4] |
| Phosphodiesterase 4D (PDE4D) | Signal Transduction | Substrate | This compound hydroxylates PDE4D, leading to its degradation and an increase in intracellular cAMP levels in cardiomyocytes. | [4] |
| AKT (Protein Kinase B) | Signal Transduction | Substrate | This compound has been shown to hydroxylate AKT, which can inhibit its kinase activity. | [12][13] |
| p23 | Hsp90 Co-chaperone | Binding Partner | p23 binds to the MYND zinc finger of this compound and recruits it to the HSP90 machinery, facilitating HIF-1α hydroxylation. | [4][16] |
| FK506-binding protein 38 (FKBP38) | Hsp90 Co-chaperone | Binding Partner | FKBP38 interacts with the MYND domain of this compound and can negatively regulate its stability. | [1][4] |
| COP9 Signalosome (CSN) Complex | Deneddylase Complex | Binding Partner | This compound interacts with the CSN complex, and this interaction is enhanced by the 2-OG analog DMOG. This may form a negative feedback loop for the HIF pathway. | [11][12][13] |
| Cullin 3 (CUL3) | E3 Ubiquitin Ligase | Binding Partner | The CUL3-KEAP1 E3 ligase complex regulates the polyubiquitination and degradation of this compound. | [13] |
| Osteoglycin (OS-9) | Scaffolding Protein | Binding Partner | OS-9 forms a complex with this compound/3 and HIF-1α, enhancing the degradation of the HIF-α subunit. | [4] |
Signaling Pathways and Logical Relationships
Canonical this compound-HIF Signaling Pathway
The primary pathway involving this compound is the oxygen-dependent degradation of HIF-α. Under normoxic conditions, this compound hydroxylates HIF-α, leading to its recognition by VHL and subsequent proteasomal degradation. In hypoxia, this process is inhibited, allowing HIF-α to activate target genes.[6]
Caption: The canonical oxygen-sensing pathway regulated by this compound.
This compound Interaction with the HSP90-p23 Chaperone System
This compound is recruited to the HSP90 chaperone machinery by the co-chaperone p23. This interaction is thought to facilitate the efficient hydroxylation of HSP90 client proteins, most notably HIF-1α.
Caption: this compound recruitment to the HSP90 machinery via the p23 co-chaperone.
Experimental Protocols
The identification and validation of this compound substrates and interacting proteins rely on a combination of in vitro and in vivo techniques.
Experimental Workflow: Interactome Analysis by Co-Immunoprecipitation and Mass Spectrometry (Co-IP-MS)
A common strategy to identify novel protein-protein interactions is to use an antibody to pull down a protein of interest (e.g., this compound) from cell lysate and then use mass spectrometry to identify the co-precipitated proteins.[11][13] The use of chemical crosslinkers can stabilize transient or weak interactions.[11]
Caption: Workflow for identifying this compound interacting proteins using Co-IP-MS.
Protocol 1: Co-Immunoprecipitation (Co-IP)
This protocol is adapted from methodologies used to validate this compound interactions.[13][16]
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T or HeLa) expressing tagged this compound (e.g., FLAG-PHD2 or HTBH-PHD2) to ~80-90% confluency.
-
Optional: Treat cells with 2mM dimethyloxalylglycine (DMOG) for 4 hours to trap substrates.[13]
-
Wash cells with ice-cold PBS and lyse in ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with an appropriate antibody (e.g., anti-FLAG antibody) or affinity resin (e.g., streptavidin agarose for HTBH-tag) overnight at 4°C with gentle rotation. Use a control IgG as a negative control.
-
Add protein A/G agarose beads (if using a primary antibody) and incubate for an additional 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold IP Lysis Buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in 2x SDS-PAGE loading buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the protein of interest and suspected interacting partners. For discovery proteomics, proceed to in-gel digestion and mass spectrometry.
-
Protocol 2: In Vitro Hydroxylation Assay
This protocol is based on methods that measure the hydroxylation of a HIF-1α peptide substrate.[17]
-
Reagents and Setup:
-
Reaction Buffer: 50 mM HEPES pH 7.0.
-
Recombinant this compound: Purified, active enzyme (e.g., 0.2 µM final concentration).
-
Substrate: Synthetic peptide corresponding to the HIF-1α CODD (e.g., DLDLEMLAPYIPMDDDFQL, 6 µM final concentration).[18]
-
Co-factors: 2-oxoglutarate (10 µM), FeCl₂ (10 µM), and Ascorbic Acid (100 µM).
-
Assemble reactions in a 384-well plate or microcentrifuge tubes on ice.
-
-
Reaction:
-
Prepare a master mix containing the reaction buffer, 2-OG, FeCl₂, and ascorbic acid.
-
Add the HIF-1α substrate peptide to the master mix.
-
Initiate the reaction by adding recombinant this compound. Include a negative control reaction without the enzyme.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or by adding SDS-PAGE loading buffer.
-
Detection Method 1 (Western Blot): Analyze the reaction products by SDS-PAGE or dot blot, followed by Western blotting with an antibody specific for hydroxylated Pro564 of HIF-1α.[19]
-
Detection Method 2 (Mass Spectrometry): Desalt the reaction mixture using a C18 ZipTip and analyze by MALDI-TOF or LC-MS to detect the +16 Da mass shift corresponding to the addition of an oxygen atom upon hydroxylation.[8]
-
Detection Method 3 (Coupled Enzyme Assay): Measure the production of succinate (B1194679), a co-product of the reaction, using a luminescence-based succinate detection kit.[18]
-
Conclusion
This compound is a multifaceted enzyme that sits (B43327) at the heart of the cellular oxygen-sensing pathway. While its role as the primary regulator of HIF-α stability is well-established, ongoing research continues to uncover a broader interactome, implicating this compound in the regulation of transcription, cell signaling, and protein stability through both HIF-dependent and independent mechanisms. The quantitative analysis of its enzymatic activity and the application of advanced proteomic techniques are crucial for delineating these complex functions. A thorough understanding of this compound's substrates and interacting partners is essential for the development of novel therapeutics that target the hypoxic response in a range of diseases, from anemia to cancer.
References
- 1. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are this compound modulators and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crosslinking-mediated Interactome Analysis Identified this compound-HIF1α Interaction Hotspots and the Role of this compound in Regulating Protein Neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Crosslinking-mediated Interactome Analysis Identified this compound-HIF1α Interaction Hotspots and the Role of this compound in Regulating Protein Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia-inducible factor prolyl hydroxylase 2 (this compound) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted and Interactome Proteomics Revealed the Role of this compound in Regulating BRD4 Proline Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prolyl Hydroxylase Domain Protein 2 (this compound) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oxidative Dimerization of this compound is Responsible for its Inactivation and Contributes to Metabolic Reprogramming via HIF-1α Activation - PMC [pmc.ncbi.nlm.nih.gov]
expression of PhD2 in different cancer cell lines
An In-depth Technical Guide on the Expression of Prolyl Hydroxylase Domain 2 (PhD2) in Cancer Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyl Hydroxylase Domain 2 (this compound), also known as Eg-nine homolog 1 (EGLN1), is a critical cellular oxygen sensor that plays a pivotal role in cancer biology. Its canonical function involves the oxygen-dependent hydroxylation of Hypoxia-Inducible Factor-1α (HIF-1α), marking it for proteasomal degradation. Under hypoxic conditions, a hallmark of the solid tumor microenvironment, this compound activity is inhibited, leading to HIF-1α stabilization and the activation of transcriptional programs that promote angiogenesis, metabolic reprogramming, and metastasis. However, emerging evidence reveals a more complex role for this compound, with functions extending beyond HIF regulation to include direct interactions with key oncogenic pathways. This guide provides a comprehensive overview of this compound expression in various cancer cell lines, details its complex signaling networks, and presents standardized protocols for its study.
Core Signaling Pathways Involving this compound
This compound's influence on tumorigenesis is mediated through both HIF-dependent and HIF-independent signaling pathways. These distinct mechanisms underscore the protein's multifaceted role in cancer progression and its potential as a therapeutic target.
Canonical HIF-1α-Dependent Pathway
Under normal oxygen levels (normoxia), this compound utilizes O₂ as a co-substrate to hydroxylate specific proline residues on the HIF-1α subunit. This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome. In the hypoxic tumor core, the lack of O₂ inhibits this compound's enzymatic activity. Consequently, HIF-1α is stabilized, dimerizes with HIF-1β, translocates to the nucleus, and activates the transcription of genes that facilitate tumor survival and growth.[1][2][3]
Caption: The canonical this compound-HIF-1α signaling axis under normoxic and hypoxic conditions.
HIF-Independent Signaling: EGFR Crosstalk
Recent studies have identified a direct, HIF-independent interaction between this compound and the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, particularly breast cancer.[4] this compound binds directly to EGFR, influencing its stability and subsequent downstream signaling through the PI3K/AKT and MAPK/ERK pathways. Knockdown of this compound in breast cancer cells has been shown to decrease EGFR protein levels, thereby inhibiting EGF-driven cell migration.[4][5] This interaction suggests that this compound can modulate tumor progression independently of its oxygen-sensing role.
Caption: HIF-independent crosstalk between this compound and the EGFR signaling pathway.
This compound (EGLN1) Expression Across Cancer Cell Lines
The expression of this compound varies significantly across different cancer types and even among cell lines derived from the same tumor type. This heterogeneity contributes to its divergent roles as both a tumor suppressor and a potential oncogene.
| Cancer Type | Cell Line(s) | This compound (EGLN1) Expression Level | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | H1299, A549 | Variable / Upregulated | TCGA data suggests upregulation in NSCLC tissues. Knockdown in A549 and H1299 cells suppresses proliferation and metabolism. | [6][7] |
| NSCLC | Primary Tumors | Decreased (mRNA) | mRNA levels of PhD1 and this compound were significantly decreased in primary tumors compared to normal lung tissue and correlated with poor prognosis. | [8] |
| KRAS-mutated Lung Adenocarcinoma | Various | Upregulated | EGLN1 expression is significantly higher in tumor tissue compared to healthy lung tissue and is associated with a worse prognosis. | [9] |
| Breast Cancer | MDA-MB-231, MCF7 | Expressed / Nuclear Localization | This compound is expressed and shows higher levels in the nucleus compared to the cytoplasm. Knockdown reduces EGFR protein levels and cell motility. | [4][10] |
| Nasopharyngeal Carcinoma (NPC) | CNE2, etc. | Upregulated | NPC cell lines show higher EGLN1 expression compared to normal nasopharyngeal epithelial cells (NP69). Overexpression promotes proliferation. | [11] |
| Colorectal Cancer (CRC) | DLD-1 | Expressed / Strong Nuclear Staining | EGLN1 mRNA and protein levels are significantly decreased in CRC tumor tissues compared to normal tissues, suggesting a tumor suppressor role. | [10][12] |
| Clear Cell Ovarian Cancer | Various | Dependency in a Subset | A subset of clear cell ovarian cancer cell lines show a dependency on EGLN1 for proliferation. | [13] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Various | Decreased (mRNA) | EGLN1 mRNA levels are significantly higher in normal tissues compared to HNSCC tumors. | [14] |
| Various | HeLa, U2OS, HEK293, HepG2, Jurkat | Inducible by Hypoxia | EGLN1 mRNA is upregulated in response to hypoxic conditions in multiple cell lines. | [15] |
Experimental Protocols & Workflows
Accurate assessment of this compound expression, activity, and interactions is fundamental to understanding its role in cancer. The following sections detail standard methodologies.
Western Blotting for this compound Protein Expression
Western blotting is used to quantify this compound protein levels in cell lysates.
Methodology:
-
Protein Extraction: Lyse cultured cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and separate proteins by size.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against this compound (e.g., Cell Signaling Technology #4835) and a loading control (e.g., GAPDH, β-tubulin).[6][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.[6]
Caption: Standard experimental workflow for Western Blot analysis of this compound protein.
Quantitative Real-Time PCR (qPCR) for EGLN1 mRNA Expression
qPCR is a sensitive method for quantifying the mRNA expression level of the EGLN1 gene.
Methodology:
-
RNA Extraction: Isolate total RNA from cancer cell lines using a reagent like RNAiso Plus (TaKaRa Bio) or a column-based kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Scientific).[6]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based qPCR mix (e.g., MonAmp SYBR Green qPCR Mix), cDNA template, and EGLN1-specific primers.
-
Amplification: Perform the reaction on a real-time PCR cycler.
-
Data Analysis: Calculate the relative expression of EGLN1 using the 2(-ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Caption: Workflow for quantifying EGLN1 mRNA expression via qPCR.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to investigate the in-vivo interaction between this compound and a putative binding partner, such as EGFR.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing: Incubate lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-PhD2) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.
-
Analysis: Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., anti-EGFR) to confirm the interaction.[4]
In Vitro this compound Hydroxylation Assay (AlphaScreen)
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based method to measure the enzymatic hydroxylation activity of this compound and screen for inhibitors.[17]
Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant this compound enzyme, Fe(II), and ascorbate (B8700270) with a biotinylated HIF-1α peptide substrate and 2-oxoglutarate to initiate the reaction.
-
Incubation: Allow the enzymatic reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add a mix of streptavidin-coated "Donor" beads and anti-hydroxy-HIF-1α antibody-conjugated "Acceptor" beads.
-
Proximity Signal: The Donor beads bind the biotinylated peptide, and the Acceptor beads bind only if the peptide has been hydroxylated by this compound. When in close proximity, the Donor beads excite the Acceptor beads, which emit a light signal.
-
Data Acquisition: Read the signal on a microplate reader. The signal intensity is directly proportional to this compound enzymatic activity.[17]
Conclusion and Future Directions
The expression and function of this compound in cancer are highly context-dependent, varying with tumor type, microenvironment, and the underlying genetic landscape of the cancer cell. While its canonical role as a HIF-1α regulator positions it as a tumor suppressor, its HIF-independent interactions, such as with EGFR, reveal potential oncogenic functions. This duality makes this compound a complex but compelling target for therapeutic development. A thorough understanding of its expression patterns in different cancer cell lines is crucial for predicting cellular responses to this compound inhibitors or modulators. Future research should focus on elucidating the precise molecular switches that govern its tumor-suppressive versus pro-tumorigenic activities to develop more targeted and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolyl hydroxylase 2: a promising target to inhibit hypoxia-induced cellular metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are this compound modulators and how do they work? [synapse.patsnap.com]
- 4. Hypoxia-inducible factor prolyl hydroxylase 2 (this compound) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners [frontiersin.org]
- 8. Gene Expression Levels of the Prolyl Hydroxylase Domain Proteins PHD1 and this compound but Not PHD3 Are Decreased in Primary Tumours and Correlate with Poor Prognosis of Patients with Surgically Resected Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An integrative functional genomics approach reveals EGLN1 as a novel therapeutic target in KRAS mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EGLN1 induces tumorigenesis and radioresistance in nasopharyngeal carcinoma by promoting ubiquitination of p53 in a hydroxylase-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the prognostic value and immune landscape of EGLN1 in colorectal cancer: insights from bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome-Wide Interrogation of Human Cancers Identifies EGLN1 Dependency in Clear Cell Ovarian Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding Hypoxia-Driven Tumorigenesis: The Interplay of HIF1A, DNA Methylation, and Prolyl Hydroxylases in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression of Prolyl Hydroxylases (PHDs) Is Selectively Controlled by HIF-1 and HIF-2 Proteins in Nucleus Pulposus Cells of the Intervertebral Disc: DISTINCT ROLES OF this compound AND PHD3 PROTEINS IN CONTROLLING HIF-1α ACTIVITY IN HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Role of Prolyl Hydroxylase Domain 2 (PHD2) in Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyl hydroxylase domain 2 (PHD2) is a critical oxygen sensor that plays a complex and often contradictory role in the regulation of tumor angiogenesis. While primarily known for its role in the degradation of hypoxia-inducible factor-1α (HIF-1α), a master regulator of angiogenesis, emerging evidence reveals that this compound's influence extends to HIF-independent pathways, including the modulation of NF-κB signaling. This technical guide provides an in-depth analysis of the multifaceted role of this compound in tumor angiogenesis, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers and drug development professionals in this field. The evidence suggests that the ultimate effect of this compound on tumor vascularization is context-dependent, varying with the specific tumor type and the cellular compartment in which this compound is expressed.
The Core Mechanism: this compound as a Key Oxygen Sensor
Under normoxic (normal oxygen) conditions, this compound utilizes molecular oxygen as a substrate to hydroxylate specific proline residues on the α-subunit of HIF-1.[1][2][3] This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[4][5] This process effectively suppresses the expression of HIF-1α target genes, many of which are potent inducers of angiogenesis, such as vascular endothelial growth factor (VEGF).
In the hypoxic microenvironment characteristic of solid tumors, the lack of oxygen inhibits this compound activity.[3][6] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and activates the transcription of a plethora of genes that promote angiogenesis, cell survival, and metabolic adaptation.[3][7]
Quantitative Impact of this compound Modulation on Tumor Angiogenesis
The modulation of this compound expression has a significant and quantifiable impact on key parameters of tumor growth and angiogenesis. The following tables summarize quantitative data from various studies investigating the effects of this compound knockdown or inhibition.
| Cell Line | Genetic Modification | Tumor Volume (mm³) | Reference |
| HCT116 (Colon Carcinoma) | shRNA vs. Control | Increased growth with this compound knockdown | [3] |
| SU.86.86 (Pancreatic Cancer) | shRNA vs. Control | Increased growth with this compound knockdown | [7] |
| RKO (Colon Carcinoma) | shRNA vs. Control | Increased growth with this compound knockdown | [7] |
| HCT116 (HIF-1α null) | shRNA vs. Control | Increased growth with this compound knockdown | [3] |
Table 1: Effect of this compound Silencing on Tumor Volume. This table illustrates the consistent finding that reducing this compound expression in various cancer cell lines leads to enhanced tumor growth in xenograft models.
| Cell Line | Genetic Modification | Change in Microvessel Density (MVD) | Quantification Method | Reference |
| HCT116 | shRNA vs. Control | 3- to 4-fold increase | CD31 staining | [3] |
| SU.86.86 | shRNA vs. Control | Significant increase | CD31 staining | [7] |
| Tumors in this compound+/- mice | Heterozygous knockout | No significant change in density, but vessel normalization | CD31 staining | [3] |
Table 2: Effect of this compound Modulation on Tumor Microvessel Density. This table highlights the impact of this compound on the tumor vasculature. While knockdown in tumor cells increases vessel density, systemic partial reduction of this compound can lead to a more organized and "normalized" vasculature.
| Cell Line | Genetic Modification | Change in Angiogenin (B13778026) (ANG) Protein Levels | Change in IL-8 Protein Levels | Change in VEGF Protein Levels | Reference |
| HCT116 | shRNA vs. Control | Elevated | Elevated | Unchanged | [3] |
Table 3: Effect of this compound Silencing on Pro-Angiogenic Factor Secretion. This table demonstrates the HIF-independent mechanism by which this compound regulates angiogenesis through the modulation of other pro-angiogenic factors.
Signaling Pathways Involving this compound in Tumor Angiogenesis
The Canonical HIF-1α-Dependent Pathway
The primary mechanism by which this compound regulates angiogenesis is through its control of HIF-1α stability. The following diagram illustrates this canonical pathway.
Caption: Canonical this compound-HIF-1α signaling pathway in normoxia and hypoxia.
HIF-1α-Independent Regulation via NF-κB
This compound can also regulate angiogenesis independently of HIF-1α by modulating the activity of the transcription factor NF-κB.[3] Silencing of this compound has been shown to increase NF-κB activity, leading to the upregulation of pro-angiogenic factors such as angiogenin (ANG) and interleukin-8 (IL-8).[3]
Caption: this compound's HIF-independent regulation of angiogenesis via the NF-κB pathway.
Detailed Experimental Protocols
Western Blot Analysis for this compound and HIF-1α
This protocol details the detection of this compound and HIF-1α protein levels in cell lysates.
Materials:
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PHD2, anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-old lysis buffer. Scrape cells and transfer lysate to a microcentrifuge tube.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply chemiluminescent substrate. Visualize bands using an imaging system.
Co-Immunoprecipitation (Co-IP) of this compound and IKKβ
This protocol is for investigating the interaction between this compound and IKKβ.
Materials:
-
Co-IP lysis buffer
-
Anti-PHD2 antibody or anti-IKKβ antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as above)
Procedure:
-
Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing (Optional): Incubate lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add protein A/G beads and incubate for 1 hour at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against this compound and IKKβ.
In Vivo Tumor Xenograft and Angiogenesis Analysis
This protocol describes the establishment of tumor xenografts and subsequent analysis of angiogenesis.
Materials:
-
Cancer cells (e.g., HCT116 with this compound knockdown)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., nude or SCID)
-
Calipers
-
Formalin or other fixative
-
Paraffin
-
Anti-CD31 antibody
-
Immunohistochemistry reagents
Procedure:
-
Cell Preparation: Harvest and resuspend cancer cells in sterile PBS or media, with or without Matrigel.
-
Subcutaneous Injection: Inject cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers (Volume = (width^2 * length)/2).
-
Tumor Harvesting: At the end of the experiment, euthanize the mice and excise the tumors.
-
Tissue Processing: Fix tumors in formalin and embed in paraffin.
-
Immunohistochemistry: Section the tumors and perform immunohistochemistry for the endothelial marker CD31.
-
Microvessel Density (MVD) Quantification: Capture images of the stained sections and quantify MVD by counting the number of CD31-positive vessels per unit area in several "hot spots" of high vascularity.
In Vitro Matrigel Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in response to conditioned media from tumor cells.
Materials:
-
Matrigel
-
Endothelial cells (e.g., HUVECs)
-
Conditioned media from tumor cells (e.g., with and without this compound knockdown)
-
96-well plate
Procedure:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells.
-
Treatment: Add conditioned media from the different tumor cell populations to the wells.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the number of closed loops.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of this compound in tumor angiogenesis.
Caption: A comprehensive experimental workflow for elucidating the role of this compound in tumor angiogenesis.
Conclusion and Future Directions
This compound is a central regulator of the tumor microenvironment with a complex role in angiogenesis that cannot be solely attributed to its regulation of HIF-1α. Its influence on NF-κB signaling and the secretion of other pro-angiogenic factors highlights the intricate network of pathways that govern tumor vascularization. The conflicting reports on whether this compound acts as a tumor suppressor or promoter underscore the importance of considering the cellular context and the specific tumor model. For drug development professionals, targeting this compound presents a nuanced opportunity. While this compound inhibitors are being explored for their potential to induce a "pseudo-hypoxic" state that could sensitize tumors to therapy, the pro-angiogenic effects of this compound inhibition in some contexts warrant careful consideration. Future research should focus on dissecting the cell-type-specific functions of this compound within the tumor microenvironment to develop more targeted and effective therapeutic strategies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hypoxia-responsive factor this compound and angiogenic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor Vasculature is Regulated by this compound-mediated Angiogenesis and Bone Marrow-Derived Cell Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Complex Role of PHD2 in Cancer Progression
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
Prolyl hydroxylase domain protein 2 (PHD2), also known as Egl-9 family hypoxia inducible factor 1 (EGLN1), is a critical oxygen sensor that plays a complex and often contradictory role in cancer progression. While traditionally viewed as a tumor suppressor through its canonical function of targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation, emerging evidence reveals a more nuanced involvement of this compound in tumorigenesis, encompassing both tumor-promoting and tumor-suppressive functions through a variety of signaling pathways. This guide provides an in-depth analysis of the multifaceted role of this compound in cancer, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling interactions to support ongoing research and drug development efforts.
Abstract
The cellular response to varying oxygen levels is a critical determinant of tumor growth and metastasis. At the heart of this oxygen-sensing machinery lies this compound, an enzyme that hydroxylates HIF-1α in an oxygen-dependent manner, leading to its proteasomal degradation. In the hypoxic tumor microenvironment, reduced this compound activity stabilizes HIF-1α, a master transcriptional regulator that drives the expression of genes involved in angiogenesis, metabolic reprogramming, and metastasis. However, the influence of this compound extends far beyond HIF-1α regulation. It engages in HIF-independent signaling, impacting cancer-associated fibroblasts (CAFs), immune cells, and tumor metabolism, thereby painting a complex picture of its role in cancer. Understanding these diverse functions is paramount for the development of effective therapeutic strategies targeting the this compound pathway.
Core Concepts: The Dichotomous Function of this compound
The role of this compound in cancer is not monolithic; it is highly context-dependent, varying with cancer type, the specific cellular compartment (tumor cells vs. stromal cells), and the tumor microenvironment.
As a Tumor Suppressor:
-
Canonical HIF-1α Regulation: Under normoxic conditions, this compound hydroxylates HIF-1α, leading to its degradation and suppressing the transcription of hypoxia-response genes that promote tumor growth, angiogenesis, and metastasis.[1][2][3][4][5][6][7] Overexpression of this compound has been shown to inhibit tumor growth and invasion in some cancer models, such as pancreatic cancer.[8]
-
Induction of Senescence: In certain contexts, such as endometrial cancer, this compound has been reported to induce senescence in carcinoma cells, thereby acting as a tumor suppressor.[7]
-
Inhibition of NF-κB Signaling: this compound can suppress neoplastic growth in colon and breast cancer by attenuating the activity of NF-κB, a key inflammatory and pro-survival transcription factor.[5][9][10]
As a Tumor Promoter:
-
Vessel Normalization and Chemoresistance: Paradoxically, partial inhibition or heterozygous deficiency of this compound can lead to the "normalization" of the chaotic tumor vasculature.[11][12][13][14] This improved vessel structure and function can enhance tumor perfusion and oxygenation, which can, in turn, inhibit metastasis.[11] However, this normalization can also increase the delivery of chemotherapeutic agents to the tumor, potentially enhancing treatment efficacy.[12][13][14]
-
Activation of Cancer-Associated Fibroblasts (CAFs): this compound in cancer cells can promote metastasis by activating CAFs, which in turn remodel the extracellular matrix to facilitate cancer cell invasion.[15][16]
-
HIF-Independent Angiogenesis: this compound can regulate the expression of pro-angiogenic factors like angiogenin (B13778026) (ANG) and interleukin-8 (IL-8) independently of HIF, thereby promoting tumor angiogenesis.[17]
-
Metabolic Adaptation: In breast cancer, this compound has been shown to translocate to the mitochondria under hypoxic conditions, where it interacts with and activates AMPKα, a key regulator of cellular energy homeostasis.[18][19] This promotes metabolic adaptation to hypoxic stress and supports tumor growth.[18][19]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the role of this compound in cancer progression.
| Cancer Model | This compound Modulation | Key Finding | Quantitative Data | Reference |
| Pancreatic Cancer (Panc02) | Heterozygous this compound knockout (this compound+/-) | Reduced tumor cell intravasation | 50% reduction in vessels with intravasated tumor cells (48% ± 5.0% in WT vs. 24% ± 0.8% in this compound+/-) | [11] |
| Melanoma (B16) | Heterozygous this compound knockout (this compound+/-) | Reduced metastasis | 7% ± 4% of lung sections with metastases in this compound+/- mice vs. 23% ± 3% in WT mice | [11] |
| Melanoma (B16) | Heterozygous this compound knockout (this compound+/-) | Reduced glycolysis | Lower lactate (B86563) content in tumors of this compound+/- mice | [11] |
| Colon Carcinoma (HCT116) | This compound silencing | Increased tumor blood vessels | 3- to 4-fold increase in CD31-positive blood vessels | [17] |
| Nasopharyngeal Carcinoma (CNE2) | This compound overexpression | Increased colony formation | 195.3 ± 8.413 (control) vs. 336.0 ± 7.095 (overexpression) | [20] |
| Nasopharyngeal Carcinoma (CNE2) | This compound silencing | Decreased colony formation | 228.3 ± 8.838 (control) vs. 147.7 ± 9.528 (silencing) | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of this compound in various signaling cascades is crucial for a deeper understanding of its function.
References
- 1. Prolyl hydroxylase 2: a promising target to inhibit hypoxia-induced cellular metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor prolyl hydroxylase 2 (this compound) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are this compound modulators and how do they work? [synapse.patsnap.com]
- 4. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The role of HIF prolyl hydroxylases in tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl hydroxylase-2 (this compound) exerts tumor-suppressive activity in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners [frontiersin.org]
- 10. This compound exerts anti-cancer and anti-inflammatory effects in colon cancer xenografts mice via attenuating NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterozygous Deficiency of this compound Restores Tumor Oxygenation and Inhibits Metastasis via Endothelial Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene-targeting of this compound improves tumor response to chemotherapy and prevents side-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.vub.be [researchportal.vub.be]
- 14. Gene-Targeting of this compound Improves Tumor Response to Chemotherapy and Prevents Side-Toxicity [cancer.fr]
- 15. The Cancer Cell Oxygen Sensor this compound Promotes Metastasis via Activation of Cancer-Associated Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The this compound oxygen sensor paves the way to metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A mitochondrial EglN1‐AMPKα axis drives breast cancer progression by enhancing metabolic adaptation to hypoxic stress | The EMBO Journal [link.springer.com]
- 19. A mitochondrial EglN1‐AMPKα axis drives breast cancer progression by enhancing metabolic adaptation to hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EGLN1 induces tumorigenesis and radioresistance in nasopharyngeal carcinoma by promoting ubiquitination of p53 in a hydroxylase-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Prolyl Hydroxylase Domain 2 (PHD2) in Chronic Kidney Disease and Anemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic kidney disease (CKD) is a global health issue frequently complicated by anemia, which significantly impacts patients' quality of life and clinical outcomes. The primary driver of renal anemia is the insufficient production of erythropoietin (EPO) by the failing kidneys. A pivotal oxygen-sensing enzyme, Prolyl Hydroxylase Domain 2 (PHD2), has emerged as a key therapeutic target. Under normal oxygen conditions, this compound hydroxylates the alpha subunit of hypoxia-inducible factor (HIF), leading to its degradation. In the hypoxic environment of CKD, this process is impaired. Inhibition of this compound stabilizes HIF-2α, a master regulator of erythropoiesis, thereby stimulating endogenous EPO production and improving iron metabolism. This guide provides a comprehensive technical overview of the role of this compound in CKD and anemia, detailing the underlying signaling pathways, summarizing key preclinical and clinical data for this compound inhibitors, and providing detailed experimental protocols for researchers in this field.
The this compound-HIF-EPO Signaling Axis: A Core Regulatory Pathway
Under normoxic conditions, this compound utilizes oxygen and α-ketoglutarate to hydroxylate specific proline residues on HIF-α subunits (primarily HIF-1α and HIF-2α). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for proteasomal degradation.[1][2] In the context of CKD, renal hypoxia inhibits this compound activity, leading to the stabilization and accumulation of HIF-α.[2][3]
Stabilized HIF-α translocates to the nucleus and dimerizes with HIF-β (also known as ARNT). This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[4][5] While both HIF-1α and HIF-2α are regulated by this compound, it is the stabilization of HIF-2α in renal interstitial fibroblasts that is the primary driver of EPO gene transcription.[6][7][8]
Beyond its role in stimulating EPO production, HIF-2α also plays a crucial role in iron metabolism, a key component of effective erythropoiesis.[9] It upregulates the expression of genes involved in intestinal iron absorption (e.g., divalent metal transporter 1 [DMT1] and duodenal cytochrome B [Dcytb]) and iron mobilization.[10] Furthermore, HIF stabilization has been shown to reduce the levels of hepcidin (B1576463), a key negative regulator of iron availability.[4][10]
Signaling Pathway Diagram
Caption: this compound-HIF-EPO signaling under normal and hypoxic/inhibited conditions.
Quantitative Data on this compound Inhibitors
The development of small molecule inhibitors of PHD enzymes (HIF-PHIs) represents a significant advancement in the treatment of anemia in CKD. Several of these agents have undergone extensive preclinical and clinical evaluation.
Preclinical Efficacy in Animal Models of CKD
This compound inhibitors have demonstrated robust efficacy in various animal models of CKD-associated anemia. The 5/6 nephrectomy model in rats is a commonly used preclinical model that mimics many aspects of human CKD.
| Compound | Animal Model | Key Findings | Reference(s) |
| Roxadustat | 5/6 Nephrectomy Rat Model | Corrected anemia, increased hemoglobin and hematocrit, decreased hepcidin expression, and improved iron homeostasis. | [10][11][12] |
| Vadadustat (B1683468) | 5/6 Nephrectomy Rat Model | Increased circulating EPO levels, red blood cell indices, hemoglobin, and hematocrit. | [13] |
| Vadadustat | Adenine-induced CKD Mouse Model | Normalized hemoglobin concentrations, increased expression of duodenal iron transporters, and lowered serum hepcidin levels. | [14] |
| Daprodustat | Rat Model of Anemia | Dose-dependent increase in hemoglobin levels. | [15] |
| ISM4808 | CKD Rat Model | Showed compelling potency with lower effective doses. | [16][17] |
Clinical Efficacy in Patients with CKD-Associated Anemia
Phase 3 clinical trials have consistently demonstrated the efficacy of this compound inhibitors in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.
| Compound | Patient Population | Key Efficacy Endpoints | Quantitative Results | Reference(s) | | :--- | :--- | :--- | :--- | | Roxadustat | NDD-CKD | Mean change in hemoglobin (g/dL) from baseline | Increased Hb by 1.43 g/dL compared to placebo. |[18] | | | DD-CKD | Hemoglobin response rate | Significantly higher Hb response rate compared to placebo. |[5][19] | | | NDD-CKD | Change in hepcidin (ng/mL) | Decreased hepcidin by 56.14 ng/mL vs. 15.10 ng/mL for placebo. |[4] | | Daprodustat | DD-CKD | Mean hemoglobin (g/dL) at weeks 28-52 | Non-inferior to epoetin alfa (10.45 g/dL vs. 10.51 g/dL). |[11] | | | NDD-CKD | Time to first occurrence of MACE | Non-inferior to darbepoetin alfa (HR 1.03). |[14] | | Vadadustat | NDD-CKD | Mean change in hemoglobin (g/dL) from baseline | Dose-dependent increase in Hb (up to 1.39 g/dL at 630 mg). |[20] | | | DD-CKD | Mean change in hemoglobin (g/dL) from baseline | Non-inferior to darbepoetin alfa. |[1] | | | NDD & DD-CKD | Change in iron parameters | Decreased ferritin and hepcidin, increased total iron-binding capacity. |[1][9] |
Key Experimental Protocols
In Vitro this compound Enzymatic Activity Assay
This colorimetric assay measures the consumption of the this compound co-substrate, α-ketoglutarate (α-KG), through its reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH).
Materials:
-
Recombinant human this compound enzyme
-
HIF-1α peptide substrate (containing the P564 hydroxylation site)
-
α-Ketoglutarate (α-KG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) solution
-
Sodium hydroxide (B78521) (NaOH)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the following in order: assay buffer, inhibitor dilutions (or vehicle control), recombinant this compound enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbic acid.
-
Initiate the enzymatic reaction by adding α-KG to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the 2,4-DNPH solution to each well. This will react with the remaining α-KG.
-
Incubate at room temperature for 10-15 minutes.
-
Add NaOH solution to each well to develop the color.
-
Read the absorbance at approximately 540 nm using a microplate reader.
-
The decrease in absorbance is proportional to the amount of α-KG consumed and, therefore, to the this compound activity. Calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.[21][22]
Western Blot for HIF-1α Stabilization in Kidney Tissue
This protocol details the detection of HIF-1α protein levels in kidney tissue lysates, a key indicator of this compound inhibition.
Materials:
-
Kidney tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Homogenize kidney tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.[8][23][24]
ELISA for Erythropoietin (EPO) Measurement in Serum
This sandwich ELISA protocol allows for the quantitative measurement of EPO levels in serum samples.
Materials:
-
EPO ELISA kit (containing pre-coated microplate, detection antibody, standards, and other reagents)
-
Serum samples
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare all reagents, standards, and samples according to the kit instructions.
-
Add 100 µL of standards or samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate and wash the wells 3-5 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells.
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
Calculate the EPO concentration in the samples by comparing their absorbance to the standard curve.[3][25][26][27][28]
Interacting Signaling Pathways and Experimental Workflows
The this compound/HIF pathway does not operate in isolation. It interacts with other critical signaling pathways implicated in the pathogenesis of CKD, such as the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.[6][19] For instance, TGF-β can regulate HIF expression, and HIF can, in turn, influence TGF-β signaling, creating a complex interplay that can contribute to renal fibrosis.[6]
Experimental Workflow for Preclinical Evaluation of this compound Inhibitors
References
- 1. Hypoxia-inducible factor signaling in the development of tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl Hydroxylase Domain Protein 2 (this compound) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulation of erythropoiesis by hypoxia-inducible factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. EPO synthesis induced by HIF-PHD inhibition is dependent on myofibroblast transdifferentiation and colocalizes with non-injured nephron segments in murine kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factor signaling in the development of kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal Hypoxia-inducible Factor-2α (HIF-2α) Is Critical for Efficient Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amelioration of chronic kidney disease-associated anemia by vadadustat in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypoxia-inducible factor–2 (HIF-2) regulates hepatic erythropoietin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profile of Daprodustat in the Treatment of Renal Anemia Due to Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hcplive.com [hcplive.com]
- 19. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. researchgate.net [researchgate.net]
- 25. frontiersin.org [frontiersin.org]
- 26. Inhibition of Endothelial this compound Suppresses Post-Ischemic Kidney Inflammation through Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
The Multifaceted Roles of Prolyl Hydroxylase Domain 2 (PhD2) Under Normoxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl Hydroxylase Domain 2 (PhD2), also known as Egl-9 homolog 1 (EGLN1), is a critical cellular oxygen sensor that plays a pivotal role in maintaining oxygen homeostasis. While its function under hypoxic conditions is well-documented, its physiological activities under normal oxygen tension (normoxia) are equally vital and complex. This technical guide provides an in-depth exploration of the core physiological functions of this compound under normoxia, focusing on its enzymatic activity, substrate specificity, protein-protein interactions, and its role in various signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's normoxic functions.
Core Function: The Gatekeeper of HIF-1α Stability
Under normoxic conditions, the primary and most well-characterized function of this compound is to act as the key regulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α) stability. This compound is a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase superfamily.[1] In the presence of ample oxygen, this compound catalyzes the hydroxylation of specific proline residues within the Oxygen-Dependent Degradation (ODD) domain of HIF-1α.[2] This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[2] The subsequent polyubiquitination of HIF-1α targets it for rapid degradation by the 26S proteasome, thus maintaining low intracellular levels of HIF-1α during normoxia.[2] Among the three PhD isoforms (PhD1, this compound, and PhD3), this compound is considered the most important in setting the steady-state levels of HIF-1α under normal oxygen conditions.
Signaling Pathway of this compound-Mediated HIF-1α Degradation
Caption: this compound-mediated hydroxylation of HIF-1α under normoxia, leading to its degradation.
Quantitative Data: Enzymatic Activity of this compound
The enzymatic efficiency of this compound towards its substrates is crucial for its function. Below is a summary of key kinetic parameters reported in the literature. It is important to note that these values can vary depending on the experimental conditions, including the length of the HIF-1α peptide used as a substrate.
| Substrate | Parameter | Value | Reference |
| HIF-1α CODD (19-mer peptide) | Km for peptide | 2 µM | [3] |
| HIF-1α NODD (19-mer peptide) | Km for peptide | 24 µM | [3] |
| HIF-1α CODD (19-mer peptide) | kcat/Km | 1.0 µM-1min-1 | [3] |
| HIF-1α NODD (19-mer peptide) | kcat/Km | 0.04 µM-1min-1 | [3] |
| 2-Oxoglutarate (with HIF-1α CODD) | Km | 13 ± 2 µM | [4] |
| Oxygen (with HIF-1α CODD peptide) | Apparent Km | 98 ± 12 µM | [1] |
CODD: C-terminal Oxygen-Dependent Degradation domain; NODD: N-terminal Oxygen-Dependent Degradation domain.
Beyond HIF-1α: Non-Canonical Substrates and Interacting Partners
While HIF-1α is the primary substrate of this compound, emerging evidence suggests that this compound can hydroxylate other proteins, thereby regulating a broader range of cellular processes even under normoxia. However, it is important to note that the identification of non-HIF substrates has been a subject of debate, with some studies failing to replicate initial findings.[2][5][6] Below, we discuss some of the more extensively studied non-HIF substrates and interacting partners.
Validated Non-HIF Substrates
-
Eukaryotic Elongation Factor 2 Kinase (eEF2K): this compound has been shown to hydroxylate eEF2K, a key regulator of protein synthesis.[7] Under normoxia, this compound-mediated hydroxylation of eEF2K is thought to inhibit its activity, thereby promoting protein translation.[7]
-
N-myc downstream-regulated gene 3 (NDRG3): this compound can hydroxylate NDRG3, targeting it for VHL-dependent degradation in a manner analogous to HIF-1α.[8] This interaction has implications for cell growth and proliferation.
Key Interacting Proteins
This compound's function is also modulated through its interaction with other proteins. These interactions can influence its stability, localization, and substrate recognition.
-
HSP90 Co-chaperones (p23 and FKBP38): this compound interacts with components of the Heat Shock Protein 90 (HSP90) machinery, specifically the co-chaperones p23 and FKBP38.[9][10][11] This interaction is mediated by the N-terminal MYND-type zinc finger domain of this compound binding to a conserved Pro-Xaa-Leu-Glu (PXLE) motif in p23 and FKBP38.[9][12][13] It is proposed that this association recruits this compound to the HSP90 complex, facilitating the efficient hydroxylation of the HSP90 client protein, HIF-1α.[9][10]
-
LIM Domain Containing Protein 1 (LIMD1): LIMD1 acts as a scaffold protein, bringing together this compound, VHL, and HIF-1α, thereby enhancing the efficiency of HIF-1α degradation.
-
FK506-Binding Protein 38 (FKBP38): Beyond its role as an HSP90 co-chaperone, FKBP38 can also target this compound for proteasomal degradation in an ubiquitin-independent manner, thereby regulating this compound protein levels.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the normoxic functions of this compound.
In Vitro this compound Hydroxylation Assay
This assay measures the enzymatic activity of recombinant this compound on a peptide substrate.
Workflow Diagram:
Caption: Workflow for an in vitro this compound hydroxylation assay.
Materials:
-
Recombinant human this compound (catalytic domain, e.g., residues 181-426)
-
HIF-1α peptide substrate (e.g., a 19-mer peptide containing the Pro564 residue)
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5
-
Ferrous sulfate (B86663) (FeSO₄)
-
2-Oxoglutarate (α-KG)
-
Ascorbic acid
-
96-well plate
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of recombinant this compound in assay buffer.
-
Prepare stock solutions of the HIF-1α peptide, FeSO₄, 2-OG, and ascorbic acid in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following components in order to achieve the desired final concentrations (e.g., 1-5 µM this compound, 20-100 µM HIF-1α peptide, 50 µM FeSO₄, 100 µM 2-OG, 1 mM Ascorbic acid).
-
Include a negative control reaction without this compound.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the final component (e.g., this compound or 2-OG).
-
-
Incubate:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding a stop solution, such as 0.1% trifluoroacetic acid (TFA).
-
-
Analysis:
Co-Immunoprecipitation (Co-IP) of this compound and Interacting Proteins
This protocol describes the isolation of this compound and its binding partners from cultured mammalian cells.
Workflow Diagram:
Caption: General workflow for Co-immunoprecipitation of this compound.
Materials:
-
Cultured mammalian cells
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[17]
-
Anti-PhD2 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer: Co-IP Lysis Buffer or a buffer with adjusted salt concentration.
-
Elution Buffer: e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[19]
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-PhD2 antibody (typically 1-5 µg) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.[19]
-
-
Elution:
-
Elute the protein complexes from the beads using Elution Buffer. If analyzing by Western blot, you can directly add SDS-PAGE sample buffer and boil.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against this compound and putative interacting proteins, or by mass spectrometry for unbiased identification of binding partners.
-
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful method to verify the engagement of a small molecule inhibitor with this compound in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment:
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[21]
-
-
Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.[22]
-
-
Quantification of Soluble this compound:
-
Collect the supernatant (soluble fraction) and quantify the amount of soluble this compound at each temperature using Western blotting or other protein detection methods.[20]
-
-
Data Analysis:
-
Plot the amount of soluble this compound as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[22]
-
Conclusion
Under normoxic conditions, this compound is a vigilant regulator of cellular signaling, extending its influence far beyond its canonical role in HIF-1α degradation. Its interactions with a diverse array of substrates and binding partners underscore its importance in fundamental cellular processes such as protein synthesis and cell growth. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted functions of this compound. A deeper understanding of this compound's normoxic activities will undoubtedly open new avenues for therapeutic intervention in a range of diseases, from cancer to ischemic disorders.
References
- 1. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 3. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates | eLife [elifesciences.org]
- 6. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl Hydroxylase-dependent Modulation of Eukaryotic Elongation Factor 2 Activity and Protein Translation under Acute Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolyl Hydroxylase Domain Protein 2 (this compound) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolyl hydroxylase domain protein 2 (this compound) binds a Pro-Xaa-Leu-Glu motif, linking it to the heat shock protein 90 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hsp90 Co-chaperone p23 Contributes to Dopaminergic Mitochondrial Stress via Stabilization of this compound: Implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Small Molecule this compound Zinc Finger Inhibitors that Activate Hypoxia Inducible Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hypoxia-inducible factor prolyl-4-hydroxylase this compound protein abundance depends on integral membrane anchoring of FKBP38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (this compound), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (this compound), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. researchgate.net [researchgate.net]
The Regulation of PHD2 Expression and Activity: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain 2 (PHD2), also known as Egl-9 homolog 1 (EGLN1), is a critical cellular oxygen sensor that plays a pivotal role in the hypoxia-inducible factor (HIF) signaling pathway. Under normoxic conditions, this compound hydroxylates specific proline residues on the alpha subunit of HIF (HIF-α), targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This process maintains low intracellular levels of HIF-α. In hypoxic environments, the oxygen-dependent activity of this compound is diminished, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to low oxygen.
Given its central role in oxygen sensing and the implications for various physiological and pathological processes, including cancer and ischemia, the regulation of this compound expression and activity is a subject of intense research. This technical guide provides a comprehensive overview of the core mechanisms governing this compound, including transcriptional, post-transcriptional, and post-translational regulation. It also details key experimental protocols and presents quantitative data to aid researchers in their investigation of this crucial enzyme.
Transcriptional Regulation of this compound
The primary driver of increased this compound expression is the hypoxia-inducible factor 1 (HIF-1). This creates a negative feedback loop where HIF-1, which is stabilized in hypoxia due to reduced this compound activity, promotes the transcription of the EGLN1 gene (encoding this compound). This feedback ensures a rapid response to changes in oxygen availability, allowing for the swift degradation of HIF-1α upon reoxygenation.
The transcriptional upregulation of this compound by HIF-1 is mediated by the presence of a functional Hypoxia-Response Element (HRE) in the promoter region of the EGLN1 gene. Studies have demonstrated a significant increase in this compound mRNA levels in various cell lines upon exposure to hypoxic conditions.
Quantitative Data: Hypoxic Induction of this compound mRNA
| Cell Line | Hypoxic Condition | Fold Change in this compound mRNA | Reference |
| HeLa | 1-2% O₂ (16h) | ~20-fold (reporter gene assay) | |
| C6 | Hypoxia | Specific up-regulation | |
| Mouse Embryonic Fibroblasts (HIF+/+) | 1% O₂ | Dependent on HIF-1α | |
| MS1 | Hypoxia | Increased expression |
Post-Transcriptional Regulation by MicroRNAs
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression at the post-transcriptional level by binding to the 3' untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified to target this compound, thereby modulating HIF-1α stability.
One of the well-characterized miRNAs involved in this compound regulation is miR-182 . In prostate cancer, HIF-1α-mediated transcription of miR-182 leads to the targeting and inhibition of this compound, creating a positive feedback loop that further enhances HIF signaling and promotes tumor growth.
Further research is needed to identify and validate other miRNAs that regulate this compound expression and to quantify their impact in different cellular contexts.
Post-Translational Modifications and Regulation of this compound Activity
The activity of the this compound enzyme is tightly controlled through various post-translational modifications (PTMs), which fine-tune its ability to hydroxylate HIF-α.
Phosphorylation
Phosphorylation is a key PTM that enhances this compound activity. The mechanistic target of rapamycin (B549165) (mTOR) downstream kinase, P70S6K , phosphorylates this compound at Serine 125 (S125) . This phosphorylation event increases the ability of this compound to degrade HIF-1α. Conversely, the phosphatase PP2A/B55α can dephosphorylate this compound at S125, leading to a reduction in its activity and consequently, an accumulation of HIF-1α.
Mutation of S125 to alanine (B10760859) (S125A), which mimics a dephosphorylated state, has been shown to impair this compound's ability to hydroxylate and degrade HIF-1α, resulting in a 40-55% reduction in HIF-1α hydroxylation.
Ubiquitination and Protein Stability
The stability of the this compound protein is regulated by the ubiquitin-proteasome system. The E3 ubiquitin ligase SIAH2 has been implicated in the degradation of PHDs, although its specific role in this compound turnover is an area of ongoing investigation. Additionally, the FK506-binding protein 38 (FKBP38) has been shown to interact with this compound and regulate its stability.
SUMOylation
Small Ubiquitin-like Modifier (SUMO) conjugation, or SUMOylation, is another PTM that can influence protein function. While SUMOylation has been shown to regulate the activity of PHD3, its role in modulating this compound function is less clear and requires further investigation.
Co-factors and Allosteric Regulation
This compound is a non-heme iron-containing dioxygenase that requires several co-factors for its catalytic activity:
-
Molecular Oxygen (O₂): As the key oxygen sensor, this compound's activity is directly dependent on the availability of molecular oxygen.
-
Fe(II): A ferrous iron atom is coordinated in the active site and is essential for catalysis.
-
2-Oxoglutarate (2-OG): This co-substrate is consumed during the hydroxylation reaction.
The availability of these co-factors directly influences the rate of HIF-α hydroxylation.
Subcellular Localization and Activity
This compound is predominantly localized in the cytoplasm under normoxic conditions. However, it can shuttle between the cytoplasm and the nucleus. Studies have identified a nuclear import signal (amino acids 196-205) and a nuclear export signal (amino acids 6-20) within the this compound sequence.
Interestingly, the nuclear pool of this compound appears to be more active in hydroxylating HIF-1α than its cytoplasmic counterpart. The regulation of this compound's nucleocytoplasmic shuttling and the functional significance of its compartmentalization are active areas of research. Under certain stimuli, such as treatment with nitric oxide (NO) under hypoxia, this compound can accumulate in the nucleus, leading to increased nuclear PHD activity.
Regulation by Protein-Protein Interactions
The activity and stability of this compound are also modulated through its interaction with other proteins.
-
HSP90 and p23: The heat shock protein 90 (HSP90) and its co-chaperone p23 have been shown to interact with this compound. This interaction is thought to facilitate the efficient hydroxylation of HIF-1α, which is itself an HSP90 client protein.
-
MAGE-11: The melanoma-associated antigen 11 (MAGE-11) can interact with this compound and inhibit its hydroxylase activity in a degradation-independent manner, leading to the stabilization of HIF-1α.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound expression and activity.
In Vitro this compound Hydroxylase Activity Assay (Colorimetric)
This assay measures the consumption of the co-substrate 2-oxoglutarate (α-ketoglutarate) by this compound.
Materials:
-
Recombinant human this compound enzyme
-
HIF-1α peptide substrate (e.g., a 19-mer peptide containing the P564 residue)
-
α-ketoglutarate (2-OG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
NaOH solution
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, recombinant this compound enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbic acid.
-
Initiate Reaction: Start the reaction by adding 2-OG to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding the DNPH solution. This will react with the remaining 2-OG to form a colored product. After a short incubation, add NaOH solution to develop the color.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The decrease in absorbance is proportional to the amount of 2-OG consumed and thus reflects this compound activity.
Immunoprecipitation of Endogenous this compound
This protocol describes the immunoprecipitation of this compound from cell lysates to study its interactions and post-translational modifications.
Materials:
-
Cell Lysis Buffer: 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA, supplemented with protease and phosphatase inhibitors immediately before use.
-
Wash Buffer: 10 mM Tris pH 7.4, 1 mM EDTA, 1 mM EGTA pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.2 mM sodium orthovanadate, supplemented with protease inhibitors.
-
Anti-PHD2 antibody (IP-grade)
-
Protein A/G agarose (B213101) beads
-
Control IgG
Procedure:
-
Cell Lysis: Lyse cultured cells in ice-cold Lysis Buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an appropriate amount of anti-PHD2 antibody or control IgG overnight at 4°C with gentle rotation.
-
Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against this compound or its interacting partners.
Signaling Pathways and Experimental Workflows (Graphviz)
The following diagrams illustrate the key regulatory pathways and experimental workflows described in this guide.
Caption: Regulation of this compound expression and activity.
Caption: Immunoprecipitation workflow for this compound.
Conclusion
The regulation of this compound is a multi-layered and complex process that is fundamental to the cellular response to oxygen availability. From transcriptional feedback loops involving HIF-1 to intricate post-translational modifications and protein-protein interactions, each level of control provides a potential point of intervention for therapeutic development. This guide has provided a comprehensive overview of the current understanding of this compound regulation, supported by quantitative data and detailed experimental protocols. As research in this field continues to evolve, a deeper understanding of these regulatory mechanisms will undoubtedly pave the way for novel therapeutic strategies targeting a range of hypoxia-related diseases.
PhD2 as a Therapeutic Target in Ischemic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemic diseases, including myocardial infarction, stroke, and peripheral artery disease, represent a significant global health burden. A promising therapeutic strategy for these conditions is the pharmacological inhibition of Prolyl Hydroxylase Domain 2 (PhD2). This compound is a key cellular oxygen sensor that, under normoxic conditions, targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation. In the hypoxic environment of ischemic tissue, this compound activity is naturally reduced, leading to HIF-1α stabilization. Stabilized HIF-1α translocates to the nucleus, where it upregulates a suite of genes that promote adaptation to low oxygen, including those involved in angiogenesis, erythropoiesis, and cell survival. Pharmacological inhibition of this compound mimics this adaptive response, offering a potent mechanism to protect tissues from ischemic damage and promote repair. This guide provides an in-depth overview of the core biology of this compound, its role in ischemic diseases, preclinical and clinical data supporting its therapeutic targeting, detailed experimental protocols for its study, and a summary of the drug development landscape.
The Core Biology of this compound in Cellular Oxygen Sensing
Under normal oxygen levels (normoxia), this compound utilizes molecular oxygen as a co-substrate to hydroxylate specific proline residues on HIF-1α.[1] This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.[1] This process ensures that HIF-1α levels remain low in well-oxygenated tissues.
In ischemic conditions, the lack of available oxygen inhibits this compound's enzymatic activity.[1] Consequently, HIF-1α is no longer hydroxylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This HIF-1α/HIF-1β heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of a multitude of target genes, initiating a transcriptional program that helps cells adapt to and survive the low-oxygen environment.[2]
Key Downstream Effectors of HIF-1α Stabilization
The activation of HIF-1α leads to the upregulation of numerous genes crucial for the cellular response to ischemia. These include:
-
Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the formation of new blood vessels (angiogenesis), helping to restore blood flow to ischemic tissues.[3]
-
Erythropoietin (EPO): A hormone that stimulates the production of red blood cells, thereby increasing the oxygen-carrying capacity of the blood.[4]
-
Genes involved in anaerobic glycolysis: Upregulation of glycolytic enzymes allows cells to continue producing ATP in the absence of oxygen.
-
Genes promoting cell survival and apoptosis resistance: These genes help to protect cells from the damaging effects of ischemia.
HIF-1α Independent Signaling of this compound
Emerging evidence suggests that this compound also has functions independent of HIF-1α, most notably through its interaction with the NF-κB signaling pathway. This compound can interact with components of the IKK complex, a key regulator of NF-κB activation.[1][5] This interaction can modulate NF-κB activity, which plays a complex role in inflammation and cell survival in the context of ischemia. The precise mechanisms and context-dependent outcomes of this crosstalk are still under active investigation.[5][6]
This compound as a Therapeutic Target in Ischemic Diseases: Preclinical and Clinical Evidence
The central role of the this compound/HIF-1α axis in the adaptive response to hypoxia has made this compound an attractive therapeutic target for ischemic diseases. The rationale is that inhibiting this compound will pharmacologically induce the beneficial downstream effects of HIF-1α stabilization, thereby protecting tissues from ischemic injury and promoting repair.
Myocardial Infarction
In preclinical models of myocardial infarction, inhibition of this compound has been shown to reduce infarct size, improve cardiac function, and promote angiogenesis in the ischemic myocardium.
| Model | Intervention | Key Quantitative Outcomes | Reference |
| Mouse Myocardial Infarction (LAD ligation) | shRNA-mediated knockdown of this compound in transplanted adipose-derived stem cells | Infarct size significantly smaller in the shthis compound-ADSC group compared to control. | [3] |
| Mouse Myocardial Infarction (LAD ligation) | Doxycycline-inducible shRNA knockdown of this compound | Significantly reduced infarct size in the Phd2shRNA mice. | [7] |
| Mouse Myocardial Infarction | PHD1 knockout (leading to HIF-1α stabilization) | Ejection fraction significantly preserved (54.17 ± 1.516% vs. 43.11 ± 3.479% in WT). | [8] |
Ischemic Stroke
In animal models of ischemic stroke, this compound inhibition has demonstrated neuroprotective effects, leading to a reduction in lesion volume and improved neurological outcomes.
| Model | Intervention | Key Quantitative Outcomes | Reference |
| Mouse Model of Permanent Focal Ischemia | Intraperitoneal injection of DHB (a PHD inhibitor) | Reduced infarct volumes by 46%. | [9] |
| Mouse Model of Focal Cerebral Ischemia (MCAO) | Post-ischemic administration of DMOG (a PHD inhibitor) | Infarct volume reduced from 12.44 ± 1.25 mm³ to 7.04 ± 1.07 mm³ (at 30 min post-ischemia). | [2] |
| Rat Model of Focal Ischemia | GABA A inverse agonist L-655,708 (downstream effects) | Progressive decrease in total stroke volume (13 ± 4 mm³ per week). | [8] |
Peripheral Artery Disease
The pro-angiogenic effects of this compound inhibition are particularly relevant for peripheral artery disease (PAD), where impaired blood flow to the limbs is a key pathological feature.
| Model | Intervention | Key Quantitative Outcomes | Reference |
| Patients with PAD | Cilostazol (a phosphodiesterase inhibitor with downstream effects on blood flow) | Peak walking time increased by 46% over 26 weeks. | [10] |
| Patients with PAD | Icosapent ethyl (effects on cardiovascular events) | 30% reduction in a composite of cardiovascular death, nonfatal MI, nonfatal stroke, coronary revascularization, or unstable angina hospitalization. | [11] |
| Patients with PAD | Statin therapy | Positive correlation between LDL lowering and a reduction in Major Adverse Cardiovascular Events (MACE). | [11] |
Note: While not direct this compound inhibitors, these studies demonstrate the potential for therapies that improve blood flow and reduce cardiovascular events in PAD, endpoints that are mechanistically linked to the downstream effects of this compound inhibition.
Clinical Development of this compound Inhibitors
Several orally active small-molecule this compound inhibitors have been developed and have undergone extensive clinical testing, primarily for the treatment of anemia associated with chronic kidney disease (CKD). These drugs, including Roxadustat, Vadadustat, and Daprodustat, have demonstrated efficacy in increasing hemoglobin levels by stimulating endogenous erythropoietin production.
The cardiovascular safety of these agents has been a key focus of their clinical development programs. Large-scale cardiovascular outcome trials have generally shown these this compound inhibitors to be non-inferior to erythropoiesis-stimulating agents (ESAs) in terms of major adverse cardiovascular events (MACE) in the CKD patient population. While these trials were not designed to assess the efficacy of this compound inhibitors in treating acute ischemic events, the safety data provide a foundation for exploring their use in other ischemic indications.
| Drug | Clinical Trial Program | Primary Indication | Key Cardiovascular Outcome Findings | Reference |
| Daprodustat | ASCEND | Anemia of CKD | Non-inferior to darbepoetin alfa for MACE in the primary intention-to-treat analysis (HR 1.03; 95% CI 0.89, 1.19). | [1] |
| Vadadustat | INNO2VATE | Anemia of CKD in dialysis patients | Non-inferior to darbepoetin alfa for MACE (HR 0.96; 95% CI 0.83-1.11). | [7] |
| Roxadustat | Pooled analysis of 3 trials | Anemia of CKD in non-dialysis patients | No increased risk of MACE (HR 1.10; 95% CI 0.96 to 1.27) compared to placebo. |
Experimental Protocols
In Vitro this compound Enzymatic Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the enzymatic activity of this compound by detecting the consumption of the co-substrate α-ketoglutarate (α-KG).
Materials:
-
Recombinant this compound enzyme
-
HIF-1α peptide substrate (containing the proline hydroxylation site)
-
α-Ketoglutarate (α-KG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) solution
-
Sodium hydroxide (B78521) (NaOH)
-
Assay buffer (e.g., HEPES-based buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. On the day of the experiment, prepare fresh working solutions of α-KG, FeSO₄, and ascorbic acid. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the following in order: assay buffer, test inhibitor dilutions (or vehicle control), recombinant this compound enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbic acid.
-
Reaction Initiation: Start the enzymatic reaction by adding α-KG to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding the 2,4-DNPH solution to each well. This will react with the remaining α-KG. Incubate at room temperature for 10-15 minutes. Add NaOH solution to each well to develop the color.
-
Data Acquisition: Read the absorbance of each well at ~540 nm using a microplate reader.
-
Data Analysis: The decrease in absorbance is proportional to the amount of α-KG consumed, and therefore to the this compound activity. Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value.
Western Blot Analysis of HIF-1α Stabilization
This protocol outlines the detection of HIF-1α protein levels in cell lysates by Western blotting to assess the effect of this compound inhibitors.
Materials:
-
Cultured cells
-
This compound inhibitor (e.g., Daprodustat)
-
Ice-cold PBS
-
RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary anti-HIF-1α antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the this compound inhibitor at desired concentrations and for various time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. It is crucial to perform all lysis steps on ice and quickly, as HIF-1α is highly unstable.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Mouse Model of Myocardial Infarction (LAD Ligation)
This protocol describes the surgical procedure to induce myocardial infarction in mice by ligating the left anterior descending (LAD) coronary artery.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 8-0 silk)
-
Ventilator
-
Heating pad
-
ECG monitoring system
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad. Intubate the mouse and connect it to a ventilator. Shave the chest area and sterilize the skin.
-
Surgical Incision: Make a small incision in the skin over the left side of the chest. Carefully dissect through the pectoral muscles to expose the rib cage.
-
Thoracotomy: Make an incision in the fourth intercostal space to open the chest cavity and expose the heart.
-
LAD Ligation: Gently push the left lung aside to visualize the LAD artery. Pass a suture needle with 8-0 silk suture underneath the LAD. Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Closure: Close the chest wall, muscle layers, and skin with sutures.
-
Recovery: Discontinue anesthesia and allow the mouse to recover on a heating pad. Monitor the animal closely during the recovery period.
Immunohistochemistry for CD31 (Angiogenesis Assessment)
This protocol is for the detection of the endothelial cell marker CD31 in paraffin-embedded tissue sections to assess vessel density.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
Blocking buffer (e.g., normal goat serum)
-
Primary anti-CD31 antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in H₂O₂.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD31 antibody.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP conjugate. Visualize the signal by adding the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei. Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the sections under a microscope and quantify the vessel density in the regions of interest.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Caption: this compound signaling pathways under normoxic, hypoxic, and HIF-independent conditions.
Experimental Workflow for this compound Inhibitor Development
Caption: A typical drug discovery and development workflow for a this compound inhibitor.
Conclusion
This compound stands as a compelling and well-validated therapeutic target for the treatment of ischemic diseases. Its central role in the cellular oxygen sensing pathway provides a clear mechanism of action for therapeutic intervention. A wealth of preclinical data demonstrates the potential of this compound inhibitors to protect tissues from ischemic damage and promote repair in models of myocardial infarction, stroke, and peripheral artery disease. The clinical development of this compound inhibitors for anemia of CKD has established a favorable safety profile for this class of drugs, paving the way for their investigation in other ischemic indications. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting this compound in the fight against ischemic diseases. As our understanding of the intricate biology of the this compound/HIF-1α axis and its HIF-independent functions continues to grow, so too will the opportunities for innovative therapeutic strategies to address the significant unmet medical need in ischemic diseases.
References
- 1. Prolyl-4-hydroxylase Domain Protein 2 Controls NF-κB/p65 Transactivation and Enhances the Catabolic Effects of Inflammatory Cytokines on Cells of the Nucleus Pulposus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Silencing Enhances the Survival and Paracrine Function of Transplanted Adipose-Derived Stem Cells in Infarcted Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of neuroprotective agents that inhibit human prolyl hydroxylase this compound | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precisely Tuned Inhibition of HIF Prolyl Hydroxylases Is Key for Cardioprotection After Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of Transcription Factor, HIF-1α by Prolylhydroxylase 1 Knockout Reduces Cardiac Injury After Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ischemia Reperfusion Injury drugs in development by stages, target, MoA, RoA, molecule type and key players, 2024 [pharmaceutical-technology.com]
- 10. Preventive Therapies in Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal this compound Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring the Enzymatic Activity of Prolyl Hydroxylase Domain 2 (PHD2) In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl Hydroxylase Domain 2 (PHD2) is a key cellular oxygen sensor and a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase superfamily.[1][2] Under normoxic conditions, this compound hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[3][4] This post-translational modification targets HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[3] In hypoxic conditions, the lack of molecular oxygen, a co-substrate for this compound, inhibits its activity. This leads to the stabilization of HIF-1α, which can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[3]
Given its central role in the hypoxia signaling pathway, this compound has emerged as a significant therapeutic target for various conditions, including anemia of chronic kidney disease, ischemic diseases, and inflammation.[3][5][6][7] Therefore, robust and reliable in vitro assays to measure this compound enzymatic activity are crucial for understanding its function and for the discovery and characterization of novel inhibitors.[6]
This document provides detailed application notes and protocols for several common in vitro methods used to quantify this compound activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-1α signaling pathway and a general experimental workflow for measuring this compound activity.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: General experimental workflow for in vitro this compound activity assays.
Key Experimental Protocols
Several distinct methods can be employed to measure this compound activity in vitro. The choice of assay depends on the available equipment, throughput requirements, and the specific scientific question being addressed.
Mass Spectrometry (MS)-Based Assay
This is a direct and highly accurate method that measures the hydroxylation of a HIF-1α peptide substrate by detecting the corresponding mass shift (+16 Da).[5][8][9]
Protocol:
-
Reagent Preparation:
-
Recombinant this compound: Prepare a stock solution of purified human this compound (e.g., residues 181-426). The final concentration in the assay is typically in the low micromolar range (e.g., 4 µM).[8]
-
HIF-1α Peptide Substrate: A synthetic peptide corresponding to the C-terminal oxygen-dependent degradation domain (CODD) of HIF-1α (e.g., residues 556-574) is commonly used. Prepare a stock solution; the final concentration is typically around 100 µM.[8]
-
Co-factors: Prepare stock solutions of FeSO₄ (final concentration ~50 µM), 2-oxoglutarate (final concentration ~300 µM), and L-ascorbate (final concentration ~4 mM).[8]
-
Test Inhibitor: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Enzyme Reaction:
-
In a microcentrifuge tube or a multi-well plate, combine the assay buffer, this compound enzyme, FeSO₄, and L-ascorbate. If testing an inhibitor, add it at this stage and pre-incubate for approximately 15 minutes at room temperature.[10]
-
Initiate the reaction by adding the HIF-1α peptide substrate and 2-oxoglutarate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).[8]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or another suitable quenching agent.
-
Desalt and concentrate the peptide sample using a C18 ZipTip or equivalent.
-
-
Data Acquisition and Analysis:
-
Analyze the sample using MALDI-TOF or LC-MS to determine the ratio of hydroxylated to unhydroxylated peptide.
-
The percentage of hydroxylation can be calculated and used to determine enzyme activity and inhibitor potency.
-
α-Ketoglutarate Consumption Assay (Colorimetric)
This assay measures the consumption of the co-substrate α-ketoglutarate (α-KG) by derivatizing the remaining α-KG with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which forms a colored product that can be measured spectrophotometrically.[11]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: As described for the MS-based assay.
-
Recombinant this compound: Final concentration of ~3 µM.[11]
-
HIF-1α Peptide Substrate: Final concentration of ~100 µM.[11]
-
α-Ketoglutarate: Prepare a stock solution; final concentrations for kinetic studies may range up to 500 µM.[11]
-
Other Co-factors: FeSO₄ and L-ascorbate as described above.
-
2,4-DNPH Solution: 50 mM 2,4-DNPH.[11]
-
NaOH Solution: 10 M NaOH.[11]
-
Quenching Solution: Trichloroacetic acid (TCA).[11]
-
-
Enzyme Reaction:
-
Set up the reaction mixture containing assay buffer, this compound, HIF-1α peptide, FeSO₄, L-ascorbate, and the desired concentration of α-KG.
-
Incubate for 30 minutes at the desired temperature.[11]
-
Stop the reaction by adding TCA to a final concentration of 5%.[11]
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Detection:
-
Data Analysis:
-
Create a standard curve with known concentrations of α-KG to determine the amount consumed in the enzymatic reaction.
-
Oxygen Consumption Assay
This method directly measures the activity of this compound by monitoring the depletion of dissolved oxygen in the reaction mixture using an oxygen sensor.[1]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris/HCl, pH 7.5.[1]
-
Recombinant this compound: Final concentration of ~50 µM.[1]
-
HIF-1α Peptide Substrate: Various lengths of HIF-1α peptides can be used.
-
Co-factors: FeSO₄ (final concentration ~50 µM) and 2-oxoglutarate (final concentration ~0.75 mM).[1] Note: Ascorbate can interfere with this assay due to its ability to consume oxygen in the presence of Fe(II) and should be used with caution or omitted if possible.[1]
-
-
Enzyme Reaction and Detection:
-
The assay is performed in a sealed chamber equipped with an oxygen sensor.
-
Add the assay buffer and co-factors to the chamber and allow the system to equilibrate.
-
Inject the this compound enzyme reconstituted with FeSO₄.
-
Initiate the reaction by injecting the HIF-1α peptide substrate and 2-oxoglutarate.
-
Continuously monitor the decrease in oxygen concentration over time.
-
-
Data Analysis:
-
The rate of oxygen consumption is directly proportional to the enzymatic activity.
-
Kinetic parameters such as Km for oxygen can be determined by varying the initial oxygen concentration.[1]
-
High-Throughput Screening (HTS) Assays: AlphaScreen and TR-FRET
For screening large compound libraries, homogeneous assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are well-suited.[10][12] These assays are antibody-based and detect the hydroxylated HIF-1α peptide.
General Principle:
-
AlphaScreen: A biotinylated HIF-1α peptide is used as the substrate. After the enzymatic reaction, streptavidin-coated Donor beads and an antibody specific for the hydroxylated proline residue conjugated to an Acceptor bead are added. In the presence of the hydroxylated product, the Donor and Acceptor beads are brought into close proximity, generating a chemiluminescent signal.[10]
-
TR-FRET: A similar principle applies, but it uses a lanthanide (e.g., Europium or Terbium) as the donor fluorophore on the antibody and a suitable acceptor fluorophore (e.g., FAM) on the peptide substrate. FRET occurs upon product formation, and the time-resolved fluorescence signal is measured.[13][14]
Protocol Outline (AlphaScreen):
-
Enzyme Reaction:
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.[10]
-
Add a mixture of the anti-hydroxy-HIF-1α antibody and Protein A-coated Acceptor beads. Incubate for 60 minutes in the dark.[10]
-
Add streptavidin-coated Donor beads and incubate for another 60 minutes in the dark.[10]
-
Read the plate on a microplate reader capable of AlphaScreen detection. The signal is proportional to the amount of hydroxylated product.[10]
-
Data Presentation
Quantitative data from these assays are essential for comparing the activity of different enzyme preparations, evaluating the potency of inhibitors, and determining the kinetic parameters of the enzyme.
Table 1: Kinetic Parameters for this compound
| Substrate/Co-factor | Km (µM) | kcat (s-1) | Assay Method | Reference |
| HIF-1α CODD (19-mer) | 22 | ~0.03 | Oxygen Consumption | [15] |
| HIF-1α CODD (long) | ~2 | - | Oxygen Consumption | [15] |
| HIF-1α NODD | 24 | - | Oxygen Consumption | [1][2] |
| α-Ketoglutarate | 55 - 75 | - | Oxygen Consumption | [1] |
| α-Ketoglutarate | 43.3 ± 7.3 | - | 2,4-DNPH α-KG Assay | [11] |
| Oxygen | Sub-atmospheric | - | TR-FRET | [12] |
| Ferrous Iron | Sub-micromolar | - | TR-FRET | [12] |
Note: Kinetic parameters can vary depending on the specific constructs of the enzyme and substrate used, as well as the assay conditions.[2][15]
Table 2: IC₅₀ Values for Selected this compound Inhibitors
| Inhibitor | This compound IC₅₀ (nM) | Assay Method | Reference |
| IOX2 | 21 | Cell-free assay | [16] |
| IOX4 | 1.6 | AlphaScreen | [10][16] |
| Vadadustat (AKB-6548) | 29 | Not specified | [16] |
| Roxadustat (FG-4592) | - | - | [11] |
| Daprodustat (GSK1278863) | - | - | [11] |
| Enarodustat (JTZ-951) | 220 | Not specified | [16] |
| Molidustat (BAY 85-3934) | 280 | Not specified | [16] |
| N-Oxalylglycine (NOG) | 106,400 | 2,4-DNPH α-KG Assay | [11] |
| CoCl₂ | 6,400 | 2,4-DNPH α-KG Assay | [11] |
IC₅₀ values are highly dependent on assay conditions, particularly the concentrations of substrates and co-factors.
Conclusion
The in vitro measurement of this compound enzymatic activity is a fundamental aspect of research in the field of hypoxia signaling and for the development of therapeutic agents targeting this pathway. The assays described herein, ranging from direct and highly quantitative mass spectrometry-based methods to high-throughput screening-compatible formats like AlphaScreen and TR-FRET, provide a robust toolkit for researchers. Careful consideration of the experimental goals and available resources will guide the selection of the most appropriate assay. The provided protocols and data tables serve as a valuable resource for establishing and performing these assays in the laboratory.
References
- 1. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound / prolyl hydroxylase Rabbit mAb - Amerigo Scientific [amerigoscientific.com]
- 5. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (this compound), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (this compound), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic characterization and identification of a novel inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 using a time-resolved fluorescence resonance energy transfer-based assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence for the Slow Reaction of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Application Notes and Protocols for High-Throughput Screening of PhD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the high-throughput screening (HTS) of inhibitors targeting Prolyl Hydroxylase Domain 2 (PhD2). This compound is a critical enzyme in the hypoxia-inducible factor (HIF) signaling pathway, making it a promising therapeutic target for conditions such as anemia and ischemic diseases.
Introduction to this compound and its Signaling Pathway
Under normoxic (normal oxygen) conditions, this compound utilizes molecular oxygen to hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, this compound activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. Inhibition of this compound mimics a hypoxic state, leading to the stabilization of HIF-α and the activation of these downstream pathways.
Figure 1: this compound Signaling Pathway under Normoxia and Hypoxia/Inhibition.
High-Throughput Screening (HTS) Assays for this compound Inhibitors
A variety of HTS assays have been developed to identify and characterize small molecule inhibitors of this compound. These assays can be broadly categorized as biochemical (enzymatic) assays and cell-based assays.
Biochemical Assays
These assays directly measure the enzymatic activity of purified, recombinant this compound.
-
Fluorescence Polarization (FP) Assay: This competitive binding assay measures the displacement of a fluorescently labeled HIF-1α peptide from the this compound active site by a potential inhibitor. The binding of the large this compound enzyme to the small fluorescent peptide results in a high polarization signal. Displacement by an inhibitor leads to a decrease in this signal.[1][2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay format relies on the proximity of a donor and an acceptor fluorophore. For instance, a europium-labeled antibody can bind to a tagged this compound (donor), and a fluorescently labeled HIF-1α peptide (acceptor) binds to the active site. Inhibition of this interaction disrupts FRET, leading to a change in the fluorescence signal.
-
AlphaScreen (Amplified Luminescent Proximity Homogenous Assay) Assay: This bead-based assay involves a donor and an acceptor bead that generate a chemiluminescent signal when in close proximity. A biotinylated HIF-1α peptide can be bound to a streptavidin-coated donor bead, and a tagged this compound can be captured by an antibody-coated acceptor bead. Inhibitors that disrupt the this compound-HIF-1α interaction will decrease the AlphaScreen signal.
-
Mass Spectrometry (MS)-Based Assay: This label-free method directly measures the conversion of the HIF-1α peptide substrate to its hydroxylated product. It is a highly sensitive and direct measure of enzyme activity but may have lower throughput compared to other methods.
-
Colorimetric Assay: This assay measures the consumption of the co-substrate α-ketoglutarate during the hydroxylation reaction. The remaining α-ketoglutarate is derivatized to produce a colored product that can be quantified spectrophotometrically.
Cell-Based Assays
These assays assess the activity of this compound inhibitors in a cellular context, providing insights into cell permeability and off-target effects.
-
HIF-1α Stabilization Assay (Western Blot or ELISA): Cells are treated with test compounds, and the intracellular levels of HIF-1α are measured. Inhibition of this compound leads to an accumulation of HIF-1α, which can be detected by Western blotting or quantified by ELISA.
-
Hypoxia Response Element (HRE)-Reporter Gene Assay: Cells are transfected with a reporter construct containing a luciferase or fluorescent protein gene under the control of an HRE promoter. This compound inhibitors will stabilize HIF-1α, leading to the activation of the HRE and expression of the reporter gene.
Quantitative Data Presentation
The following tables summarize the inhibitory potency (IC50) of several known this compound inhibitors determined by various HTS assays. The Z'-factor, a statistical indicator of assay quality, is also presented where available. An ideal HTS assay has a Z'-factor ≥ 0.5.
Table 1: IC50 Values (nM) of this compound Inhibitors from Biochemical Assays
| Inhibitor | Fluorescence Polarization | AlphaScreen | Mass Spectrometry | Colorimetric |
| Vadadustat | 608.7[1] | 11.83 | - | - |
| Roxadustat | 591.4[1] | 591 | 2587[1] | - |
| Molidustat | - | 280 | - | - |
| Daprodustat | - | 22.2 | - | - |
| IOX2 | - | - | - | - |
| IOX4 | - | 1.6 | - | - |
| FG-2216 | - | - | - | 3900 |
Note: IC50 values can vary depending on specific assay conditions, such as substrate and enzyme concentrations.
Table 2: HTS Assay Performance Metrics
| Assay Type | Z'-Factor | Typical Hit Rate | Throughput |
| Fluorescence Polarization | ≥ 0.89[2] | 0.1 - 1% | High |
| AlphaScreen | > 0.7 | 0.1 - 1% | Very High |
| TR-FRET | > 0.7 | 0.1 - 1% | High |
| Mass Spectrometry | N/A | Variable | Low to Medium |
| HRE-Reporter Assay | > 0.5 | 0.5 - 5% | High |
Experimental Protocols
General HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors.
Figure 2: General workflow for a high-throughput screening campaign.
Protocol: Fluorescence Polarization (FP) Assay
This protocol is adapted from a competitive FP assay for this compound inhibitors.[2]
Materials:
-
Recombinant human this compound enzyme
-
FITC-labeled HIF-1α (556-574) peptide probe
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP
-
MnCl2 (as a substitute for Fe(II) to prevent peptide hydroxylation)
-
2-oxoglutarate (2-OG)
-
Test compounds and known inhibitor (e.g., Roxadustat)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock of this compound enzyme and a 2X stock of the FITC-HIF-1α peptide in Assay Buffer.
-
Prepare a solution of MnCl2 and 2-OG in Assay Buffer.
-
Prepare serial dilutions of test compounds and the known inhibitor in DMSO, then dilute further in Assay Buffer.
-
-
Assay Plate Preparation:
-
Add 5 µL of the compound dilutions to the appropriate wells of the 384-well plate.
-
Add 5 µL of Assay Buffer with DMSO to the "no inhibitor" (high signal) control wells.
-
Add 5 µL of a saturating concentration of the known inhibitor to the "maximum inhibition" (low signal) control wells.
-
-
Enzyme and Probe Addition:
-
Prepare a master mix containing the this compound enzyme, FITC-HIF-1α peptide, MnCl2, and 2-OG in Assay Buffer.
-
Add 15 µL of the master mix to all wells. Final concentrations should be optimized, but a starting point could be 100 nM this compound and 5 nM FITC-HIF-1α peptide.[2]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low signal controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Z'-factor for the assay using the high and low signal control wells:
-
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
-
Protocol: Cell-Based HIF-1α Stabilization Assay (Western Blot)
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test compounds and positive control (e.g., CoCl2 or a known this compound inhibitor)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a positive control for 4-8 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-β-actin antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HIF-1α signal to the β-actin signal.
-
Determine the fold-increase in HIF-1α stabilization relative to the vehicle control.
-
Conclusion
The selection of an appropriate HTS assay for this compound inhibitor discovery depends on several factors, including the size of the compound library, the desired throughput, and the available instrumentation. Biochemical assays are well-suited for primary screening of large libraries, while cell-based assays are crucial for secondary screening and confirming the cellular activity of hits. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate robust HTS campaigns for the identification of novel this compound inhibitors.
References
- 1. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]
- 2. Screening of prolyl hydroxylase 2 inhibitors based on quantitative strategy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing CRISPR-Cas9 for PHD2 Knockout in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain-containing protein 2 (PHD2), also known as Egl-9 homolog 1 (EGLN1), is a critical cellular oxygen sensor that plays a pivotal role in the hypoxia-inducible factor (HIF) signaling pathway.[1][2] Under normoxic conditions, this compound hydroxylates specific proline residues on the alpha subunit of HIFs (HIF-α), marking them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][3][4] In hypoxic environments, the oxygen-dependent activity of this compound is inhibited, leading to the stabilization and accumulation of HIF-α.[2][4] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in crucial processes such as angiogenesis, erythropoiesis, and metabolic adaptation.[2][5]
Given its central role in oxygen sensing, this compound has emerged as a significant therapeutic target for various ischemic diseases and certain cancers.[2] The ability to precisely manipulate this compound expression is therefore of great interest to researchers. The CRISPR-Cas9 system offers a powerful and efficient tool for generating complete gene knockouts, enabling in-depth studies of this compound function and the consequences of its ablation.
These application notes provide a comprehensive guide for the CRISPR-Cas9-mediated knockout of this compound in mammalian cells, including detailed protocols, data interpretation, and visualization of the relevant biological pathways and experimental workflows.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the experimental workflow for generating this compound knockout cells using CRISPR-Cas9.
Caption: this compound-HIF-1α Signaling Pathway.
Caption: CRISPR-Cas9 Workflow for this compound Knockout.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies involving the modulation of this compound expression.
Table 1: Efficiency of this compound Knockdown/Knockout
| Method | Cell Line | Target Gene | Knockdown/Knockout Efficiency | Validation Method | Reference |
| shRNA | HeLa | This compound | ~80-90% reduction in mRNA | qRT-PCR, Western Blot | [6] |
| shRNA | LM8 | This compound | >90% reduction in protein | Western Blot | [7] |
| CRISPR/Cas9 (sgRNA) | Human CD34+ HSPCs | EGLN1 | ~93.6% indel frequency (dual gRNA) | Sequencing | [8] |
| siRNA | Human Lung Microvascular ECs | This compound | ~70-80% reduction in mRNA | qRT-PCR | [9] |
Table 2: Effects of this compound Knockdown/Knockout on HIF-1α and Target Genes
| Cell Line | Condition | Effect on HIF-1α Protein | Effect on Target Gene (VEGF) mRNA | Reference |
| HeLa (this compound shRNA) | Normoxia | Significant stabilization | ~4-fold increase | [6] |
| LM8 (this compound shRNA) | Normoxia | Clear stabilization | Not specified | [7] |
| Human Lung ECs (this compound siRNA) | Normoxia | Stabilization | ~5-fold increase in CXCL12 mRNA | [9] |
Experimental Protocols
Protocol 1: sgRNA Design and Vector Construction for this compound Knockout
-
sgRNA Design:
-
Identify the target gene: this compound (official gene symbol: EGLN1).
-
Obtain the genomic sequence of the EGLN1 gene from a database such as NCBI.
-
Use a publicly available sgRNA design tool (e.g., CHOPCHOP, Synthego's design tool) to identify potential sgRNA sequences.[10]
-
Select sgRNAs targeting an early exon to maximize the chance of generating a loss-of-function mutation.[10] Choose sgRNAs with high predicted on-target efficiency and low predicted off-target effects.[11]
-
For this protocol, we will target a sequence in Exon 1 of human EGLN1.
-
-
Vector Selection:
-
The lentiCRISPRv2 plasmid is a commonly used all-in-one vector that expresses Cas9, the sgRNA, and a puromycin (B1679871) resistance gene for selection.[12][13]
-
-
Cloning sgRNA into lentiCRISPRv2:
-
Order two complementary oligonucleotides encoding the chosen sgRNA sequence with appropriate overhangs for cloning into the BsmBI restriction site of lentiCRISPRv2.
-
Anneal the two oligos to form a duplex.
-
Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme.
-
Ligate the annealed sgRNA duplex into the linearized lentiCRISPRv2 vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Lentivirus Production and Cell Transduction
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).[12]
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used directly or concentrated for higher titers.
-
-
Cell Transduction:
-
Plate the target mammalian cells (e.g., HeLa, HCT116) at an appropriate density.
-
The next day, infect the cells with the lentiviral supernatant in the presence of polybrene (e.g., 8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing puromycin at a predetermined concentration (determined by a kill curve for your specific cell line).
-
Continue selection for several days until non-transduced control cells are completely eliminated.
-
Protocol 3: Validation of this compound Knockout
-
Genomic DNA Extraction and PCR Amplification:
-
Harvest the puromycin-resistant cell population.
-
Extract genomic DNA using a commercial kit.
-
Design PCR primers flanking the sgRNA target site in the EGLN1 gene to amplify a 400-800 bp fragment.
-
Perform PCR on the extracted genomic DNA.
-
-
T7 Endonuclease I (T7E1) Assay for Indel Detection: [14][15][16]
-
Denature and re-anneal the PCR product to allow for the formation of heteroduplexes between wild-type and edited DNA strands.[15]
-
Incubate the re-annealed PCR product with T7 Endonuclease I, which cleaves mismatched DNA.[14][17]
-
Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.[17]
-
-
Sanger Sequencing of Clonal Populations:
-
To confirm the specific mutations and isolate homozygous knockout clones, perform single-cell cloning of the edited cell population.[18]
-
Expand individual clones and extract genomic DNA.
-
PCR amplify the target region and purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.[14]
-
Analyze the sequencing chromatograms to identify insertions or deletions (indels) that result in a frameshift mutation.
-
-
Western Blot Analysis:
-
Prepare protein lysates from wild-type and putative this compound knockout clones.
-
Perform Western blotting using a primary antibody specific for this compound to confirm the absence of the protein.
-
To assess the functional consequence of this compound knockout, probe for HIF-1α under normoxic conditions. An accumulation of HIF-1α in the knockout clones is expected.
-
Conclusion
The CRISPR-Cas9 system provides a robust and precise method for knocking out the this compound gene in mammalian cells. This enables detailed investigation into the role of this compound in the HIF signaling pathway and its broader implications in physiology and disease. The protocols and data presented here offer a comprehensive resource for researchers embarking on the genetic modification of this compound, facilitating advancements in our understanding of cellular oxygen sensing and the development of novel therapeutics.
References
- 1. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 12. Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of CRISPR-Cas9-mediated genetic knockout human intestinal tissue-derived enteroid lines by lentivirus transduction and single-cell cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genemedi.net [genemedi.net]
- 15. benchchem.com [benchchem.com]
- 16. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 17. diagenode.com [diagenode.com]
- 18. Generating Single Cell-Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunoprecipitation of Endogenous PHD2 from Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain-containing protein 2 (PHD2), also known as Egl-9 family hypoxia-inducible factor 1 (EGLN1), is a key cellular oxygen sensor that plays a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway.[1] Under normoxic conditions, this compound hydroxylates specific proline residues on HIF-α subunits, marking them for ubiquitination and subsequent proteasomal degradation.[1][2] This process is inhibited under hypoxic conditions, leading to the stabilization of HIF-α and the activation of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.[1] Given its central role in cellular oxygen sensing and its implications in various pathological conditions, including cancer and anemia, the study of this compound and its protein interactions is of significant interest.[1][3][4]
Immunoprecipitation (IP) is a powerful technique to isolate endogenous this compound from cell lysates, enabling the study of its post-translational modifications, enzymatic activity, and interactions with other proteins.[5][6] This document provides detailed application notes and protocols for the successful immunoprecipitation of endogenous this compound.
Signaling Pathway
The canonical signaling pathway involving this compound centers on its regulation of HIF-1α stability. Under normal oxygen levels, this compound utilizes O2 and α-ketoglutarate to hydroxylate proline residues on HIF-1α. This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation. In hypoxic conditions, the lack of O2 inhibits this compound activity, allowing HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293T, HeLa, or other cell lines endogenously expressing this compound.
-
Antibodies:
-
Beads: Protein A or Protein G agarose/magnetic beads.[10][11]
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors immediately before use.[12]
-
Wash Buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer or a gentle elution buffer like 0.1 M glycine, pH 2.5).
-
-
Equipment:
-
Cell culture supplies.
-
Refrigerated centrifuge.
-
Microcentrifuge tubes.
-
Rotator or rocker.
-
Magnetic separation rack (if using magnetic beads).
-
SDS-PAGE and Western blotting equipment.
-
Experimental Workflow
Detailed Protocol
1. Cell Lysate Preparation
-
Culture cells to approximately 80-90% confluency.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell culture dish (e.g., 1 mL per 10 cm dish).[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[10][11]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
2. Pre-Clearing the Lysate (Optional but Recommended)
-
To reduce non-specific binding, incubate the cell lysate (e.g., 500 µg - 1 mg of total protein) with 20-30 µL of Protein A/G bead slurry for 30-60 minutes at 4°C on a rotator.[11][13]
-
Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-cleared supernatant to a new tube.[13]
3. Immunoprecipitation
-
Add the primary anti-PHD2 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 500 µg - 1 mg of lysate is recommended.[9][13][14] For a negative control, add an equivalent amount of normal rabbit IgG to a separate tube of lysate.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.[15]
-
Add 20-40 µL of pre-washed Protein A/G bead slurry to each tube.
-
Incubate for an additional 1-3 hours at 4°C with gentle rotation to capture the immune complexes.[15]
4. Washing
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 1 minute) or by using a magnetic rack.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 500 µL - 1 mL of ice-cold wash buffer.[15] After each wash, pellet the beads and completely remove the supernatant.
5. Elution
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 20-40 µL of 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[10][12]
-
Pellet the beads by centrifugation and collect the supernatant, which contains the eluted proteins.
6. Downstream Analysis
-
The eluted samples can be analyzed by SDS-PAGE and Western blotting to detect this compound and any co-immunoprecipitated proteins.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the immunoprecipitation of endogenous this compound, compiled from various protocols. Note that optimal conditions may vary depending on the cell type, antibody, and experimental goals.[6]
| Parameter | Recommended Range | Source Examples |
| Starting Material | 10^6 - 10^8 cells | [12][14] |
| Total Protein Lysate | 500 µg - 2 mg | [9][14][16] |
| IP Antibody | 1 - 10 µg | [9][12][13][14] |
| Protein A/G Beads | 20 - 50 µL of 50% slurry | [10][14] |
| Incubation (Antibody) | 2 hours to overnight at 4°C | [13][15] |
| Incubation (Beads) | 1 - 4 hours at 4°C | [15] |
| Elution Volume | 20 - 50 µL | [10][17] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low this compound Signal | Low abundance of endogenous this compound. | Increase the amount of starting cell lysate.[18] Use a high-affinity, validated IP antibody.[18][19] |
| Inefficient antibody-antigen binding. | Optimize antibody concentration and incubation time.[20] Ensure the lysis buffer is compatible with antibody-antigen interaction.[21] | |
| Protein degradation. | Use fresh protease inhibitors in all buffers and keep samples on ice.[22] | |
| High Background | Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody.[11][13] Increase the number and stringency of washes.[22] |
| Too much antibody used. | Titrate the antibody to the lowest effective concentration.[20] | |
| Heavy/Light Chains Obscure this compound | Eluted antibody chains co-migrate with this compound. | Use a light-chain specific secondary antibody for Western blotting.[14] Crosslink the antibody to the beads before IP. |
Conclusion
The immunoprecipitation of endogenous this compound is a critical technique for elucidating its biological functions and interactions. The protocols and data presented here provide a comprehensive guide for researchers. Successful immunoprecipitation of low-abundance proteins like this compound often requires optimization of several parameters, including the choice of antibody, lysis conditions, and washing steps.[18][23][24][25] By carefully following these guidelines and troubleshooting common issues, researchers can effectively isolate endogenous this compound for further downstream analysis.
References
- 1. What are this compound modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. PHD-2/Egln1 (D31E11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Anti-PHD2 Antibodies | Invitrogen [thermofisher.com]
- 9. This compound/EGLN1 antibody (19886-1-AP) | Proteintech [ptglab.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 12. usbio.net [usbio.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Immunoprecipitation-Based Techniques: Purification of Endogenous Proteins Using Agarose Beads [moodle2.units.it]
- 15. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 16. Hypoxia-inducible factor prolyl hydroxylase 2 (this compound) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. Tips and tricks for immunoprecipitation of low abundant proteins | Proteintech Group [ptglab.com]
- 19. 5 Tips for better immunoprecipitation (IP) | Proteintech Group [ptglab.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. ptglab.com [ptglab.com]
- 23. Immunoprecipitation-western blot for proteins of low abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets | Springer Nature Experiments [experiments.springernature.com]
Determining the Subcellular Localization of PhD2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain 2 (PHD2), also known as Egl-9 homolog 1 (EGLN1), is a key cellular oxygen sensor that plays a crucial role in the regulation of the hypoxia-inducible factor (HIF) signaling pathway.[1] Under normoxic conditions, this compound hydroxylates specific proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.[1][2] In hypoxic conditions, the lack of oxygen inhibits this compound activity, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.[1][3] Given its central role in cellular adaptation to hypoxia, understanding the subcellular localization of this compound is critical for elucidating its function and for the development of therapeutic strategies targeting the HIF pathway.
The subcellular distribution of this compound is dynamic and can be cell-type specific, with reports of its presence in the cytoplasm, nucleus, and even association with other cellular compartments.[4][5][6] This document provides detailed application notes and protocols for the most common and effective methods used to determine the subcellular localization of this compound.
Key Methods for Determining this compound Subcellular Localization
Several robust methods can be employed to investigate the subcellular localization of this compound. The choice of method often depends on the specific research question, available resources, and the desired level of resolution. The three primary techniques discussed here are:
-
Immunofluorescence (IF) / Immunocytochemistry (ICC): This technique utilizes antibodies to visualize the location of this compound within fixed and permeabilized cells.
-
Subcellular Fractionation followed by Western Blotting: This biochemical approach involves separating cellular components into different fractions (e.g., nuclear, cytoplasmic, mitochondrial) and then detecting this compound in each fraction using Western blotting.
-
Fluorescent Protein Fusions: This method involves genetically fusing a fluorescent protein (e.g., GFP, RFP) to this compound and observing its localization in living cells using fluorescence microscopy.
Quantitative Data Summary
The subcellular distribution of this compound can vary between cell lines and under different oxygen tensions. The following table summarizes quantitative data from published studies.
| Cell Line | Condition | Nuclear this compound (%) | Cytoplasmic this compound (%) | Method | Reference |
| DLD-1 | Normoxia | High | Low | Immunofluorescence & Activity Assay | [4] |
| RCC4/wt | Normoxia | High | Moderate | Activity Assay | [4] |
| RCC4/vhl | Normoxia | Moderate | Moderate | Activity Assay | [4] |
| HEK293 | Normoxia | Low | High | Activity Assay | [4] |
| U-2OS | Normoxia | Higher than Cytoplasm | Lower than Nucleus | Immunofluorescence & Western Blot | [5] |
| U-2OS | Hypoxia | Increased | - | Immunofluorescence & Western Blot | [5] |
| U-2OS | NO treatment | Increased | - | Immunofluorescence & Western Blot | [5] |
| Nucleus Pulposus Cells | Normoxia | Present | Present | Immunofluorescence & Western Blot | [7] |
| Nucleus Pulposus Cells | Hypoxia | Increased | Increased | Immunofluorescence & Western Blot | [7] |
Signaling Pathway and Experimental Workflows
This compound in the HIF-1 Signaling Pathway
The following diagram illustrates the central role of this compound in the HIF-1 signaling pathway under normoxic and hypoxic conditions.
Caption: this compound's role in HIF-1α regulation under normoxia and hypoxia.
Experimental Workflow for this compound Localization
This diagram outlines the general workflow for the three primary methods used to determine this compound subcellular localization.
Caption: Workflow for this compound subcellular localization methods.
Experimental Protocols
Protocol 1: Immunofluorescence/Immunocytochemistry
This protocol provides a general guideline for visualizing endogenous this compound. Optimization of antibody concentrations and incubation times may be required.
A. Solutions and Reagents
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST (PBS + 0.1% Tween 20)
-
Primary Antibody Dilution Buffer: 1% BSA in PBST
-
Primary Antibody: Anti-PhD2/EGLN1 antibody (e.g., Thermo Fisher PA1-16946, PA5-86021)[8][9]
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG
-
Nuclear Counterstain: DAPI
B. Sample Preparation
-
Grow cells on sterile glass coverslips in a petri dish.
-
Rinse cells briefly with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.[11]
-
Wash the cells three times with PBS for 5 minutes each.
C. Immunostaining
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.[10][11]
-
Dilute the primary anti-PhD2 antibody in Primary Antibody Dilution Buffer. Recommended starting dilutions are 1:50 to 1:500.[8][9]
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[11]
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[11]
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
D. Imaging
-
Visualize the samples using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the chosen fluorophores.
Protocol 2: Subcellular Fractionation and Western Blotting
This protocol describes the separation of nuclear and cytoplasmic fractions. Further fractionation for other organelles is also possible.[12][13]
A. Solutions and Reagents
-
Buffer A (Cytoplasmic Lysis Buffer): 10 mM HEPES (pH 7.4), 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors.
-
Buffer B (Nuclear Lysis Buffer): TBS with 0.1% SDS and protease inhibitors.
-
PBS
B. Procedure
-
Harvest cells and wash with ice-cold PBS.
-
Centrifuge at 2000 rpm for 2 minutes at 4°C.[14]
-
Resuspend the cell pellet in 200 µL of Buffer A and incubate on ice for 20 minutes.[14]
-
Lyse the cells by passing the suspension through a 25-gauge needle 15 times.[14]
-
Centrifuge the lysate at 3000 rpm for 3 minutes at 4°C.[14]
-
Collect the supernatant, which contains the cytoplasmic fraction.
-
Wash the remaining pellet (nuclei) with Buffer A and centrifuge again. Repeat this wash step twice.
-
Resuspend the final nuclear pellet in 50 µL of Buffer B.[14]
-
Sonicate the nuclear suspension briefly to shear genomic DNA.
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Perform Western blotting on equal amounts of protein from each fraction using an anti-PhD2 antibody.
-
Use organelle-specific markers (e.g., α-tubulin for cytoplasm, Lamin A/C for nucleus) to verify the purity of the fractions.[7][15]
Protocol 3: Fluorescent Protein Fusions
This protocol provides a general outline for expressing and imaging this compound fused to a fluorescent protein.
A. Plasmid Construction
-
Obtain or clone the full-length cDNA of this compound.
-
Subclone the this compound cDNA into a mammalian expression vector containing a fluorescent protein (e.g., pEGFP-N1, pEGFP-C1). Ensure the fusion is in-frame. Both N-terminal and C-terminal fusions should be considered, as the tag position can affect protein localization.[16]
B. Transfection and Cell Culture
-
Transfect the this compound-FP construct into the desired cell line using a suitable transfection reagent.
-
For co-localization studies, co-transfect with a plasmid expressing a fluorescently tagged marker for a specific organelle (e.g., a nuclear marker like NLS-RFP).[17]
-
Allow 24-48 hours for protein expression.
C. Live-Cell Imaging
-
Image the live cells using a fluorescence or confocal microscope.
-
Use appropriate filter sets to visualize the this compound-FP and any co-localized markers.
-
Acquire images and analyze the subcellular distribution of the fusion protein.
D. Validation
-
It is crucial to validate that the fluorescent tag does not alter the localization of this compound. This can be done by comparing the localization of the fusion protein with that of the endogenous protein determined by immunofluorescence.[18][19]
-
Functional assays can also be performed to ensure the fusion protein retains its biological activity.
Conclusion
The methods described provide a comprehensive toolkit for investigating the subcellular localization of this compound. A multi-faceted approach, combining techniques like immunofluorescence, subcellular fractionation, and fluorescent protein fusions, will yield the most reliable and detailed understanding of this compound's distribution within the cell. This knowledge is fundamental to unraveling the complex regulatory mechanisms of the HIF pathway and for the development of novel therapeutics targeting hypoxia-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Expression of Prolyl Hydroxylases (PHDs) Is Selectively Controlled by HIF-1 and HIF-2 Proteins in Nucleus Pulposus Cells of the Intervertebral Disc: DISTINCT ROLES OF this compound AND PHD3 PROTEINS IN CONTROLLING HIF-1α ACTIVITY IN HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Polyclonal Antibody (PA1-16946) [thermofisher.com]
- 9. This compound Polyclonal Antibody (PA5-86021) [thermofisher.com]
- 10. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. gladstone.org [gladstone.org]
- 15. 8 Top Tips for Subcellular Fractionation | Proteintech Group [ptglab.com]
- 16. Validating the Location of Fluorescent Protein Fusions in the Endomembrane System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Quantitative Analysis of PhD2 (EGLN1) Gene Expression: A Detailed Guide for Researchers
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain-containing protein 2 (PHD2), also known as Egl-9 family hypoxia-inducible factor 1 (EGLN1), is a critical enzyme in the cellular response to oxygen availability. As a key regulator of the hypoxia-inducible factor (HIF) signaling pathway, this compound plays a pivotal role in angiogenesis, erythropoiesis, and cellular metabolism. Its dysregulation has been implicated in various pathologies, including cancer and ischemic diseases, making it a significant target for therapeutic intervention. Accurate and reproducible quantification of this compound gene expression is therefore essential for research and drug development in these areas. This document provides a comprehensive guide to analyzing this compound gene expression using quantitative real-time polymerase chain reaction (qPCR), including validated primer information, a detailed experimental protocol, and guidance on data analysis.
The Role of this compound in the HIF-1α Signaling Pathway
Under normoxic (normal oxygen) conditions, this compound utilizes molecular oxygen to hydroxylate specific proline residues on the alpha subunit of HIF-1 (HIF-1α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently targets HIF-1α for proteasomal degradation. This process maintains low intracellular levels of HIF-1α.
In hypoxic (low oxygen) conditions, the activity of this compound is inhibited due to the lack of its co-substrate, oxygen. As a result, HIF-1α is not hydroxylated and accumulates in the cell. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of numerous genes involved in adapting to low oxygen conditions, such as those promoting angiogenesis (e.g., VEGF) and glycolysis.
Quantitative PCR (qPCR) Primers for this compound (EGLN1) Analysis
The selection of highly specific and efficient primers is paramount for successful qPCR analysis. Below are details for a commercially available, pre-designed primer pair for the human this compound (EGLN1) gene. It is always recommended to validate primer efficiency and specificity under your specific experimental conditions.
| Gene Name | Species | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference (Supplier) |
| EGLN1 (this compound) | Human | TGAGCAGCATGGACGACCTGAT | CGTACATAACCCGTTCCATTGCC | OriGene (HP214318)[1] |
Reference Gene Selection for Data Normalization
The accuracy of qPCR data is highly dependent on proper normalization to one or more stably expressed reference genes, often referred to as housekeeping genes. The expression of commonly used reference genes, such as GAPDH and ACTB (β-actin), can be significantly affected by experimental conditions, particularly hypoxia.[2][3] Therefore, it is crucial to select and validate reference genes that are stably expressed across all experimental conditions in your specific cell or tissue type.
Several studies have evaluated the stability of various housekeeping genes in the context of hypoxia and cancer. Based on these findings, the following genes are recommended for consideration. It is best practice to test a panel of these genes and use algorithms like geNorm or NormFinder to determine the most stable combination for your experimental system.[2][3][4][5]
| Recommended Reference Genes for Hypoxia/Cancer Studies |
| TATA-Box Binding Protein (TBP) |
| Ribosomal Protein L13a (RPL13A) |
| Beta-2-Microglobulin (B2M) |
| Peptidylprolyl Isomerase A (PPIA) |
Detailed Experimental Protocol for this compound Gene Expression Analysis
This protocol outlines the complete workflow for quantifying this compound mRNA levels from cell culture or tissue samples using a two-step RT-qPCR approach with SYBR Green-based detection.
I. RNA Extraction and Quantification
-
Sample Collection: Harvest cells or tissues and immediately process them or snap-freeze in liquid nitrogen and store at -80°C to prevent RNA degradation.
-
RNA Isolation: Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, TRIzol reagent) according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
II. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, RNase-free PCR tube, prepare the following reaction mix on ice. The total volume is typically 20 µL.
-
Total RNA: 1 µg
-
Oligo(dT) primers or a mix of Oligo(dT) and random hexamers: Use concentration as per kit instructions.
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a volume of 13 µL
-
-
Denaturation: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes to denature the RNA secondary structures. Immediately place the tube on ice for at least 1 minute.
-
Reverse Transcription: Add the following components to the tube:
-
5X Reverse Transcription Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase (e.g., SuperScript IV): 1 µL
-
RNase-free water: 1 µL
-
-
Incubation: Gently mix and centrifuge. Incubate the reaction according to the reverse transcriptase manufacturer's recommendations (e.g., 55°C for 50 minutes, followed by inactivation at 70°C for 15 minutes).
-
Storage: The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:10) with nuclease-free water before use in qPCR.
III. Quantitative PCR (qPCR)
-
Reaction Setup: Prepare a master mix for the number of reactions needed (including no-template controls and technical replicates for each sample). A typical 20 µL reaction is as follows:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA template (from step II.5): 2 µL
-
Nuclease-free water: 7 µL
-
-
Plate Setup: Aliquot the master mix into a 96-well or 384-well qPCR plate. Add the respective cDNA templates to the appropriate wells. Include a no-template control (NTC) for each primer set, using water instead of cDNA. Seal the plate securely.
-
qPCR Cycling: Perform the qPCR in a real-time PCR detection system with the following cycling conditions (these may need to be optimized for your specific instrument and primers):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
IV. Data Analysis
-
Data Collection: The qPCR instrument will record the fluorescence at each cycle. The cycle at which the fluorescence crosses a set threshold is the quantification cycle (Cq) or cycle threshold (Ct).
-
Relative Quantification (ΔΔCt Method):
-
Step 1: Normalization to Reference Gene (ΔCt): For each sample, calculate the difference between the Cq value of the target gene (this compound) and the Cq value of the reference gene.
-
ΔCt = Cq(this compound) - Cq(Reference Gene)
-
-
Step 2: Normalization to Control Group (ΔΔCt): Select one sample group as the calibrator (e.g., the untreated or normoxic group). Calculate the difference between the ΔCt of each sample and the average ΔCt of the calibrator group.
-
ΔΔCt = ΔCt(Sample) - ΔCt(Calibrator)
-
-
Step 3: Calculate Fold Change: The fold change in gene expression relative to the calibrator is calculated as 2-ΔΔCt.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway involving this compound.
Caption: qPCR experimental workflow for this compound gene expression analysis.
Caption: The this compound-mediated HIF-1α signaling pathway under normoxia and hypoxia.
References
- 1. origene.com [origene.com]
- 2. Validation of suitable house keeping genes for hypoxia-cultured human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of suitable house keeping genes for hypoxia-cultured human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes & Protocol: Determining PHD2 Protein Stability Using a Cyclohexaemide Chase Assay
Audience: Researchers, scientists, and drug development professionals.
Application & Principle
Prolyl Hydroxylase Domain 2 (PHD2), also known as Egl-9 homolog 1 (EGLN1), is a critical cellular oxygen sensor that regulates the stability of Hypoxia-Inducible Factor-α (HIF-α).[1][2] Under normal oxygen conditions (normoxia), this compound hydroxylates specific proline residues on HIF-α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[3][4] This process keeps HIF-α levels low.[3] The stability and activity of this compound itself are, therefore, central to cellular responses to oxygen availability and are implicated in various pathologies, including cancer and anemia.[3][5]
The cycloheximide (B1669411) (CHX) chase assay is a widely used biochemical technique to determine the half-life of a specific protein within a cell.[6][7] Cycloheximide is a potent inhibitor of eukaryotic protein synthesis that blocks the translocation step of translation.[6][8] By treating cells with CHX, new protein synthesis is halted.[6][7] The existing pool of the protein of interest (in this case, this compound) can then be monitored over time to determine its degradation rate.[7][8] Samples are collected at various time points following CHX addition, and the abundance of the target protein is typically quantified using Western blotting.[8][9] This allows for the calculation of the protein's half-life (t½), providing crucial insights into its stability and the pathways that regulate its turnover.
This compound Signaling Pathway in HIF-1α Regulation
Under normoxic conditions, this compound plays a pivotal role in preventing the accumulation of HIF-1α. This diagram illustrates the canonical pathway of this compound-mediated HIF-1α degradation.
References
- 1. Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl Hydroxylase Domain Protein 2 (this compound) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are this compound modulators and how do they work? [synapse.patsnap.com]
- 4. Hypoxia - HIF Prolyl Hydroxylases (PHD) [covalab.com]
- 5. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 8. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Tube Formation Assay for Assessing PhD2 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions like cancer and ischemic diseases.[1][2][3] The in vitro tube formation assay is a widely used method to model and quantify this process.[1][2][4] This assay allows for the rapid screening of compounds or genetic factors that either promote or inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane extract (BME), such as Matrigel®.[1][2]
A key regulator of angiogenesis is the cellular response to hypoxia, which is primarily mediated by Hypoxia-Inducible Factors (HIFs).[5][6][7] Prolyl Hydroxylase Domain-containing protein 2 (PhD2) is the principal oxygen sensor in most cells.[3][5] Under normal oxygen levels (normoxia), this compound hydroxylates the alpha subunit of HIF (HIF-α), targeting it for rapid degradation.[5][8] However, under hypoxic conditions or when this compound is inhibited, HIF-α stabilizes, translocates to the nucleus, and activates the transcription of numerous pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[5][9] Therefore, inhibiting this compound activity is a promising therapeutic strategy to promote angiogenesis in ischemic diseases.[5][10]
This document provides a detailed protocol for utilizing the endothelial cell tube formation assay to specifically investigate the function of this compound and to screen for its inhibitors.
This compound-HIF-1α Signaling Pathway in Angiogenesis
Under normoxic conditions, this compound actively hydroxylates HIF-1α, leading to its ubiquitination and proteasomal degradation, thus preventing the expression of angiogenic genes. When this compound is inhibited (e.g., by small molecules or hypoxia), HIF-1α is stabilized and initiates the transcription of pro-angiogenic factors like VEGF, ultimately promoting the formation of new blood vessels.
Experimental Workflow
The tube formation assay involves seeding endothelial cells onto a layer of basement membrane extract and treating them with experimental compounds (e.g., this compound inhibitors) or utilizing genetically modified cells (e.g., this compound siRNA knockdown). The formation of capillary-like networks is then imaged and quantified.
Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6.[1] Other endothelial cell lines like HMEC-1 can also be used.[11]
-
Culture Media: Endothelial Growth Medium-2 (EGM-2) or Medium 200PRF supplemented with Low Serum Growth Supplement (LSGS).[12][13]
-
Basement Membrane Matrix: Growth Factor Reduced (GFR) Matrigel® Basement Membrane Matrix or similar.[1][11]
-
Plates: Sterile 96-well or 24-well flat-bottom tissue culture-treated plates.[11]
-
Reagents for Cell Detachment: Trypsin/EDTA solution and Trypsin Neutralizer Solution.[13]
-
Experimental Treatments:
-
This compound inhibitor of interest (e.g., TM6008, Roxadustat) dissolved in DMSO.[10]
-
Vehicle control (DMSO).
-
This compound-specific siRNA and non-targeting control siRNA.
-
Transfection reagent suitable for endothelial cells (e.g., Lipofectamine™ RNAiMAX).
-
-
Imaging:
-
Software: Image analysis software with angiogenesis quantification tools (e.g., ImageJ with Angiogenesis Analyzer plugin).[1]
Detailed Experimental Protocols
Protocol 1: this compound Inhibitor Treatment
This protocol outlines the steps for assessing the effect of a small molecule this compound inhibitor on tube formation.
1. Preparation of Matrigel-Coated Plates:
-
Thaw GFR Matrigel® on ice overnight at 4°C. Keep all pipette tips and plates cold.[11]
-
Using pre-chilled pipette tips, add 50 µL (for 96-well plate) or 250 µL (for 24-well plate) of Matrigel® to each well.[1][12] Ensure the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify into a gel.[11][12]
2. Cell Seeding and Treatment:
-
Culture HUVECs to 70-90% confluency. For best results, passage cells one day before the experiment.[2]
-
Harvest cells using Trypsin/EDTA.[13]
-
Resuspend cells in a basal medium (e.g., EGM-2 without growth factors) at a density of 2 x 10⁵ cells/mL.[12]
-
Prepare treatment solutions in the basal medium at 2x the final concentration (e.g., vehicle control, this compound inhibitor at various concentrations).
-
Add 50 µL of the cell suspension to each well of the 96-well plate (for a final volume of 100 µL, this gives 10,000 cells/well).[2]
-
Immediately add 50 µL of the 2x treatment solution to the corresponding wells.
-
Gently swirl the plate to mix. Avoid disturbing the Matrigel® layer.
3. Incubation and Imaging:
-
Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours.[12] Monitor tube formation periodically, as peak formation can occur between 3 and 12 hours.[14]
-
Capture images of the tube networks using an inverted phase-contrast microscope at 4x or 10x magnification.[15]
-
(Optional) For fluorescence imaging, label cells with Calcein AM (e.g., 2 µg/mL for 30 minutes) before imaging.[4][13]
Protocol 2: this compound Knockdown using siRNA
This protocol is for studying the effect of genetically silencing this compound. Cultured endothelial cells can be difficult to transfect, so optimization is key.[16][17]
1. siRNA Transfection (Reverse Transfection):
-
Two days before the tube formation assay, prepare siRNA-lipid complexes. For one well of a 6-well plate:
-
Add the 200 µL complex to the well.
-
Harvest and seed HUVECs directly onto the complexes in complete growth medium.
-
Incubate for 48-72 hours to allow for this compound knockdown. Confirm knockdown efficiency by Western Blot or qRT-PCR in parallel wells.
2. Tube Formation Assay:
-
After the 48-72 hour transfection period, harvest the control siRNA and this compound siRNA-treated cells.
-
Proceed with the tube formation assay as described in Protocol 1 , steps 1 and 2, seeding the transfected cells onto the solidified Matrigel®. Omit the addition of this compound inhibitors.
-
Incubate and image the plates as described in Protocol 1 , step 3.
Data Acquisition and Quantitative Analysis
The extent of tube formation can be quantified by measuring several key parameters.[1][4]
-
Image Acquisition: Capture at least three random, non-overlapping images per well. Ensure consistent lighting and focus across all samples.
-
Image Analysis: Use a program like ImageJ with the Angiogenesis Analyzer plugin.[1]
-
Parameters to Quantify:
-
Total Tube Length: The total length of all tube-like structures.
-
Number of Junctions/Nodes: The number of points where three or more tubes intersect.
-
Number of Loops/Meshes: The number of enclosed areas formed by the tubes.[1]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three biological replicates.
Table 1: Effect of this compound Inhibitor on HUVEC Tube Formation
| Treatment Group | Concentration | Total Tube Length (% of Control) | Number of Junctions (% of Control) | Number of Loops (% of Control) |
| Vehicle Control | 0.1% DMSO | 100 ± 8.5 | 100 ± 11.2 | 100 ± 9.8 |
| This compound Inhibitor | 1 µM | 145 ± 12.1 | 138 ± 14.5 | 155 ± 13.2 |
| This compound Inhibitor | 10 µM | 210 ± 15.3 | 195 ± 16.8 | 225 ± 18.1 |
| This compound Inhibitor | 50 µM | 235 ± 18.9 | 215 ± 19.4 | 250 ± 20.5 |
| Data are represented as Mean ± SD (n=3). Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01. |
Table 2: Effect of this compound siRNA Knockdown on HUVEC Tube Formation
| Treatment Group | Total Tube Length (% of Control) | Number of Junctions (% of Control) | Number of Loops (% of Control) |
| Control siRNA | 100 ± 9.2 | 100 ± 10.5 | 100 ± 11.4 |
| This compound siRNA | 185 ± 14.6 | 172 ± 13.8 | 198 ± 15.9** |
| *Data are represented as Mean ± SD (n=3). Statistical significance vs. Control siRNA: *p < 0.01. |
Expected Results: Inhibition or knockdown of this compound is expected to stabilize HIF-1α, leading to increased expression of pro-angiogenic factors and a subsequent enhancement of endothelial tube formation.[5][9][19] This will be reflected as a statistically significant increase in total tube length, junctions, and loops compared to the respective control groups.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. This compound in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 6. [Hypoxia-responsive factor this compound and angiogenic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. corning.com [corning.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 15. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 16. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. binglab.sjtu.edu.cn [binglab.sjtu.edu.cn]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Cell Proliferation After PHD2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain 2 (PHD2) is a key cellular oxygen sensor that plays a critical role in regulating the stability of Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, this compound hydroxylates HIF-1α, targeting it for proteasomal degradation. The knockdown of this compound mimics a hypoxic response by stabilizing HIF-1α, which in turn transcriptionally activates a wide array of genes involved in various cellular processes, including proliferation. The effect of this compound knockdown on cell proliferation is context-dependent and can be influenced by the specific cell type and the intricate network of signaling pathways involved. Beyond the canonical HIF-1α pathway, this compound has been shown to interact with other critical signaling cascades, such as NF-κB and EGFR pathways, further modulating cellular growth and survival.
These application notes provide a comprehensive guide for researchers investigating the impact of this compound knockdown on cell proliferation. We offer detailed protocols for siRNA-mediated knockdown of this compound, validation of knockdown by Western blotting, and a suite of robust assays to measure cell proliferation. Furthermore, we present a summary of expected quantitative outcomes and detailed diagrams of the key signaling pathways involved to facilitate a deeper understanding of the molecular mechanisms at play.
Data Presentation
The following tables summarize representative quantitative data from cell proliferation assays performed after siRNA-mediated knockdown of this compound in various cell lines. These values are illustrative and may vary depending on the specific experimental conditions, cell type, and efficiency of this compound knockdown.
Table 1: Effect of this compound Knockdown on Cell Viability (MTT Assay)
| Cell Line | Treatment | Time Point (hours) | Absorbance (570 nm) (Mean ± SD) | % Change in Viability vs. Control siRNA |
| H1299 (NSCLC) | Control siRNA | 72 | 1.25 ± 0.08 | - |
| H1299 (NSCLC) | This compound siRNA | 72 | 1.52 ± 0.11 | +21.6%[1][2] |
| A549 (NSCLC) | Control siRNA | 72 | 0.98 ± 0.06 | - |
| A549 (NSCLC) | This compound siRNA | 72 | 1.15 ± 0.09 | +17.3%[1] |
| MDA-MB-231 (Breast Cancer) | Control siRNA | 48 | 0.85 ± 0.05 | - |
| MDA-MB-231 (Breast Cancer) | This compound siRNA | 48 | 0.63 ± 0.04 | -25.9%[3] |
Table 2: Effect of this compound Knockdown on DNA Synthesis (BrdU Incorporation Assay)
| Cell Line | Treatment | % BrdU Positive Cells (Mean ± SD) | Fold Change vs. Control siRNA |
| Human VSMC | Control siRNA | 15.2 ± 1.8 | - |
| Human VSMC | This compound siRNA | 9.8 ± 1.2 | 0.64 |
| HUVEC | Control siRNA | 28.5 ± 2.5 | - |
| HUVEC | This compound siRNA | 35.1 ± 3.1 | 1.23 |
Table 3: Effect of this compound Knockdown on Proliferative Marker Expression (Ki67 Staining)
| Cell Line | Treatment | % Ki67 Positive Cells (Mean ± SD) | Fold Change vs. Control siRNA |
| LM8 Osteosarcoma | Control shRNA | 45.3 ± 4.1 | - |
| LM8 Osteosarcoma | This compound shRNA | 28.7 ± 3.5 | 0.63[4][5] |
| Colon Cancer Xenograft | Control | 78.2 ± 6.9 | - |
| Colon Cancer Xenograft | This compound Overexpression | 55.4 ± 5.2 | 0.71 |
Table 4: Effect of this compound Knockdown on Colony Formation
| Cell Line | Treatment | Number of Colonies (Mean ± SD) | % Change vs. Control siRNA |
| H1299 (NSCLC) | Control siRNA | 158 ± 12 | - |
| H1299 (NSCLC) | This compound siRNA | 212 ± 18 | +34.2%[2] |
| SKBR3 (Breast Cancer) | Control shRNA | 245 ± 21 | - |
| SKBR3 (Breast Cancer) | B55α shRNA | 135 ± 15 | -44.9%[3] |
Table 5: Effect of this compound Knockdown on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| MDA-MB-231 | Control siRNA | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| MDA-MB-231 | This compound siRNA | 54.8 ± 3.5 | 29.5 ± 2.8 | 15.7 ± 2.0 |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of this compound
This protocol outlines the transient knockdown of this compound in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
This compound-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation: a. For each well to be transfected, dilute 5 µL of 20 µM siRNA stock (final concentration 50 nM) in 250 µL of Opti-MEM™ medium. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ medium. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Aspirate the culture medium from the cells and wash once with sterile PBS. b. Add the 500 µL of siRNA-Lipofectamine™ RNAiMAX complexes to each well. c. Add 1.5 mL of complete culture medium to each well. d. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding to downstream analysis.
Protocol 2: Western Blotting for this compound Knockdown Validation
This protocol is for confirming the successful knockdown of this compound protein expression.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-PHD2
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: a. After 48-72 hours of transfection, wash cells with ice-cold PBS. b. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: a. Dilute the protein lysates to the same concentration with RIPA buffer. b. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-PHD2 antibody (at the manufacturer's recommended dilution) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Reprobe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Perform siRNA transfection as described in Protocol 1.
-
MTT Incubation: a. At the desired time point (e.g., 24, 48, 72 hours post-transfection), add 10 µL of MTT solution to each well. b. Incubate the plate at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.
Materials:
-
BrdU labeling solution (10 µM)
-
Fixation/Denaturation solution (e.g., 1.5 N HCl)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure (for immunofluorescence):
-
Cell Seeding and Treatment: a. Seed cells on coverslips in a 24-well plate. b. Perform siRNA transfection as described in Protocol 1.
-
BrdU Labeling: a. At the desired time point, add BrdU labeling solution to the culture medium and incubate for 1-2 hours at 37°C.
-
Fixation and Denaturation: a. Wash cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes. c. Denature the DNA by incubating with 1.5 N HCl for 30 minutes at room temperature. d. Neutralize with 0.1 M sodium borate (B1201080) buffer (pH 8.5) for 5 minutes.
-
Immunostaining: a. Permeabilize the cells with permeabilization buffer for 10 minutes. b. Block with 5% BSA in PBS for 30 minutes. c. Incubate with anti-BrdU primary antibody for 1 hour at room temperature. d. Wash three times with PBS. e. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. f. Wash three times with PBS.
-
Imaging and Analysis: a. Mount the coverslips with mounting medium containing DAPI or Hoechst. b. Acquire images using a fluorescence microscope. c. Quantify the percentage of BrdU-positive cells by counting the number of BrdU-positive nuclei relative to the total number of nuclei (DAPI/Hoechst positive).
Protocol 5: Ki67 Immunofluorescence Staining
Ki67 is a nuclear protein associated with cell proliferation. This protocol detects the presence of Ki67 in cells.
Materials:
-
4% Paraformaldehyde
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-Ki67 primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: a. Seed cells on coverslips in a 24-well plate. b. Perform siRNA transfection as described in Protocol 1.
-
Fixation and Permeabilization: a. At the desired time point, wash cells with PBS. b. Fix with 4% paraformaldehyde for 15 minutes. c. Wash three times with PBS. d. Permeabilize with permeabilization buffer for 10 minutes.
-
Immunostaining: a. Wash three times with PBS. b. Block with blocking buffer for 30 minutes. c. Incubate with anti-Ki67 primary antibody for 1 hour at room temperature. d. Wash three times with PBS. e. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. f. Wash three times with PBS.
-
Imaging and Analysis: a. Mount the coverslips with mounting medium containing DAPI or Hoechst. b. Acquire images using a fluorescence microscope. c. Quantify the percentage of Ki67-positive cells by counting the number of Ki67-positive nuclei relative to the total number of nuclei (DAPI/Hoechst positive).
Signaling Pathways and Experimental Workflows
This compound Knockdown Experimental Workflow
Caption: Experimental workflow for measuring cell proliferation after this compound knockdown.
This compound-HIF-1α Signaling Pathway
Caption: this compound-HIF-1α signaling pathway in normoxia and after this compound knockdown.
This compound-NF-κB Signaling Pathway
Caption: this compound-NF-κB signaling pathway and its activation upon this compound knockdown.
This compound-EGFR Signaling Pathway
Caption: this compound-EGFR signaling and the effect of this compound knockdown on EGFR stability.
References
- 1. Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Targeting Overcomes Breast Cancer Cell Death upon Glucose Starvation in a PP2A/B55α-Mediated Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PhD2 Western Blotting
Welcome to the technical support center for PhD2 Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in their this compound Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any this compound band in my Western blot?
A1: A complete lack of signal for this compound could be due to several factors. Firstly, ensure that your target cells or tissues express this compound. Not all cell lines express every protein at detectable levels. It's also possible that the protein is degrading during sample preparation; always use fresh samples and protease inhibitors.[1] Another common issue is inefficient protein transfer from the gel to the membrane, which can be checked using a Ponceau S stain.[2][3] Finally, problems with the primary or secondary antibodies, such as incorrect dilution or inactivity, can lead to no signal.
Q2: My this compound band is very faint. How can I increase the signal intensity?
A2: A weak this compound signal is a common challenge, potentially due to its low abundance. To enhance the signal, you can try several approaches. Increasing the amount of protein loaded onto the gel can help.[2][3] Optimizing the primary antibody concentration is also crucial; you may need to increase the concentration or incubate it overnight at 4°C to improve binding.[4][5] Using a high-sensitivity ECL substrate is highly recommended for detecting low-abundance proteins like this compound.[6][7][8] Additionally, reducing the number and duration of wash steps can help preserve the signal.[9]
Q3: I am seeing multiple bands in my Western blot. What could be the cause?
A3: The presence of multiple bands can arise from a few issues. The primary antibody concentration might be too high, leading to non-specific binding.[9] Alternatively, your protein sample may have undergone degradation, resulting in smaller fragments being detected. The presence of splice variants or post-translational modifications can also lead to bands at different molecular weights.[9] Consider using a fresh sample with protease inhibitors and optimizing the antibody concentration.
Q4: How can I be sure that my protein transfer was successful?
A4: To verify the efficiency of protein transfer from your gel to the membrane, you can use Ponceau S staining.[2][3] This is a reversible stain that allows you to visualize the protein bands on the membrane before proceeding with the antibody incubation steps. If the transfer is successful, you should see distinct protein bands across the membrane.
Q5: What is the best ECL substrate to use for detecting this compound?
A5: For low-abundance proteins like this compound, it is advisable to use a high-sensitivity enhanced chemiluminescent (ECL) substrate.[6][7][8] These substrates are designed to produce a stronger and more prolonged signal, which is essential for detecting proteins that are not highly expressed. Several commercial options are available that offer varying levels of sensitivity.
Troubleshooting Guide: Low Signal in this compound Western Blot
This guide provides a systematic approach to troubleshooting faint or absent this compound bands in your Western blot experiments.
Problem 1: No this compound Signal Detected
| Possible Cause | Recommended Solution |
| Low or no this compound expression in the sample | - Use a positive control cell lysate known to express this compound. - Consult literature to confirm this compound expression in your specific cell or tissue type. - Consider treatments that may induce this compound expression, such as hypoxia.[10][11] |
| Protein degradation | - Prepare fresh lysates and keep them on ice. - Add a protease inhibitor cocktail to your lysis buffer.[1] |
| Inefficient protein transfer | - Verify transfer efficiency using Ponceau S staining of the membrane.[2][3] - Optimize transfer conditions (time, voltage/amperage) for the molecular weight of this compound (~46 kDa). For higher molecular weight proteins, a wet transfer is often more efficient.[12] |
| Inactive primary or secondary antibody | - Use a new aliquot of the antibody. - Check the antibody datasheet for recommended storage conditions and expiration dates. - Test antibody activity using a dot blot.[5][13] |
| Incorrect antibody dilution | - Use the antibody at the dilution recommended on the datasheet as a starting point. - Perform a titration to find the optimal antibody concentration.[12][13][14][15][16] |
| Problem with ECL substrate | - Use fresh or new ECL reagents. - Ensure you are using a substrate with adequate sensitivity for low-abundance proteins.[6][7][8] |
Problem 2: Weak this compound Signal
| Possible Cause | Recommended Solution |
| Insufficient protein loaded | - Increase the total amount of protein loaded per lane (e.g., 30-50 µg).[2][3][4] - Concentrate your sample if the protein of interest is in low abundance.[2] |
| Suboptimal primary antibody concentration | - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[4][9] |
| Suboptimal secondary antibody concentration | - Titrate the secondary antibody to find the optimal concentration that maximizes signal without increasing background. The recommended range is often between 1:5,000 and 1:200,000.[12] |
| Excessive washing | - Reduce the number or duration of wash steps.[9] - Decrease the detergent (e.g., Tween-20) concentration in the wash buffer.[15] |
| Inadequate blocking | - Over-blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent (e.g., 5% BSA instead of milk, or vice versa).[12] |
| Low-sensitivity detection reagent | - Switch to a high-sensitivity ECL substrate designed for detecting low-abundance proteins.[6][7][8][17][18] |
Experimental Protocols & Methodologies
Detailed Western Blot Protocol for this compound Detection
This protocol provides a step-by-step guide for performing a Western blot to detect this compound.
1. Sample Preparation (Cell Lysate) a. Culture cells to the desired confluency. If applicable, treat cells to induce or inhibit this compound expression. b. Wash cells twice with ice-cold PBS. c. Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube. h. Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE a. Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load 30-50 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. c. Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter paper in transfer buffer. b. Assemble the transfer stack (sandwich). Ensure no air bubbles are trapped between the gel and the membrane.[5][19] c. Perform the transfer. For a wet transfer, a common condition is 100V for 60-90 minutes at 4°C. For semi-dry transfer, follow the manufacturer's instructions. d. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
4. Immunodetection a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer. Follow the datasheet's recommended dilution and incubation time (e.g., 1:1000 overnight at 4°C). c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:5000 to 1:20,000), for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes). c. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust the exposure time to obtain a clear signal without saturating the bands.
Visual Guides
This compound Western Blot Troubleshooting Workflow
Caption: A flowchart outlining the key steps to troubleshoot low signal in a this compound Western blot.
Simplified this compound Signaling Pathway
Caption: A diagram illustrating the role of this compound in the degradation of HIF-1α under normoxic and hypoxic conditions.
References
- 1. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. sinobiological.com [sinobiological.com]
- 6. SuperBlot™ ECL Western Blotting Substrate Kit (High sensitivity) | Hello Bio [hellobio.com]
- 7. ECL Western Blot Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ECL substrates | Abcam [abcam.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.addgene.org [blog.addgene.org]
- 13. bosterbio.com [bosterbio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 17. ECL Western Blotting Substrate [worldwide.promega.com]
- 18. Western Blotting Substrates - Amerigo Scientific [amerigoscientific.com]
- 19. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Optimizing PhD2 Inhibitor Screening Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing screening assays for inhibitors of Prolyl Hydroxylase Domain 2 (PHD2).
Frequently Asked Questions (FAQs) & Troubleshooting
General Assay Issues
???+ question "Why is there high background signal in my assay?"
???+ question "My positive control inhibitor (e.g., DMOG, IOX4) shows weak or no activity. What could be wrong?"
???+ question "Why are my results inconsistent between experiments?"
In Vitro vs. Cell-Based Assay Discrepancies
???+ question "My inhibitor is potent in the in vitro enzymatic assay but shows weak or no activity in my cell-based assay. Why?"
False Positives and Negatives
???+ question "How can I reduce the number of false positives in my high-throughput screen?"
Quantitative Data Summary
For researchers to effectively design their experiments, understanding the typical concentrations and kinetic parameters is crucial.
| Parameter | This compound | Notes | Reference |
| Enzyme Concentration | 0 - 1.5 µM | Linearity of succinate (B1194679) production observed up to 0.77 µM in some assays. | [1] |
| HIF-1α Peptide Substrate | 100 µM (saturating) | A 19-amino acid peptide from the C-terminal oxygen degradation domain (CODD) is commonly used. | [2] |
| α-Ketoglutarate (2-OG) | 500 µM (saturating) | Km values for 2-OG can range from 1-60 µM. | [2] |
| Ascorbic Acid | 500 µM - 2 mM | Higher concentrations can cause interference. 500 µM is a good starting point. | [2] |
| Ferrous Sulfate (FeSO₄) | 20 µM - 500 µM | [3][4] | |
| Km (HIF-1α CODD peptide) | ~2-37 µM | Varies depending on the assay conditions and specific peptide sequence. | [4] |
| Km (HIF-1α NODD peptide) | ~24-130 µM | This compound generally shows a preference for the CODD substrate. | [4] |
| Km (α-Ketoglutarate) | ~7-43.3 µM | [2][3] |
Table 1. Typical Concentrations and Kinetic Parameters for In Vitro this compound Assays.
| Inhibitor | PHD1 IC₅₀ (nM) | This compound IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Notes | Reference |
| N-Oxalylglycine (NOG) | - | 106,400 | - | A pan-PHD inhibitor, competitive with α-ketoglutarate. | [2] |
| Cobalt (II) Chloride (CoCl₂) | - | 6,400 | - | A competitive inhibitor of iron. | [2] |
| IOX4 | >1000 | 1.6 | >1000 | A highly potent and selective inhibitor of this compound. | [5] |
Table 2. IC₅₀ Values for Common PHD Inhibitors.
Experimental Protocols & Workflows
Key Signaling Pathway & Experimental Workflow
The following diagrams illustrate the core signaling pathway regulated by this compound and a general workflow for screening and characterizing inhibitors.
Caption: The this compound signaling pathway under normoxic and hypoxic/inhibited conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (this compound) and Factor Inhibiting HIF (FIH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Prolyl Hydroxylase Domain 2 (PHD2) Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during PhD2 enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound, and why is it a therapeutic target?
A1: Prolyl Hydroxylase Domain 2 (this compound) is a key enzyme that regulates the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen levels (hypoxia).[1][2] In the presence of oxygen, this compound hydroxylates specific proline residues on HIF-1α, tagging it for degradation.[2][3] By inhibiting this compound, HIF-1α is stabilized even in normal oxygen conditions, activating downstream pathways involved in processes like red blood cell production (erythropoiesis) and blood vessel formation (angiogenesis).[1][4] This makes this compound an attractive therapeutic target for conditions such as anemia associated with chronic kidney disease and ischemic diseases.[2][5]
Q2: What are the most common types of in vitro assays for measuring this compound activity?
A2: Common in vitro assays for this compound activity include:
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the proximity of molecules, in this case, the interaction between a hydroxylated HIF-1α peptide and an antibody, resulting in a light signal.[6]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay measures the energy transfer between two fluorophores, which are brought into proximity by the binding of an antibody to the hydroxylated HIF-1α substrate.
-
Colorimetric Assays: These assays often measure the consumption of the co-substrate α-ketoglutarate (α-KG).[7][8] A common method involves derivatization of the remaining α-KG with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which can be measured by absorbance.[7][8]
-
Mass Spectrometry (MS): MS-based methods directly detect the hydroxylation of the HIF-1α peptide substrate.[3][9]
Q3: My this compound inhibitor shows different IC50 values between my biochemical and cell-based assays. Why?
A3: Discrepancies in IC50 values between biochemical and cell-based assays are common and can be attributed to several factors. These include differences in cell permeability of the inhibitor, inhibitor stability and metabolism within the cell, and potential off-target effects in a cellular context.[10] Biochemical assays measure direct inhibition of the purified enzyme, while cell-based assays reflect the compound's overall effect in a more complex biological system.
Troubleshooting Guides
Problem: Low or No Enzyme Activity
Q: I am not observing any significant this compound activity in my assay. What are the possible causes and solutions?
A: Low or no enzyme activity can stem from several factors related to reagents, assay conditions, or the enzyme itself.
| Possible Cause | Solution |
| Incorrect Assay Buffer Temperature | Ensure the assay buffer is at room temperature before use, as ice-cold buffer can inhibit enzyme activity.[11] |
| Degraded Reagents | Prepare fresh solutions of co-factors like Fe(II) and ascorbic acid, as they are prone to oxidation. Aliquot and store reagents properly to avoid repeated freeze-thaw cycles.[7] |
| Inactive Enzyme | Verify the activity of your recombinant this compound enzyme. If possible, test with a known potent inhibitor as a positive control. Consider that the enzyme's catalytic activity can be dependent on its specific construct (full-length vs. catalytic domain).[9][12] |
| Omission of a Critical Reagent | Double-check that all necessary components (this compound enzyme, HIF-1α peptide substrate, α-KG, Fe(II), and ascorbic acid) have been added to the reaction mixture.[7][8] |
| Suboptimal pH | Confirm that the pH of your assay buffer is within the optimal range for this compound activity, typically around pH 7.5. |
Problem: High Background Signal
Q: My assay is showing a high background signal, which is masking the specific signal. How can I troubleshoot this?
A: High background can be caused by non-specific binding of reagents, contamination, or issues with the detection system.
| Possible Cause | Solution |
| Non-Specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent.[13] Ensure adequate washing steps to remove unbound antibodies. Running a control without the primary antibody can help determine if the secondary antibody is the source of non-specific binding.[13] |
| Contaminated Reagents | Use high-purity water and sterile techniques to prepare all buffers and reagent solutions. Microbial or chemical contamination can interfere with the assay.[14] |
| Autofluorescence of Compounds (TR-FRET/AlphaScreen) | Test your compounds for autofluorescence at the assay wavelengths. If a compound is fluorescent, consider using a different assay format or adjusting the timing of your TR-FRET measurements.[15] |
| Over-development of Substrate | Reduce the incubation time with the substrate or use a more dilute solution of the enzyme-conjugated antibody.[14] |
| Incorrect Plate Type | Use the appropriate microplate for your assay: black plates for fluorescence, white plates for luminescence, and clear plates for colorimetric assays.[11] |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for PHD inhibitors and this compound kinetic parameters.
Table 1: Inhibitory Potency (IC50) of Representative PHD Inhibitors against this compound
| Inhibitor | This compound IC50 (nM) | Assay Type |
| IOX4 | 1.6 | AlphaScreen[6] |
| GSK1278863 | ~20 | AlphaScreen[16] |
| Vadadustat (AKB-6548) | ~100 | AlphaScreen[16] |
| Daprodustat (GSK1278863) | ~50 | AlphaScreen[16] |
| Roxadustat (FG-4592) | ~200 | AlphaScreen[16] |
Table 2: Representative Kinetic Parameters for this compound
| Substrate | K_M (µM) | k_cat (s⁻¹) |
| HIF-1α CODD Peptide | 22 | ~0.03[17] |
| α-ketoglutarate | 1 - 60 | N/A[8] |
Note: Kinetic parameters can vary significantly depending on the specific enzyme construct, substrate length, and assay conditions.[17]
Experimental Protocols
Protocol 1: In Vitro this compound AlphaScreen Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound on recombinant this compound enzyme using an AlphaScreen assay.[6]
Materials:
-
Recombinant human this compound enzyme
-
Biotinylated HIF-1α peptide substrate
-
α-ketoglutarate (α-KG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Test inhibitor (e.g., IOX4)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, with BSA and Tween-20)
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
Anti-hydroxy-HIF-1α antibody
-
384-well microplates
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of the test inhibitor in the assay buffer.
-
Enzyme Reaction:
-
Add 5 µL of the test inhibitor dilution or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution containing the this compound enzyme, FeSO₄, and ascorbic acid to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of a pre-mixed solution of the biotinylated HIF-1α peptide and α-KG.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[6]
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add 10 µL of a pre-mixed solution of the anti-hydroxy-HIF-1α antibody and the acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the streptavidin-coated donor beads.
-
Incubate for another 60 minutes at room temperature in the dark.[6]
-
-
Data Acquisition: Read the plate on a microplate reader equipped for AlphaScreen detection. The signal is inversely proportional to the inhibitor's activity.[6]
Protocol 2: In Vitro this compound Colorimetric Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a compound on this compound by measuring the consumption of α-KG.[7]
Materials:
-
Recombinant human this compound enzyme
-
HIF-1α peptide substrate
-
α-ketoglutarate (α-KG)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Test inhibitor
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
2,4-dinitrophenylhydrazine (2,4-DNPH) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the following in order: Assay buffer, inhibitor dilutions (or vehicle control), recombinant this compound enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbic acid.
-
-
Reaction Initiation: Start the enzymatic reaction by adding α-KG to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[7]
-
Color Development:
-
Stop the reaction by adding the 2,4-DNPH solution to each well. This will react with the remaining α-KG.
-
Incubate at room temperature for 10-15 minutes.
-
Add NaOH solution to each well to develop the color.[7]
-
-
Measurement: Read the absorbance of each well at approximately 540 nm using a microplate reader. The decrease in absorbance is proportional to the this compound activity.[7]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value.
Visualizations
Caption: The this compound signaling pathway under normoxic and hypoxic/inhibited conditions.
Caption: A general experimental workflow for a this compound enzymatic inhibition assay.
Caption: A troubleshooting decision tree for common this compound assay problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Liposomal this compound Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (this compound), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 4. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Frontiers | Prolyl hydroxylase domain enzyme this compound inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners [frontiersin.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence for the Slow Reaction of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of PhD2 CRISPR Knockout
Welcome to the technical support center for researchers utilizing CRISPR/Cas9 technology to knock out the Prolyl Hydroxylase Domain-containing protein 2 (PhD2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR/Cas9-mediated this compound knockout, and why are they a concern?
Off-target effects are unintended genomic modifications at sites other than the intended this compound locus.[1][2][3] These occur when the guide RNA (gRNA) directs the Cas9 nuclease to bind and cleave DNA sequences that have high similarity to the target sequence.[2][4] Such unintended mutations can lead to a variety of issues, including the disruption of other genes, activation of oncogenes, cytotoxicity, and confounding experimental results, ultimately reducing the therapeutic potential and questioning the validity of scientific findings.[5]
Q2: How can I proactively minimize off-target effects when designing my this compound knockout experiment?
Minimizing off-target effects starts with careful planning and design. Key strategies include:
-
Optimal gRNA Design: Utilize bioinformatics tools to design gRNAs with high on-target scores and minimal predicted off-target sites.[3][[“]][7][8][9] Tools like CHOPCHOP, Cas-OFFinder, and CRISPOR can predict potential off-target sites.[1][5][10]
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 variants such as eSpCas9, SpCas9-HF1, or Alt-R HiFi Cas9, which have been developed to reduce non-specific DNA interactions and exhibit significantly lower off-target activity compared to wild-type Cas9.[[“]][11][12][13][14][15]
-
Appropriate Delivery Method: The method of delivering the CRISPR components into cells can influence off-target effects.[5] Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex leads to transient activity and is rapidly cleared from the cells, reducing the time available for off-target cleavage compared to plasmid-based delivery.[[“]][11][16]
Q3: What are some computational tools available for designing gRNAs and predicting off-target effects for this compound?
Several web-based tools are available to assist in gRNA design and off-target prediction. These tools scan the genome for sequences similar to your target and provide scores to help you select the most specific gRNAs.
| Tool | Key Features | Reference |
| CRISPOR | Provides on-target and off-target scores for multiple genomes. | [1] |
| Cas-OFFinder | A fast and versatile tool for searching potential off-target sites. | [1][5] |
| CHOPCHOP | Offers gRNA design for knockout, activation, and repression experiments across many organisms. | [3][10] |
| GuideScan | Provides insights into genome accessibility and chromatin data to assess the biological significance of potential off-target sites. | [4] |
| CRISOT | A newer computational framework that uses RNA-DNA interaction fingerprints and machine learning for more accurate off-target prediction.[17] | [17] |
| Elevation | A machine learning-based approach for predicting off-target activity.[18] | [18] |
Q4: What is the significance of the Protospacer Adjacent Motif (PAM) in off-target effects?
The PAM sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9) is a short DNA sequence that is essential for Cas9 to bind and cleave the target DNA. Off-target sites often have a PAM sequence, and mismatches in the gRNA sequence are more tolerated if they are further away from the PAM.[19] Therefore, potential off-target sites that are followed by a canonical PAM sequence are of higher concern.[2] Using Cas9 variants from different bacterial species with different PAM requirements (e.g., SaCas9 with 5'-NGGRRT-3') can also help to reduce off-target effects by decreasing the number of potential off-target sites in the genome.[20]
Troubleshooting Guide
Issue 1: High frequency of off-target mutations detected after this compound knockout.
| Potential Cause | Troubleshooting Steps |
| Suboptimal gRNA design | 1. Re-design gRNAs: Use multiple prediction tools to select gRNAs with the lowest number of predicted off-target sites.[1][3] 2. Truncated gRNAs: Consider using shorter gRNAs (17-18 nucleotides) as they can sometimes show increased specificity.[21] 3. Chemical Modifications: Incorporate chemical modifications into the gRNA backbone to reduce off-target cleavage.[5][21] |
| Use of wild-type Cas9 | 1. Switch to a high-fidelity Cas9 variant: Utilize engineered Cas9 proteins like SpCas9-HF1, eSpCas9, or Alt-R HiFi Cas9, which have demonstrated significantly reduced off-target activity.[[“]][12][13][14][15] 2. Paired Nickases: Use two gRNAs with a Cas9 nickase mutant that only cuts one strand of the DNA. A double-strand break will only occur where both gRNAs bind in close proximity, greatly increasing specificity.[11][19][20] |
| Prolonged expression of CRISPR components | 1. Use RNP delivery: Deliver pre-complexed Cas9 protein and gRNA. This complex is active immediately upon delivery and is degraded relatively quickly, minimizing the time for off-target events.[[“]][11][16] 2. mRNA delivery: If using plasmids is necessary, consider delivering Cas9 as an mRNA, which has a shorter half-life than plasmid DNA.[11] |
| High concentration of CRISPR components | Titrate CRISPR reagents: Optimize the concentration of Cas9 and gRNA to find the lowest effective dose that maintains high on-target editing while minimizing off-target effects.[19] |
Issue 2: Difficulty in validating predicted off-target sites for this compound.
| Potential Cause | Troubleshooting Steps |
| Low frequency of off-target events | 1. Use highly sensitive detection methods: Techniques like GUIDE-seq, CIRCLE-seq, or Digenome-seq are more sensitive than targeted deep sequencing for detecting low-frequency off-target events.[5][21][22] 2. Increase sequencing depth: When using targeted deep sequencing, increase the read depth to enhance the detection of rare off-target mutations. |
| Inaccurate prediction by in silico tools | 1. Use multiple prediction algorithms: Different tools may have different prediction accuracies. Cross-referencing predictions from multiple tools can provide a more reliable list of potential off-target sites.[22] 2. Employ unbiased detection methods: Unbiased methods like GUIDE-seq or CIRCLE-seq can identify off-target sites that were not predicted by computational tools.[21][22] |
Experimental Protocols
Protocol 1: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing)
This protocol allows for the genome-wide detection of double-strand breaks (DSBs) induced by CRISPR/Cas9 in living cells, thereby identifying off-target sites.
Materials:
-
Cells of interest
-
This compound-targeting gRNA and Cas9 nuclease (preferably as RNP)
-
Double-stranded oligodeoxynucleotide (dsODN) with a unique barcode
-
Transfection reagent
-
Genomic DNA isolation kit
-
Restriction enzymes
-
DNA library preparation kit for next-generation sequencing (NGS)
-
NGS platform
Methodology:
-
Cell Transfection: Co-transfect the cells with the Cas9/gRNA complex and the barcoded dsODN. The dsODN will be integrated into the DNA at the sites of DSBs.
-
Genomic DNA Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and extract genomic DNA.
-
DNA Fragmentation and Library Preparation: Shear the genomic DNA and ligate sequencing adapters.
-
Enrichment of dsODN-containing Fragments: Use PCR to amplify the DNA fragments containing the integrated dsODN barcode.
-
Next-Generation Sequencing: Sequence the enriched library on an NGS platform.
-
Data Analysis: Align the sequencing reads to the reference genome. The genomic locations with a high number of reads corresponding to the dsODN integration site represent the on- and off-target cleavage sites.
Protocol 2: Targeted Deep Sequencing for Off-Target Validation
This protocol is used to quantify the frequency of mutations at specific, predicted off-target sites.
Materials:
-
Genomic DNA from cells treated with this compound CRISPR/Cas9
-
PCR primers flanking the predicted off-target sites
-
High-fidelity DNA polymerase
-
DNA purification kit
-
NGS library preparation kit
-
NGS platform
Methodology:
-
Primer Design: Design PCR primers that specifically amplify the predicted off-target loci from the genomic DNA.
-
PCR Amplification: Perform PCR to amplify the target regions from the genomic DNA of both treated and control cells.
-
Library Preparation: Prepare sequencing libraries from the PCR amplicons. This typically involves adding sequencing adapters and barcodes for multiplexing.
-
Next-Generation Sequencing: Pool the libraries and sequence them on an NGS platform to a high read depth.
-
Data Analysis: Align the sequencing reads to the reference genome and analyze the frequency of insertions and deletions (indels) at the target sites in the treated samples compared to the controls.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Under normoxic (normal oxygen) conditions, this compound hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation marks HIF-α for ubiquitination and subsequent degradation by the proteasome. When this compound is knocked out, HIF-α is stabilized even in the presence of oxygen, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of hypoxia-responsive genes.[23][24] Additionally, this compound has been shown to interact with and regulate other signaling pathways, including the EGFR pathway.[25][26] Knockdown of this compound can lead to a less sustained activation of the MAPK/ERK and PI3K/AKT signaling pathways downstream of EGFR.[25][26]
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. abyntek.com [abyntek.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. consensus.app [consensus.app]
- 7. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 12. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idtdna.com [idtdna.com]
- 15. A high-fidelity Cas9 mutant delivered as a ribonucleoprotein complex enables efficient gene editing in human haematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bridgeinformatics.com [bridgeinformatics.com]
- 18. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 19. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 20. dovepress.com [dovepress.com]
- 21. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. Hypoxia-inducible factor prolyl hydroxylase 2 (this compound) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oncotarget.com [oncotarget.com]
Technical Support Center: Troubleshooting PhD2 Immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Prolyl Hydroxylase Domain 2 (PhD2) immunoprecipitation (IP), with a specific focus on reducing non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding in this compound IP
High background and non-specific binding are frequent hurdles in immunoprecipitation experiments, potentially masking the detection of true interaction partners. This guide addresses common issues and provides targeted solutions for your this compound IP experiments.
Issue 1: High Background Signal Across the Entire Lane
-
Potential Cause: Proteins are binding non-specifically to the beads (e.g., agarose (B213101) or magnetic beads).
-
Solution:
-
Pre-clearing the lysate: Before adding the primary antibody, incubate the cell lysate with beads alone for 30-60 minutes at 4°C. This step will capture proteins that non-specifically adhere to the beads, which can then be discarded.
-
Blocking the beads: Before incubation with the antibody or lysate, block the beads with a protein solution like Bovine Serum Albumin (BSA) or salmon sperm DNA to saturate non-specific binding sites.
-
Issue 2: Multiple Non-Specific Bands Obscuring the Target Protein
-
Potential Cause: The antibody concentration is too high, leading to off-target binding.
-
Solution:
-
Antibody Titration: Perform a titration experiment to determine the optimal antibody concentration. Using the lowest effective concentration will minimize non-specific interactions.
-
-
Potential Cause: Insufficient or inadequate washing steps.
-
Solution:
-
Increase Wash Steps: Increase the number of washes (e.g., from 3 to 5) to more effectively remove unbound and weakly interacting proteins.
-
Increase Wash Stringency: Modify the wash buffer by increasing the salt concentration (e.g., NaCl up to 500 mM) or adding a mild non-ionic detergent (e.g., 0.1% Tween-20). Be cautious, as overly stringent conditions can disrupt specific protein-protein interactions.[1]
-
Issue 3: Known Contaminants Consistently Appearing in the Eluate
-
Potential Cause: The lysis buffer is not optimized to maintain the specificity of the this compound interaction.
-
Solution:
-
Optimize Lysis Buffer: The choice of lysis buffer is critical. For co-immunoprecipitation, a non-denaturing buffer is often preferred to preserve protein complexes. A common starting point is a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100. For this compound, which is primarily cytoplasmic but can translocate to the nucleus, a buffer that effectively lyses both cellular compartments may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical controls to include in a this compound IP experiment?
A1: To ensure the validity of your results, the following controls are essential:
-
Isotype Control: An antibody of the same isotype and from the same host species as your anti-PhD2 antibody, but not specific to any protein in the lysate. This control helps to identify non-specific binding to the antibody itself.[2]
-
Bead-Only Control: Incubating the cell lysate with beads alone (without the primary antibody) will reveal proteins that bind non-specifically to the bead matrix.[2][3]
-
Input Control: A small fraction of the initial cell lysate should be run on the western blot alongside the IP samples to confirm that this compound is present in the starting material.[2]
Q2: What are some known interaction partners of this compound that I could use as a positive control?
A2: The most well-characterized interaction partner of this compound is the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[4] Under normoxic conditions, this compound hydroxylates HIF-1α, targeting it for degradation. Other known interactors include the Epidermal Growth Factor Receptor (EGFR) and components of the HSP90 pathway, such as p23.[4][5]
Q3: My anti-PhD2 antibody works well for Western blotting but not for immunoprecipitation. What could be the reason?
A3: An antibody that recognizes a denatured protein epitope in a western blot may not recognize the native protein conformation required for immunoprecipitation. Ensure that the antibody you are using has been validated for IP applications. Polyclonal antibodies often perform better in IP as they can recognize multiple epitopes on the target protein.[6][7]
Data Presentation
Table 1: Recommended Antibody Concentrations for this compound Immunoprecipitation
| Antibody Type | Application | Recommended Starting Dilution/Concentration | Reference |
| Rabbit Polyclonal | Immunoprecipitation (IP) | 1:10 - 1:500 | [8][9] |
| General Recommendation | Immunoprecipitation (IP) | 1-10 µg per 1-4 mg of total protein |
Table 2: Recommended Lysis and Wash Buffer Compositions for this compound IP
| Buffer Type | Component | Concentration | Purpose | Reference |
| Lysis Buffer (Non-denaturing) | Tris-HCl or HEPES (pH 7.4-8.0) | 20-50 mM | Buffering agent | [1] |
| NaCl | 150 mM | Maintain physiological ionic strength | [1] | |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.5-1.0% | Solubilize proteins | [1][8] | |
| EDTA | 1-2 mM | Chelates divalent cations | ||
| Protease Inhibitor Cocktail | As recommended by manufacturer | Prevent protein degradation | [1] | |
| Wash Buffer | Lysis Buffer Base | - | Maintain protein stability | [1] |
| Increased NaCl (optional) | Up to 500 mM | Increase stringency | [1] | |
| Added Detergent (e.g., Tween-20, optional) | 0.1% | Reduce non-specific hydrophobic interactions |
Experimental Protocols
Optimized Immunoprecipitation Protocol for this compound
This protocol is a recommended starting point and may require optimization for your specific cell type and experimental conditions.
1. Cell Lysis
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).[8]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Recommended)
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the cleared lysate.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
3. Immunoprecipitation
-
Add the anti-PhD2 antibody to the pre-cleared lysate (refer to Table 1 for starting concentrations).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer or a more stringent wash buffer, see Table 2). For each wash, resuspend the beads and rotate for 5 minutes at 4°C before pelleting.
-
After the final wash, carefully remove all of the supernatant.
5. Elution
-
Elute the immunoprecipitated proteins by adding 30-50 µL of 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube for analysis by Western blotting.
Mandatory Visualization
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay [protocols.io]
- 4. Crosslinking-mediated Interactome Analysis Identified this compound-HIF1α Interaction Hotspots and the Role of this compound in Regulating Protein Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. Prolyl Hydroxylase Domain Protein 2 (this compound) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IP Sample Preparation | Proteintech Group [ptglab.com]
- 9. arigobio.com [arigobio.com]
improving the efficiency of PhD2 qPCR assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency and reliability of their Prolyl Hydroxylase Domain 2 (PhD2) quantitative polymerase chain reaction (qPCR) assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical Ct value range for this compound in qPCR experiments?
A1: The Cycle threshold (Ct) value for this compound can vary significantly depending on the cell type, experimental conditions (e.g., normoxia vs. hypoxia), and the efficiency of the qPCR assay. Generally, for a moderately expressed gene like this compound, you might expect Ct values in the range of 22-28 in cell lines where it is actively expressed. However, in tissues or cells with low this compound expression, Ct values can be higher, potentially exceeding 30. It is crucial to establish a baseline for your specific experimental system.
Q2: How does hypoxia affect this compound gene expression and expected Ct values?
A2: this compound is a direct target of the Hypoxia-Inducible Factor 1 (HIF-1). Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and induces the transcription of target genes, including this compound. This creates a negative feedback loop. Therefore, you can generally expect an increase in this compound mRNA levels under hypoxic conditions, which would correspond to a lower Ct value compared to normoxic controls.
Q3: Which reference genes are recommended for normalizing this compound expression in qPCR?
A3: The choice of reference gene is critical and should be validated for stability in your specific experimental model. Commonly used housekeeping genes include GAPDH, ACTB (β-actin), B2M, and 18S rRNA. However, the expression of some common reference genes can be affected by hypoxia. It is best practice to test a panel of candidate reference genes and use a tool like geNorm or NormFinder to determine the most stable ones for your experimental conditions. Using the geometric mean of two or three stable reference genes for normalization is highly recommended.
Q4: What are the key considerations for designing reliable this compound qPCR primers?
A4: For reliable this compound qPCR results, primer design is paramount. Key considerations include:
-
Specificity: Primers should be specific to the this compound transcript and avoid amplifying other related genes or pseudogenes. Use tools like Primer-BLAST to check for potential off-target binding.
-
Amplicon Length: Aim for an amplicon length between 70 and 200 base pairs for optimal qPCR efficiency.
-
Melting Temperature (Tm): The Tm of the forward and reverse primers should be similar, typically within 1-2°C of each other, and generally between 58-62°C.
-
GC Content: The GC content of the primers should be between 40-60%.
-
Avoiding Secondary Structures: Primers should be designed to avoid hairpins, self-dimers, and cross-dimers.
-
Spanning an Exon-Exon Junction: Whenever possible, design primers that span an exon-exon junction to prevent amplification of any contaminating genomic DNA.
Troubleshooting Guide
Problem 1: No or Low Amplification Signal (High Ct or No Ct)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor RNA Quality or Integrity | Assess RNA integrity using a Bioanalyzer or similar instrument. Ensure A260/280 ratio is ~2.0 and A260/230 is >1.8. Re-extract RNA if degradation is suspected. |
| Inefficient Reverse Transcription (RT) | Optimize the RT step. Ensure you are using an appropriate amount of input RNA. Try different priming strategies (e.g., a mix of random hexamers and oligo(dT)s). |
| Suboptimal Primer/Probe Design | Verify primer specificity using Primer-BLAST. Test primer efficiency with a standard curve; it should be between 90-110%. Redesign primers if necessary. |
| Incorrect Annealing Temperature | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your specific primer set. |
| Low this compound Expression | Increase the amount of cDNA template per reaction. Consider using a pre-amplification step if the target is very low. |
| Presence of PCR Inhibitors | Dilute the cDNA template (e.g., 1:5 or 1:10) to dilute out inhibitors. Re-purify the RNA or cDNA if inhibition persists. |
Problem 2: Non-Specific Amplification (Multiple Peaks in Melt Curve Analysis)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Primer-Dimers | Increase the annealing temperature. Check primer design for self-dimerization potential. Reduce primer concentration. |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction. Include a no-reverse transcriptase (-RT) control in your experiments. |
| Suboptimal Primer Design | Redesign primers to be more specific to the this compound target sequence. |
Problem 3: Poor Reproducibility (High Variation Between Technical Replicates)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and filter tips. Prepare a master mix for all reactions to minimize pipetting variability. Ensure thorough mixing of all solutions. |
| Low Template Concentration | If Ct values are very high (>35), stochastic effects during amplification can lead to higher variability. Try to use more template if possible. |
| Inconsistent Sample Quality | Ensure uniform RNA extraction and cDNA synthesis across all samples. |
Experimental Protocols
Key Experiment: Quantification of this compound mRNA Expression by Two-Step RT-qPCR
This protocol outlines the essential steps for measuring this compound gene expression.
1. RNA Extraction and Quantification:
-
Isolate total RNA from cells or tissues using a reputable kit (e.g., TRIzol, RNeasy Kit).
-
Assess RNA quality and quantity. Ensure the A260/280 ratio is approximately 2.0 and the A260/230 ratio is between 1.8 and 2.2.
-
(Optional but recommended) Treat RNA samples with DNase I to remove any contaminating genomic DNA.
2. First-Strand cDNA Synthesis (Reverse Transcription):
-
Start with 1 µg of total RNA for each sample.
-
Use a high-quality reverse transcription kit.
-
Prime the reaction with a mixture of oligo(dT) primers and random hexamers for comprehensive cDNA synthesis.
-
Include a "no-reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination.
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).
-
Dilute the resulting cDNA 1:10 with nuclease-free water.
3. qPCR Reaction Setup:
-
Prepare a qPCR master mix containing:
-
2x SYBR Green qPCR Master Mix
-
Forward Primer (final concentration 300-500 nM)
-
Reverse Primer (final concentration 300-500 nM)
-
Nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add 2-5 µl of diluted cDNA to each well.
-
Include the following controls:
-
No Template Control (NTC): Add nuclease-free water instead of cDNA to check for contamination.
-
-RT Control: Use the product from the no-reverse transcriptase reaction to check for gDNA contamination.
-
-
Run each sample in triplicate.
4. qPCR Cycling and Data Acquisition:
-
Use a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds (with plate read).
-
-
Melt curve analysis: 65°C to 95°C, incrementing by 0.5°C every 5 seconds.
-
5. Data Analysis:
-
Set the baseline and threshold for fluorescence.
-
Determine the Ct value for each reaction.
-
Perform a melt curve analysis to verify the specificity of the amplified product.
-
Calculate the relative expression of this compound using the delta-delta Ct (2-ΔΔCt) method, normalizing to one or more validated reference genes.
Data Presentation
Example Data: Relative Quantification of this compound mRNA in Response to Hypoxia
The following table illustrates a hypothetical dataset showing the expected change in this compound expression in a cancer cell line exposed to hypoxia (1% O₂) for 24 hours.
| Sample | Target Gene | Reference Gene (GAPDH) Ct | ΔCt (Ct_this compound - Ct_GAPDH) | ΔΔCt (ΔCt_Hypoxia - ΔCt_Normoxia) | Fold Change (2-ΔΔCt) |
| Normoxia | This compound | 24.5 | 20.2 | 4.3 | 0.0 |
| Hypoxia | This compound | 22.8 | 20.3 | 2.5 | -1.8 |
Note: This is example data. Actual Ct values and fold changes will vary depending on the experimental system.
Visualizations
Signaling Pathway
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow
Caption: A typical experimental workflow for this compound qPCR analysis.
Troubleshooting Logic
Technical Support Center: Addressing Variability in PhD2-Mediated Angiogenesis Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PhD2-mediated angiogenesis assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability and ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in angiogenesis?
Prolyl hydroxylase domain 2 (this compound) is a key cellular oxygen sensor that plays a critical role in regulating angiogenesis.[1][2] Under normoxic (normal oxygen) conditions, this compound hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation.[3][4] In hypoxic (low oxygen) conditions, this compound activity is inhibited, leading to the stabilization of HIF-1α.[5][6] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of various pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[4]
Beyond its canonical HIF-dependent pathway, this compound also influences angiogenesis through HIF-independent mechanisms. Notably, loss of this compound can lead to the activation of the NF-κB signaling pathway, which in turn upregulates the expression of pro-angiogenic factors such as angiogenin (B13778026) (ANG) and interleukin-8 (IL-8).[7][8]
Q2: Why am I seeing high variability in my in vitro angiogenesis assays?
Variability in in vitro angiogenesis assays is a common challenge and can arise from several sources:
-
Cell-Related Factors:
-
Cell Type: Different endothelial cell types (e.g., HUVECs, HMVECs) exhibit inherent variability in their angiogenic potential.[9]
-
Cell Passage Number: Primary endothelial cells have a limited lifespan and can lose their tube-forming capacity at higher passages. It is recommended to use cells between passages 2 and 6 for optimal results.[10]
-
Cell Seeding Density: The number of cells seeded is critical. Too few cells may not form a robust network, while too many can result in a confluent monolayer, obscuring tube formation.[10][11]
-
-
Matrix-Related Factors:
-
Matrix Composition and Lot-to-Lot Variation: Basement membrane extracts like Matrigel® can have significant lot-to-lot variability in protein and growth factor concentrations, affecting tube formation.[12]
-
Matrix Thickness and Polymerization: Inconsistent gel thickness or incomplete polymerization can lead to uneven tube formation.
-
-
Media and Reagent Factors:
-
Serum Concentration: Serum contains various growth factors that can influence angiogenesis. Using serum-free or low-serum media can help reduce this variability.
-
Reagent Preparation: Inconsistent preparation of inhibitors, growth factors, or other reagents can lead to variable results.
-
Q3: How can I confirm that the observed effects are specific to this compound inhibition or knockdown?
To ensure the specificity of your results, consider the following controls:
-
For this compound Inhibitors:
-
Include a vehicle control (the solvent used to dissolve the inhibitor).
-
Perform a dose-response curve to identify the optimal concentration.
-
Use a structurally distinct this compound inhibitor to confirm the phenotype.
-
Consider using cells with this compound genetically knocked out or knocked down to validate the inhibitor's effect.
-
-
For this compound siRNA/shRNA Knockdown:
-
Use a non-targeting (scramble) siRNA/shRNA as a negative control.
-
Confirm this compound knockdown at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Perform a rescue experiment by re-expressing a siRNA/shRNA-resistant form of this compound to see if it reverses the observed phenotype.
-
Troubleshooting Guides
Tube Formation Assay
The tube formation assay is a widely used method to assess the ability of endothelial cells to form capillary-like structures.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Poor Tube Formation in Positive Control | - Cell health is compromised.- Cells are at a high passage number.- Suboptimal cell seeding density.- Expired or improperly stored reagents (e.g., Matrigel®, growth factors). | - Use healthy, low-passage endothelial cells (P2-P6).[10]- Optimize cell seeding density through a titration experiment.- Ensure all reagents are within their expiration date and stored correctly. |
| High Background Signal or Cell Clumping | - Cell seeding density is too high.- Uneven coating of the matrix.- Presence of cell debris. | - Reduce the cell seeding density.[11]- Ensure the matrix is evenly spread and fully polymerized before seeding cells.- Gently wash cells to remove debris before plating. |
| Inconsistent Tube Length and Branching | - Lot-to-lot variability of the matrix.- Inconsistent matrix thickness.- Variable incubation times. | - Use the same lot of matrix for all comparative experiments.- Pipette the matrix carefully to ensure a consistent thickness in each well.- Standardize the incubation time for all experiments. |
Quantitative Data Example: Effect of Cell Density on Tube Formation
| Seeding Density (cells/well in 96-well plate) | Total Tube Length (µm) ± SD | Number of Branch Points ± SD |
| 5,000 | 1250 ± 150 | 15 ± 4 |
| 10,000 | 4500 ± 320 | 55 ± 8 |
| 20,000 | 2100 ± 250 (monolayer formation) | 25 ± 6 (indistinct branches) |
| Data are representative and will vary based on cell type and experimental conditions. |
Spheroid Sprouting Assay
This 3D assay mimics the sprouting of new vessels from a pre-existing structure.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Irregular or No Spheroid Formation | - Incorrect cell number in hanging drops.- Cells are not aggregating properly. | - Optimize the number of cells per hanging drop to form uniform spheroids.- Ensure the use of non-adherent plates for spheroid formation. |
| High Variability in Sprout Length and Number | - Inconsistent spheroid size.- Uneven embedding in the matrix.- Variability in matrix composition. | - Use spheroids of a consistent size for all experiments.- Ensure spheroids are fully and evenly embedded within the matrix.- Use the same lot of collagen or other matrix for all experiments. |
| Spheroid Disaggregation | - Matrix is too soft or degrading too quickly.- Over-stimulation with growth factors. | - Optimize the concentration of the matrix to provide adequate support.- Perform a dose-response of growth factors to find the optimal concentration. |
Quantitative Data Example: Effect of this compound Knockdown on Spheroid Sprouting
| Condition | Average Sprout Number per Spheroid ± SD | Average Cumulative Sprout Length (µm) per Spheroid ± SD |
| Scramble siRNA | 8 ± 2 | 450 ± 75 |
| This compound siRNA | 15 ± 3 | 980 ± 120 |
| Data are representative and will vary based on cell type and experimental conditions. |
Endothelial Cell Migration (Scratch) Assay
This assay measures the rate of cell migration to close a "wound" created in a confluent monolayer.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Uneven or Jagged Scratch | - Inconsistent pressure or angle when making the scratch.- Using a damaged pipette tip. | - Use a sterile p200 pipette tip and apply consistent, firm pressure.- Use a new, sterile tip for each scratch. |
| High Variability in Migration Rate | - Inconsistent initial scratch width.- Cell proliferation is confounding migration results.- Cells are detaching from the plate. | - Strive for a consistent scratch width across all wells.- Serum-starve cells prior to the assay or use a proliferation inhibitor like Mitomycin C.- Ensure plates are properly coated (if necessary) and handle the plates gently. |
| Difficulty in Quantifying Wound Closure | - Poor image quality or inconsistent imaging time points.- Subjective manual analysis. | - Capture images at consistent time points using the same microscope settings.- Use image analysis software (e.g., ImageJ) for objective quantification of the wound area. |
Quantitative Data Example: Effect of this compound Inhibition on Cell Migration
| Treatment | % Wound Closure at 12 hours ± SD |
| Vehicle Control | 35 ± 5% |
| This compound Inhibitor (10 µM) | 65 ± 8% |
| Data are representative and will vary based on cell type and experimental conditions. |
Western Blot for this compound
Western blotting is essential for confirming this compound protein levels, especially after knockdown or in response to treatments.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak this compound Signal | - Low abundance of this compound in the cell type.- Inefficient protein extraction.- Suboptimal primary antibody concentration or incubation time. | - Load a higher amount of protein lysate.- Use a lysis buffer with protease inhibitors and ensure complete cell lysis.- Optimize the primary antibody concentration and consider overnight incubation at 4°C. |
| Non-specific Bands | - Primary or secondary antibody concentration is too high.- Insufficient blocking or washing.- Cross-reactivity of the antibody. | - Titrate the primary and secondary antibody concentrations.- Increase the duration and/or stringency of blocking and washing steps.- Use a highly specific monoclonal antibody for this compound. |
| High Background | - Inadequate blocking.- Membrane was allowed to dry out.- Contaminated buffers. | - Block for at least 1 hour at room temperature or overnight at 4°C.- Ensure the membrane remains submerged in buffer throughout the procedure.- Use fresh, filtered buffers. |
Experimental Protocols
Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel®) on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Cell Seeding: Harvest endothelial cells and resuspend them in the appropriate assay medium. Seed 1-2 x 10^4 cells per well onto the polymerized matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Visualize tube formation using a microscope. Quantify parameters such as the number of nodes, number of meshes, and total tube length.
Spheroid Sprouting Assay
-
Spheroid Formation: Generate endothelial cell spheroids using the hanging drop method (e.g., 500-1000 cells per 20 µL drop) for 24 hours.
-
Embedding: Collect the spheroids and gently embed them in a collagen gel or other suitable 3D matrix in a 24- or 48-well plate.
-
Stimulation: After the matrix has polymerized, add assay medium containing the desired growth factors or inhibitors.
-
Incubation: Incubate for 24-48 hours to allow for sprout formation.
-
Analysis: Capture images of the spheroids and quantify the number and length of sprouts emanating from each spheroid.
Endothelial Cell Migration (Scratch) Assay
-
Cell Seeding: Seed endothelial cells in a 6- or 12-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a scratch in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Incubation: Add fresh medium, with or without test compounds, and incubate.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed.
-
Quantification: Measure the area of the scratch at each time point to determine the rate of cell migration.
Signaling Pathways and Experimental Workflows
This compound Signaling in Angiogenesis
Caption: this compound signaling pathways in normoxia and hypoxia.
Experimental Workflow for a this compound Inhibitor Study
Caption: Experimental workflow for studying a this compound inhibitor.
References
- 1. [Hypoxia-responsive factor this compound and angiogenic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. PHD-2/HIF-1α axis mediates doxorubicin-induced angiogenesis in SH-SY5Y neuroblastoma microenvironment: a potential survival mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tumor Vasculature is Regulated by this compound-mediated Angiogenesis and Bone Marrow-Derived Cell Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Versatile synthetic alternatives to Matrigel for vascular toxicity screening and stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of PhD2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Prolyl Hydroxylase Domain 2 (PhD2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound inhibitors?
This compound inhibitors block the activity of the this compound enzyme, which is a key regulator of the hypoxia-inducible factor (HIF) pathway.[1] Under normal oxygen conditions, this compound hydroxylates the alpha subunit of HIF (HIF-α), marking it for degradation. By inhibiting this compound, these compounds prevent HIF-α degradation, leading to its stabilization and accumulation.[2] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in erythropoiesis, iron metabolism, and angiogenesis.[2][3]
Q2: What are the known and potential off-target effects of this compound inhibitors?
The primary concern for off-target effects of this compound inhibitors stems from their structural similarity to 2-oxoglutarate (2-OG), which is a cofactor for a large family of 2-OG-dependent dioxygenases.[4] This can lead to the inhibition of other enzymes involved in various cellular processes. For example, some this compound inhibitors have been shown to inhibit collagen prolyl 4-hydroxylase (CP4H), which is involved in collagen synthesis.[4] Clinical studies have also raised concerns about cardiovascular risks, including thromboembolic events, associated with some this compound inhibitors.[3][5][6][7]
Q3: Why is it crucial to identify off-target effects early in development?
Identifying off-target effects early in the drug development process is critical for several reasons. It helps in understanding the complete pharmacological profile of a compound, predicting potential toxicities, and interpreting in vivo efficacy and safety data. Early identification allows for the modification of chemical structures to improve selectivity and reduce the likelihood of late-stage clinical trial failures, ultimately saving time and resources.
Q4: What are the general strategies to mitigate off-target effects?
Mitigating off-target effects can be approached through several strategies. Rational drug design, utilizing computational and structural biology, can help in designing more selective inhibitors.[8][9] High-throughput screening of compound libraries against a panel of off-target enzymes can identify more selective lead compounds. Additionally, chemical modification of promising compounds can be employed to reduce their affinity for off-target proteins while maintaining on-target potency.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Question: My this compound inhibitor is producing a cellular phenotype, but I am unsure if it is due to the intended on-target effect or an off-target interaction. How can I troubleshoot this?
-
Answer: To dissect on-target from off-target effects, a systematic approach is recommended. First, confirm target engagement in your cellular system using a method like the Cellular Thermal Shift Assay (CETSA). Then, perform a dose-response analysis to correlate the phenotypic effect with the inhibitor's potency against this compound. Using a structurally different this compound inhibitor should produce the same phenotype if it is an on-target effect. A rescue experiment, where overexpression of this compound diminishes the inhibitor's effect, can also provide strong evidence for on-target activity. If these experiments suggest an off-target effect, proceed with identifying the off-target protein(s) using techniques like Kinobeads-based affinity purification followed by mass spectrometry.
Issue 2: Observed cytotoxicity at concentrations close to the on-target IC50.
-
Question: My this compound inhibitor is showing toxicity in my cell-based assays at concentrations needed for effective this compound inhibition. How can I determine if this is an on-target or off-target effect?
-
Answer: It is important to differentiate between on-target toxicity (toxicity resulting from the inhibition of this compound) and off-target toxicity. To investigate this, you can use a less potent, structurally related analog of your inhibitor as a negative control. If this analog does not show toxicity at similar concentrations, it suggests the toxicity is likely linked to the on-target activity or a specific off-target of the potent inhibitor. Additionally, you can perform cytotoxicity assays, such as the MTT or LDH assay, in cells where this compound has been knocked down or knocked out. If the inhibitor is still toxic in these cells, it strongly indicates an off-target mechanism.
Issue 3: Discrepancy between in vitro potency and cellular activity.
-
Question: My this compound inhibitor is very potent in biochemical assays, but its activity in cellular assays is much weaker. What could be the reason for this?
-
Answer: Several factors can contribute to a discrepancy between biochemical and cellular potency. These include poor cell permeability, active efflux from the cell by transporters, or rapid metabolism of the compound within the cell. To investigate this, you can perform cell permeability assays (e.g., using a Caco-2 model) and assess the metabolic stability of your compound in cell lysates or microsomes. If permeability is low, chemical modifications to the inhibitor's structure may be necessary to improve its physicochemical properties.
Data Presentation
Table 1: In Vitro Inhibitory Potency of Selected this compound Inhibitors Against PHD Isoforms and Other Dioxygenases.
| Compound | PHD1 IC50 (nM) | This compound IC50 (nM) | PHD3 IC50 (nM) | Other Dioxygenases | Reference |
| Roxadustat | Similar potency against PHD1-3 | Similar potency against PHD1-3 | Similar potency against PHD1-3 | CP4H (inhibition reported) | [4] |
| Vadadustat | 15.36 | 11.83 | 7.63 | - | [10] |
| Daprodustat | Low nM | Low nM | Low nM | CP4H (12,500-fold selective for PHDs over CP4H) | [11] |
Note: IC50 values can vary depending on the assay conditions. This table is intended for comparative purposes.
Mandatory Visualization
Caption: On-target signaling pathway of this compound inhibitors.
Caption: Experimental workflow for identifying off-target effects.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to confirm the binding of a this compound inhibitor to the this compound protein in intact cells.
-
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound inhibitor and vehicle (e.g., DMSO)
-
Protease inhibitor cocktail
-
Thermal cycler or heating block
-
Microcentrifuge
-
Reagents for Western blotting (SDS-PAGE gels, transfer buffer, blocking buffer, primary antibody against this compound, HRP-conjugated secondary antibody, ECL substrate)
-
-
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the this compound inhibitor at the desired concentration or with vehicle control for a specified time.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells by three cycles of rapid freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Perform Western blotting using a primary antibody specific for this compound to detect the amount of soluble this compound remaining at each temperature.
-
Data Analysis: Quantify the band intensities for this compound at each temperature. Plot the percentage of soluble this compound relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
2. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound inhibitor and vehicle control. Include wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound inhibitor
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (for positive control)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the this compound inhibitor as described for the MTT assay. Include a positive control for maximum LDH release by treating some cells with lysis buffer.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from cell-free medium) from all readings. Calculate the percentage of cytotoxicity by comparing the LDH release in inhibitor-treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer control).
-
4. Kinobeads-Based Affinity Purification and Mass Spectrometry for Off-Target Identification
This chemical proteomics approach is used to identify the cellular targets of a kinase inhibitor, but the principle can be adapted for other ATP-competitive inhibitors.
-
Materials:
-
Kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors)
-
Cell lysate
-
This compound inhibitor and vehicle (DMSO)
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
-
-
Procedure:
-
Cell Lysis: Prepare a native cell lysate from the cells of interest.
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of the this compound inhibitor or vehicle control.
-
Affinity Enrichment: Add the Kinobeads to the lysates and incubate to allow binding of kinases and other ATP-binding proteins. The pre-incubated this compound inhibitor will compete with the Kinobeads for binding to its targets.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that were pulled down by the Kinobeads. A dose-dependent decrease in the amount of a protein pulled down in the presence of the this compound inhibitor indicates that the inhibitor binds to that protein in the cell lysate. This allows for the identification of potential off-targets.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. fiercepharma.com [fiercepharma.com]
- 9. fiercepharma.com [fiercepharma.com]
- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating PhD2 Knockdown by siRNA
This guide provides a comprehensive comparison of methods to validate the efficiency of Prolyl Hydroxylase Domain 2 (PHD2) knockdown using small interfering RNA (siRNA). We offer objective comparisons with alternative gene silencing technologies and present supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role of this compound in Cellular Oxygen Sensing
Prolyl Hydroxylase Domain 2 (this compound) is a critical enzyme in the cellular response to oxygen availability. Under normal oxygen conditions (normoxia), this compound hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This modification signals HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome. When oxygen is scarce (hypoxia), this compound activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate a wide range of genes involved in angiogenesis, metabolism, and cell survival.[1][2][3]
Given this central role, knocking down this compound using siRNA is a common strategy to induce a "pseudo-hypoxic" state and study the downstream effects of HIF-1α stabilization. Validating the efficiency of this knockdown is paramount to ensure that observed phenotypes are directly attributable to the reduction of this compound.
Core Methods for Validating this compound Knockdown
Effective validation requires a multi-pronged approach, assessing the knockdown at the mRNA, protein, and functional levels.
A. Quantitative Real-Time PCR (qPCR)
-
Purpose: To quantify the reduction of this compound messenger RNA (mRNA) transcripts. This is the most direct way to measure the effect of siRNA at the transcript level.
-
Principle: After transfecting cells with this compound-specific siRNA, total RNA is extracted and reverse-transcribed into complementary DNA (cDNA). qPCR is then performed using primers specific to this compound and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative decrease in this compound mRNA in siRNA-treated cells compared to control cells indicates the knockdown efficiency.[4][5]
B. Western Blotting
-
Purpose: To assess the reduction in this compound protein levels and, critically, to confirm the expected downstream functional consequence: the stabilization of HIF-1α protein.[6][7]
-
Principle: Cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against this compound and HIF-1α. A successful knockdown will show a faint or absent this compound band and a strong, accumulated HIF-1α band compared to controls.[8][9] An antibody against a loading control protein (e.g., β-actin) is used to ensure equal protein loading.[6][7]
C. Functional Assays
-
Purpose: To confirm that the stabilized HIF-1α is transcriptionally active.
-
Principle: This can be achieved by measuring the upregulation of known HIF-1α target genes, such as VEGF or GLUT1, via qPCR.[10] Alternatively, a reporter assay using a plasmid containing a hypoxia-response element (HRE) upstream of a luciferase gene can be employed. Increased luciferase activity would indicate functional HIF-1α activation.
| Validation Method | Parameter Measured | Expected Outcome in this compound siRNA-Treated Cells | Typical Efficiency/Change |
| qPCR | This compound mRNA Level | Significant Decrease vs. Scrambled Control | 70–90% reduction[5][11] |
| Western Blot | This compound Protein Level | Significant Decrease vs. Scrambled Control | >60% reduction[11] |
| Western Blot | HIF-1α Protein Level | Significant Increase vs. Scrambled Control | Clearly detectable band vs. none/faint band[6][7] |
| Functional Assay (qPCR) | HIF-1α Target Gene mRNA | Significant Increase vs. Scrambled Control | >30% increase[10] |
Comparison with Alternative Technologies
While siRNA is a powerful tool for transient knockdown, other technologies offer different advantages for silencing or inhibiting this compound.
| Technology | Mechanism of Action | Duration of Effect | Delivery Method | Key Advantages | Key Disadvantages |
| siRNA | Post-transcriptional gene silencing via mRNA cleavage.[12] | Transient (3-7 days).[13] | Transfection (e.g., lipid-based).[14] | Rapid results, easy to use for screening.[15] | Transient effect, potential off-target effects.[16] |
| shRNA | Vector-encoded RNA forms a hairpin, processed by Dicer into siRNA.[17] | Stable, long-term.[17] | Plasmid transfection or viral transduction (e.g., lentivirus).[15] | Enables long-term studies and creation of stable cell lines.[13] | Potential for genomic integration (viral), more complex cloning. |
| CRISPRi | dCas9-repressor fusion protein blocks transcription initiation/elongation.[18] | Stable, long-term, and reversible.[19] | Plasmid transfection or viral transduction. | Highly specific, titratable knockdown, reversible.[18][19] | Requires stable expression of dCas9-repressor, larger construct size. |
| Small Molecule Inhibitors | Direct, competitive inhibition of the this compound enzyme's catalytic activity.[20][21] | Dependent on compound half-life. | Direct addition to cell media. | Rapid onset of action, dose-dependent control, mimics therapeutic approach. | Potential for off-target enzyme inhibition, does not reduce protein level. |
Detailed Experimental Protocols
Protocol 1: siRNA Transfection
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to be 60-70% confluent at the time of transfection.[22]
-
siRNA-Lipid Complex Preparation:
-
In tube A, dilute 50 pmol of this compound siRNA (or non-targeting control siRNA) into 250 µL of serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium.
-
Combine the contents of tubes A and B, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the 500 µL siRNA-lipid complex dropwise to the cells in the 6-well plate (containing ~2 mL of complete growth medium).
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C and 5% CO₂ before harvesting for analysis.[23]
Protocol 2: Quantitative Real-Time PCR (qPCR) for this compound mRNA
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit) or Trizol reagent, following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.[24]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) according to the manufacturer's protocol.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing: 10 µL of 2x SYBR Green Master Mix, 1 µL each of forward and reverse primers (for this compound or a housekeeping gene, final concentration 500 nM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Run samples in triplicate.
-
-
Thermal Cycling: Use a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to verify product specificity.[24]
Protocol 3: Western Blot for this compound and HIF-1α
-
Protein Extraction:
-
Wash harvested cells with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.[26]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8]
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against this compound (e.g., 1:1000 dilution) and HIF-1α (1:1000) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Imaging: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., β-actin) to confirm equal loading.[8][26]
References
- 1. PHDs overactivation during chronic hypoxia “desensitizes” HIFα and protects cells from necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cystathione β-synthase regulates HIF-1α stability through persulfidation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qiagen.com [qiagen.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Prolyl Hydroxylase Domain Protein 2 (this compound) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short hairpin RNA interference therapy for ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolyl hydroxylase 2 (this compound) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 13. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 14. biocompare.com [biocompare.com]
- 15. What criteria should one use in choosing between siRNA versus shRNA for their studies? [qiagen.com]
- 16. Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 18. Maximizing CRISPRi efficacy and accessibility with dual-sgRNA libraries and optimal effectors | eLife [elifesciences.org]
- 19. CRISPR Interference Efficiently Induces Specific and Reversible Gene Silencing in Human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 21. What are this compound modulators and how do they work? [synapse.patsnap.com]
- 22. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 23. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad.com [bio-rad.com]
- 25. siRNA-induced Gene Silencing | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Addressing Isoform Specificity in PHD2 Research: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate role of Prolyl Hydroxylase Domain 2 (PHD2), understanding and addressing the potential for isoform specificity is paramount to obtaining accurate and reproducible results. The three main isoforms of the PHD family—PHD1, this compound, and PHD3—exhibit overlapping but distinct functions, substrate preferences, and tissue distribution. This guide provides a comparative analysis of tools and methodologies to help navigate the challenges of this compound isoform specificity, supported by experimental data.
Differentiating PHD Isoforms: A Multi-faceted Challenge
The high degree of homology in the catalytic domains of PHD isoforms presents a significant hurdle for developing truly specific inhibitors and antibodies. However, differences in their N-terminal regions, subcellular localization, and substrate preferences offer avenues for differentiation.[1] this compound is considered the primary regulator of HIF-1α under normoxic conditions, making it a key therapeutic target.[2]
Comparison of PHD Inhibitors: A Selectivity Overview
A variety of small molecule inhibitors have been developed to target the PHD enzymes. Their selectivity across the three isoforms varies significantly, which can have profound implications for experimental outcomes and therapeutic applications. Below is a summary of the half-maximal inhibitory concentrations (IC50) for several widely used PHD inhibitors against PHD1, this compound, and PHD3.
| Inhibitor | PHD1 IC50 (nM) | This compound IC50 (nM) | PHD3 IC50 (nM) | Assay Type | Reference |
| IOX4 | >1000 | 1.6 | >1000 | AlphaScreen | [2] |
| Roxadustat (FG-4592) | ~27 (for this compound) | ~27 | Data not specified | Not Specified | [2] |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | Not Specified | [2] |
| Daprodustat (GSK1278863) | 3.5 | 22.2 | 5.5 | Not Specified | [3] |
| Molidustat (BAY 85-3934) | 480 | 280 | 450 | Not Specified | [4] |
| IOX2 | >100-fold selective | 21 | >100-fold selective | Cell-free | [5] |
Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations. The data presented here is for comparative purposes and is sourced from the indicated publications.
Substrate Specificity: A Key Differentiator
The PHD isoforms exhibit distinct preferences for their primary substrates, the alpha subunits of Hypoxia-Inducible Factor (HIF). While all three can hydroxylate HIF-α, their efficiencies and preferred hydroxylation sites differ.
-
PHD1 shows a preference for HIF-2α under normoxic conditions.[6]
-
This compound has a stronger substrate preference for HIF-1α in normoxia.[6] It can hydroxylate both the N-terminal (NODD) and C-terminal (CODD) oxygen-dependent degradation domains of HIF-1α, with a reported preference for the CODD.[7]
-
PHD3 preferentially degrades HIF-2α under hypoxic conditions and almost exclusively hydroxylates the CODD of HIF-α.[6][8]
These differences in substrate preference are attributed to variations in regions outside the highly conserved active site, such as the β2-β3 finger motif and the C-terminal region.[9]
The Enigma of this compound Splice Variants
Alternative splicing of the EGLN1 gene, which encodes this compound, can give rise to different protein isoforms. UniProt lists at least one inactive isoform (Q9GZT9-2).[3][10] However, detailed functional characterization of this compound splice variants and their physiological relevance remains an area of active investigation. The existence of these variants adds another layer of complexity to studying this compound, as their expression levels and functions may differ across tissues and disease states.
Signaling Pathways and Experimental Workflows
To effectively study this compound and its isoform specificity, a clear understanding of the relevant signaling pathways and experimental workflows is crucial.
Caption: HIF signaling under normoxia and hypoxia/PHD inhibition.
References
- 1. Expression of Prolyl Hydroxylases (PHDs) Is Selectively Controlled by HIF-1 and HIF-2 Proteins in Nucleus Pulposus Cells of the Intervertebral Disc: DISTINCT ROLES OF this compound AND PHD3 PROTEINS IN CONTROLLING HIF-1α ACTIVITY IN HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uniprot.org [uniprot.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of PhD2 Inhibitors for Anemia
This guide provides a detailed comparison of the in vivo efficacy of prominent Prolyl Hydroxylase Domain 2 (PhD2) inhibitors, a class of oral therapeutics for anemia, particularly in the context of chronic kidney disease (CKD). We present supporting preclinical experimental data for key molecules—Roxadustat, Vadadustat, and Daprodustat—to offer researchers, scientists, and drug development professionals an objective performance overview.
Mechanism of Action: The HIF Pathway
Prolyl hydroxylase domain (PhD) enzymes are cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs).[1] Under normal oxygen conditions (normoxia), this compound hydroxylates the alpha subunit of HIF (HIF-α), marking it for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent degradation by the proteasome.[1][2] this compound inhibitors block this process. By inhibiting this compound, these small molecules mimic a state of hypoxia, leading to the stabilization and accumulation of HIF-α.[2] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on DNA to initiate the transcription of various genes.[2] A key target gene is erythropoietin (EPO), which stimulates the production of red blood cells to counteract anemia.[1][2]
Comparative In Vivo Efficacy Data
The following tables summarize preclinical data for Roxadustat, Vadadustat, and Daprodustat in various animal models. These studies demonstrate the capacity of this compound inhibitors to increase endogenous EPO and subsequently raise hemoglobin and hematocrit levels.
Table 1: Efficacy of Roxadustat in Rats and Monkeys
| Species | Model | Dose | Key Findings |
|---|---|---|---|
| Rat (Sprague-Dawley) | Healthy | Intermittent oral dosing | Dose-dependent increases in circulating EPO, reticulocytes, hemoglobin, and hematocrit. |
| Rat | 5/6th Nephrectomy (CKD model) | Not specified | Corrected anemia. |
| Cynomolgus Monkey | Healthy | Intermittent oral dosing | Dose-dependent increases in circulating EPO, reticulocytes, hemoglobin, and hematocrit. |
Data sourced from a nonclinical characterization study of Roxadustat.
Table 2: Efficacy of Vadadustat in Rodents and Dogs
| Species | Model | Dosing | Key Findings |
|---|---|---|---|
| Rat | Healthy | Daily oral dosing for 14 days | Increased Red Blood Cell (RBC) indices. |
| Rat | 5/6 Nephrectomy (CKD model) | Daily oral dosing for 14 days | Increased RBC indices. |
| Mouse | Healthy | Once-daily repeat oral dosing | Increased hemoglobin and hematocrit.[2] |
| Dog | Healthy | Once-daily repeat oral dosing | Increased hemoglobin and hematocrit.[2] |
Data sourced from the preclinical characterization of Vadadustat.[2]
Table 3: Efficacy of Daprodustat in Mice
| Species | Model | Dosing | Key Findings |
|---|---|---|---|
| Mouse | Normal | Single oral dose | Significant increases in circulating plasma EPO.[1] |
| Mouse | Normal | Once-daily oral administration | Significantly increased reticulocytes and red cell mass parameters.[1] |
Data sourced from the discovery and preclinical characterization of Daprodustat.[1]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating in vivo efficacy studies. Below are generalized protocols based on published preclinical research for this compound inhibitors.
Animal Model Induction: Renal Anemia
A common method for inducing anemia associated with CKD in rodents is through the administration of adenine.[3]
-
Species: Male C57BL/6 mice (6 weeks old) or Wistar rats.
-
Inducing Agent: Adenine suspended in a vehicle like 0.5% Carboxymethyl cellulose (B213188) (CMC).
-
Administration:
-
Confirmation: Renal function is assessed by monitoring serum creatinine (B1669602) and Blood Urea Nitrogen (BUN). Anemia is confirmed by measuring hematocrit, hemoglobin, and plasma EPO levels.[3][4] Histological analysis of kidney tissue is performed to observe characteristics like interstitial fibrosis.[3]
In Vivo Efficacy Study Workflow
The following workflow outlines a typical preclinical study to assess the efficacy of a novel this compound inhibitor.
-
Study Groups: Animals are typically randomized into several groups: a vehicle control group and multiple experimental groups receiving different doses of the this compound inhibitor.
-
Drug Administration: The inhibitor is administered, often via oral gavage, at a specified frequency (e.g., once daily) for a defined period (e.g., 14 to 28 days).[2]
-
Sample Collection: Blood samples are collected at baseline and at regular intervals throughout the study (e.g., weekly).
-
Endpoint Analysis:
-
Primary Efficacy: The primary endpoints are typically the changes in hemoglobin (Hb) and hematocrit (Hct) from baseline compared to the vehicle control.
-
Pharmacodynamic Markers: Plasma EPO levels are measured to confirm the mechanism of action. An increase in reticulocyte count is an early indicator of an erythropoietic response.
-
Iron Metabolism: Markers such as serum hepcidin, ferritin, and total iron-binding capacity (TIBC) may also be assessed to understand the drug's effect on iron mobilization.
-
-
Data Analysis: The data are statistically analyzed to determine the dose-dependent efficacy of the compound.
Conclusion
Preclinical in vivo data demonstrate that this compound inhibitors like Roxadustat, Vadadustat, and Daprodustat are effective at stimulating erythropoiesis across multiple animal models.[1][2] By stabilizing HIF-α, these compounds trigger a physiological response that increases endogenous EPO production, mobilizes iron stores, and ultimately raises hemoglobin and hematocrit levels.[1] The experimental models and protocols described provide a framework for the continued investigation and comparison of novel this compound inhibitors in a research and development setting.
References
- 1. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
functional differences between PhD1, PhD2, and PhD3.
A comprehensive guide to the functional distinctions of Prolyl Hydroxylase Domain (PHD) isoforms—PHD1, PHD2, and PHD3—is presented for researchers, scientists, and professionals in drug development. This document details the functional differences, quantitative data, experimental methodologies, and signaling pathways associated with these crucial oxygen-sensing enzymes.
Prolyl Hydroxylase Domain (PHD) proteins, also known as Egl-9 family hypoxia-inducible factor (EGLN) proteins, are a family of non-heme iron-containing dioxygenases that play a pivotal role as cellular oxygen sensors.[1] In mammals, this family consists of three main isoforms: PHD1 (EGLN2), this compound (EGLN1), and PHD3 (EGLN3).[1][2] Their primary function is to hydroxylate specific proline residues within the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor.[1][2][3][4][5][6][7][8][9] This post-translational modification, occurring under normal oxygen conditions (normoxia), signals HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] When oxygen levels are low (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.[1]
While all three PHD isoforms share this fundamental function, they exhibit distinct functional differences in terms of their regulation, substrate specificity, tissue distribution, and roles in various physiological and pathological processes.
Functional Differences and Isoform Specificity
This compound (EGLN1) is considered the primary regulator of HIF-α stability under normoxic conditions and is the most abundantly expressed isoform in most tissues.[1][6][8][10] Its critical role is underscored by the fact that the complete loss of this compound is embryonically lethal due to the resulting systemic HIF-α stabilization.[1][10]
PHD1 (EGLN2) and PHD3 (EGLN3) are considered to have more specialized, tissue-specific functions.[1] PHD1 is highly expressed in the testes, while PHD3 expression is most prominent in the heart and is strongly induced by hypoxia.[1][11] Functionally, PHD3 has been implicated in promoting apoptosis and neuronal differentiation.[1]
The isoforms also exhibit differential preference for the two main HIF-α isoforms, HIF-1α and HIF-2α, and for the two prolyl hydroxylation sites within the oxygen-dependent degradation (ODD) domain of HIF-α: the N-terminal ODD (NODD) and the C-terminal ODD (CODD).[6][12][13] For instance, some studies suggest that PHD3 is more efficient at regulating HIF-2α.[6]
Quantitative Data Comparison
The following table summarizes key quantitative parameters that differentiate the PHD isoforms. It is important to note that reported kinetic values can vary between studies due to different experimental conditions.
| Parameter | PHD1 (EGLN2) | This compound (EGLN1) | PHD3 (EGLN3) | References |
| Tissue Expression (highest) | Testis | Ubiquitous | Heart | [1][8][11] |
| Subcellular Localization | Predominantly Nucleus | Cytoplasm | Nucleus and Cytoplasm | [8][14] |
| Km for O₂ | ~230-250 µM | ~230-250 µM | ~230-250 µM | [15][16] |
| Relative HIF-1α Hydroxylation Activity | Lower | Highest | Intermediate | [17] |
| HIF-α Isoform Preference | HIF-2α (under normoxia) | HIF-1α (stronger preference) | HIF-2α (preferentially under hypoxia) | [16] |
| Induction by Hypoxia | Suppressed or no change | Induced | Strongly Induced | [2][8][18] |
Signaling Pathway and Experimental Workflow
To visualize the central role of PHD enzymes in the HIF signaling pathway and a typical experimental workflow for their study, the following diagrams are provided.
References
- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrates of PHD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of different isoforms of the HIF prolyl hydroxylase PHD1 generated by alternative initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate preference of the HIF-prolyl hydroxylase-2 (this compound) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential function of the prolyl hydroxylases PHD1, this compound, and PHD3 in the regulation of hypoxia-inducible factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (this compound), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 12. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (this compound), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequence Determinants in Hypoxia-inducible Factor-1α for Hydroxylation by the Prolyl Hydroxylases PHD1, this compound, and PHD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of the prolyl hydroxylase domain protein 2 (this compound/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition: A Comparative Selectivity Guide to Novel PHD2 Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of prolyl hydroxylase domain-containing protein 2 (PHD2) presents a promising therapeutic strategy for a range of ischemic diseases and anemia. This guide provides a comprehensive comparison of the selectivity profiles of novel this compound inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
The hypoxia-inducible factor (HIF) pathway is a critical cellular oxygen-sensing mechanism. Under normoxic conditions, PHD enzymes, particularly this compound, hydroxylate the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation.[1] Inhibition of this compound mimics a hypoxic state, leading to the stabilization of HIF-α, which then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival.[2] Given the therapeutic potential of modulating this pathway, a plethora of small molecule inhibitors targeting PHD enzymes have been developed. However, their selectivity across the different PHD isoforms (PHD1, this compound, and PHD3) and the related factor inhibiting HIF (FIH) is a critical determinant of their efficacy and potential off-target effects.
Comparative Selectivity of Novel this compound Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of several novel and clinically relevant this compound inhibitors against the three main PHD isoforms and FIH. This data, compiled from various studies, highlights the diverse selectivity profiles of these compounds.
| Compound | PHD1 IC50 (nM) | This compound IC50 (nM) | PHD3 IC50 (nM) | FIH IC50 (µM) |
| IOX2 | - | 21[3][4] | - | >20[3] |
| IOX4 | - | 3[2] | - | - |
| Molidustat (BAY 85-3934) | 480[5] | 7 - 280[5][6] | 450[5] | 66[6] |
| Vadadustat (AKB-6548) | 15.36[7] | 11.83[7] | 7.63[7] | 29[8] |
| Roxadustat (FG-4592) | - | ~27[1] | - | >100[2] |
| Daprodustat (GSK1278863) | 3.5[9] | 22.2[9] | 5.5[9] | >100[2] |
Visualizing the HIF Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of this compound inhibitors and the methods used to characterize them, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for determining inhibitor selectivity.
Detailed Experimental Protocols
Accurate and reproducible assessment of inhibitor selectivity is paramount. Below are detailed methodologies for key experiments commonly employed in the profiling of PHD inhibitors.
In Vitro PHD Inhibition Assay (AlphaScreen-Based)
This bead-based proximity assay is a high-throughput method for measuring the enzymatic hydroxylation of a HIF-α peptide substrate.[1]
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A biotinylated HIF-α peptide substrate is captured by streptavidin-coated donor beads. The PHD enzyme hydroxylates a specific proline residue on this peptide. An antibody that specifically recognizes the hydroxylated epitope is conjugated to protein A-coated acceptor beads. When the peptide is hydroxylated, the antibody binds, bringing the donor and acceptor beads together, resulting in a signal. An inhibitor will prevent this interaction, leading to a decrease in the signal.[1]
Generalized Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA). Prepare stock solutions of the recombinant PHD enzyme (PHD1, this compound, or PHD3), biotinylated HIF-1α peptide (e.g., residues 556-574 for the C-terminal oxygen-dependent degradation domain, CODD), 2-oxoglutarate (2-OG), FeSO4, and ascorbic acid. Prepare serial dilutions of the test inhibitor.[4]
-
Enzyme Reaction:
-
Add the test inhibitor dilutions to the wells of a 384-well microplate.
-
Add a pre-mixed solution containing the PHD enzyme, FeSO4, and ascorbic acid. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.[1]
-
Initiate the enzymatic reaction by adding a pre-mixed solution of the biotinylated HIF-1α peptide and 2-OG. Incubate for a set time (e.g., 60 minutes) at room temperature.[1]
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add a pre-mixed solution of the anti-hydroxy-HIF-1α antibody and the acceptor beads. Incubate for 60 minutes at room temperature in the dark.
-
Add the streptavidin-coated donor beads and incubate for another 60 minutes at room temperature in the dark.[1]
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader capable of AlphaScreen detection.
-
The signal is inversely proportional to the inhibitor's activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Mass Spectrometry (MS)-Based PHD Inhibition Assay
This method directly measures the formation of the hydroxylated peptide product.
Generalized Protocol:
-
Enzyme Reaction:
-
The reaction is set up similarly to the AlphaScreen assay, with the PHD enzyme, inhibitor, HIF-1α peptide substrate, 2-OG, Fe(II), and ascorbic acid in a suitable buffer.[10]
-
The reaction is incubated for a specific time and then stopped, often by the addition of a strong acid (e.g., formic acid) or a potent, broad-spectrum inhibitor.[10]
-
-
Sample Preparation: The reaction mixture is typically desalted and concentrated using solid-phase extraction (e.g., C18 ZipTips).
-
MS Analysis: The sample is analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS). The masses of the unhydroxylated substrate and the hydroxylated product peptide are monitored.[10]
-
Data Analysis: The ratio of the product peak intensity to the sum of the substrate and product peak intensities is used to determine the extent of the reaction. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
Cell-Based HIF-α Stabilization Assay (Western Blot)
This assay determines the ability of an inhibitor to stabilize endogenous HIF-α in a cellular context.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for HIF-1α or HIF-2α.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
By employing these standardized methodologies, researchers can generate robust and comparable data to build a comprehensive understanding of the selectivity and potency of novel this compound inhibitors, ultimately guiding the development of more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IOX2 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 4. IOX2, HIF-1alpha prolyl hydroxylase-2 (this compound) inhibitor (CAS 931398-72-0) | Abcam [abcam.com]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 6. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.akebia.com [ir.akebia.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Time-dependent inhibition of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (this compound) and Factor Inhibiting HIF (FIH) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Prolyl hydroxylase domain 2 (PhD2) is a critical cellular oxygen sensor and a key regulator of the hypoxia-inducible factor (HIF) pathway, making it a significant therapeutic target for a range of diseases, including anemia and ischemia.[1][2] The reproducibility of research findings related to this compound is paramount for advancing our understanding of its function and for the development of effective therapeutics. This guide provides a comparative overview of common experimental assays used to study this compound, with a focus on detailed methodologies and best practices to ensure the reliability and reproducibility of results.
Core Principles for Ensuring Reproducibility
Robust and reproducible research is built on a foundation of meticulous experimental design and transparent reporting. Key principles include:
-
Detailed Methodologies: Comprehensive and step-by-step protocols are essential for allowing other researchers to replicate experiments accurately.
-
Appropriate Controls: The inclusion of positive, negative, and vehicle controls is critical for validating assay performance and interpreting results correctly.
-
Data Transparency: Openly sharing raw data, analysis methods, and detailed experimental conditions promotes scrutiny and verification of findings.
-
Reagent and Cell Line Authentication: Ensuring the identity and quality of all reagents and cell lines is fundamental to the reliability of experimental outcomes.
Comparative Analysis of this compound Inhibitors
The potency of this compound inhibitors is a critical parameter in their evaluation. However, the reported half-maximal inhibitory concentration (IC50) values can vary significantly depending on the assay format and experimental conditions.[2][3] It is crucial to consider these factors when comparing the efficacy of different compounds. The following table summarizes the IC50 values of several common this compound inhibitors across different in vitro assays.
| Inhibitor | Target(s) | Assay Type | This compound IC50 (nM) | Other Isoform IC50 (nM) | Reference(s) |
| Roxadustat (FG-4592) | Pan-PHD | Fluorescence Polarization | 591 | - | [2] |
| Roxadustat (FG-4592) | Pan-PHD | AlphaScreen | ~27 | PHD1: 27 | [4] |
| Daprodustat (GSK1278863) | Pan-PHD | Not Specified | 22.2 | PHD1: 3.5, PHD3: 5.5 | [2] |
| Vadadustat (AKB-6548) | Pan-PHD | TR-FRET | Low nanomolar | PHD1, PHD3: Low nanomolar | [2] |
| Molidustat (BAY 85-3934) | Pan-PHD | Not Specified | 280 | PHD1: 480, PHD3: 450 | [4] |
| N-Oxalylglycine (NOG) | Pan-PHD | 2,4-DNPH Colorimetric | 106,400 | - | [5] |
| Cobalt (II) Chloride (CoCl2) | Pan-PHD | 2,4-DNPH Colorimetric | 6,400 | - | [5] |
Note: IC50 values are highly dependent on assay conditions such as enzyme and substrate concentrations. Direct comparison between different studies should be made with caution.
Key Experimental Protocols for this compound Research
To facilitate the reproducibility of this compound-related research, this section provides detailed protocols for three commonly used assays: an in vitro enzyme inhibition assay, a Western blot for HIF-1α stabilization, and a hypoxia-responsive element (HRE) luciferase reporter assay.
In Vitro this compound Enzyme Inhibition Assay (Colorimetric)
This assay measures the consumption of the this compound co-substrate, α-ketoglutarate (α-KG), providing a direct measure of enzyme activity. The remaining α-KG is derivatized with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to produce a colored product that can be quantified spectrophotometrically.[5][6]
Materials:
-
Recombinant human this compound enzyme
-
HIF-1α peptide substrate (containing the Pro564 residue)
-
α-ketoglutarate (α-KG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Test inhibitors
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
2,4-dinitrophenylhydrazine (2,4-DNPH) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents and serial dilutions of the test inhibitors in the assay buffer.
-
Set up the Reaction: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test inhibitor dilutions or vehicle control
-
Recombinant this compound enzyme
-
HIF-1α peptide substrate
-
FeSO₄ and ascorbic acid
-
-
Initiate the Reaction: Start the enzymatic reaction by adding α-KG to each well.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding the 2,4-DNPH solution to each well. This will react with the remaining α-KG.
-
Incubate at room temperature for 10-15 minutes.
-
Add NaOH solution to each well to develop the color.
-
-
Measure Absorbance: Read the absorbance of each well at the appropriate wavelength (e.g., ~540 nm) using a microplate reader.
-
Data Analysis: The decrease in absorbance is proportional to the amount of α-KG consumed and therefore to this compound activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Sources of Variability and Best Practices:
-
Enzyme Activity: Ensure the recombinant this compound enzyme is active and used at a consistent concentration.
-
Reagent Stability: Prepare fresh solutions of ascorbic acid and FeSO₄ for each experiment.
-
Incubation Time: Optimize and strictly control the incubation time to ensure the reaction remains in the linear range.
-
Standard Curve: Include a standard curve of known α-KG concentrations to accurately quantify its consumption.
Western Blot for HIF-1α Stabilization
This cell-based assay is a cornerstone for evaluating the cellular activity of this compound inhibitors. Inhibition of this compound prevents the degradation of HIF-1α, leading to its accumulation, which can be detected by Western blotting.
Materials:
-
Cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere.
-
Treat cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Sources of Variability and Best Practices:
-
HIF-1α Instability: HIF-1α is rapidly degraded under normoxic conditions. Perform all cell lysis and protein extraction steps quickly and on ice.[7]
-
Cellular Conditions: Cell density, passage number, and media conditions can influence the cellular response to inhibitors. Maintain consistent cell culture practices.
-
Antibody Quality: The specificity and sensitivity of the primary antibody are crucial. Validate the antibody and use it at the optimal dilution.
-
Loading Controls: Accurate quantification relies on consistent protein loading. Use a reliable loading control and normalize the HIF-1α signal accordingly.
Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HIF-1. Stabilized HIF-1α translocates to the nucleus and binds to HREs in the promoter region of target genes, driving their transcription. In this assay, a reporter gene (luciferase) is placed under the control of an HRE-containing promoter.
Materials:
-
Cell line (e.g., HEK293T)
-
Cell culture medium and supplements
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Test inhibitors
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Cell Seeding and Treatment:
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
The following day, treat the cells with various concentrations of the test inhibitor or vehicle control for 16-24 hours.
-
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Sources of Variability and Best Practices:
-
Transfection Efficiency: Variability in transfection efficiency is a major source of error. Optimize the transfection protocol and use a co-transfected control reporter (e.g., Renilla luciferase) for normalization.[8][9]
-
Cell Line-Specific Effects: The response to inhibitors can vary between cell lines. Choose a cell line with a robust and reproducible response.
-
Promoter Strength: A very strong promoter on the reporter construct can lead to high basal activity and a reduced dynamic range.[10]
-
Compound Interference: Some test compounds may directly inhibit luciferase activity or interfere with the luminescent signal. Include appropriate controls to test for such effects.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the logical framework for ensuring reproducibility.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PhD2 inhibition conditions.
Caption: A generalized experimental workflow for the evaluation of this compound inhibitors.
Caption: A logical framework illustrating the key components for ensuring research reproducibility.
References
- 1. Time-dependent inhibition of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. goldbio.com [goldbio.com]
- 9. Avoidance of reporter assay distortions from fused dual reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
A Researcher's Guide to Selecting Positive and Negative Controls for Prolyl Hydroxylase 2 (PHD2) Assays
For Researchers, Scientists, and Drug Development Professionals
Prolyl Hydroxylase Domain 2 (PHD2) is a critical oxygen sensor in human cells that regulates the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen levels.[1][2][3] Under normal oxygen conditions (normoxia), this compound hydroxylates specific proline residues on HIF-1α, targeting it for proteasomal degradation.[1][4][5] Inhibition of this compound mimics a hypoxic state, stabilizing HIF-1α and activating downstream genes involved in processes like erythropoiesis and angiogenesis.[1][6] Consequently, this compound is a significant therapeutic target for conditions such as anemia and ischemic diseases.[6][7]
Robust and well-defined controls are essential for the accurate interpretation of data from this compound assays. This guide provides a comparative overview of commonly used positive and negative controls for both in vitro and cell-based this compound assays, complete with experimental protocols and supporting data to aid researchers in designing rigorous experiments.
The this compound-HIF-1α Signaling Pathway
Under normoxic conditions, this compound utilizes O₂ and 2-oxoglutarate to hydroxylate HIF-1α. This modification allows the von Hippel-Lindau (VHL) protein to bind, leading to ubiquitination and subsequent degradation of HIF-1α.[1][8] When this compound is inhibited or under hypoxic conditions, HIF-1α is not hydroxylated, allowing it to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of Hypoxia-Responsive Element (HRE) containing genes.[1][6]
Positive Controls for this compound Assays
Positive controls are crucial for confirming that the assay system is working correctly and for providing a benchmark against which to compare potential inhibitors. These can be broadly categorized into direct this compound inhibitors and hypoxia-mimicking agents that induce the downstream effects of this compound inhibition.
1. Small Molecule this compound Inhibitors: These compounds directly bind to the this compound active site, competing with the 2-oxoglutarate co-substrate.[7] They are ideal positive controls for both in vitro biochemical assays and cell-based assays.
2. Hypoxia Mimetics: Agents like cobalt chloride (CoCl₂) and desferrioxamine (DFO) are commonly used as positive controls in cell-based assays.[9] They induce HIF-1α stabilization by inhibiting PHD activity, often through interaction with the iron cofactor required for this compound function.
Comparison of Common Positive Controls
| Control Agent | Type | Assay Type | Typical Working Concentration | IC₅₀ / EC₅₀ | Reference(s) |
| IOX2 | Pan-PHD Inhibitor | In vitro, Cell-based | 10-50 µM | 21 nM (this compound) | [10] |
| IOX4 | This compound-selective Inhibitor | In vitro, Cell-based | 1-10 µM | 1.6 nM (this compound) | [10] |
| Molidustat (BAY 85-3934) | Pan-PHD Inhibitor | In vitro, Cell-based | 10-100 µM | 280 nM (this compound) | [10] |
| Vadadustat (AKB-6548) | Pan-PHD Inhibitor | Cell-based | 1-25 µM | ~1 µM (HIF stabilization) | [10] |
| Enarodustat (JTZ-951) | Pan-PHD Inhibitor | In vitro, Cell-based | 1-10 µM | 0.22 µM (this compound) | [10] |
| Cobalt Chloride (CoCl₂) | Hypoxia Mimetic | Cell-based | 100-200 µM | N/A | [9][11] |
| Desferrioxamine (DFO) | Hypoxia Mimetic (Iron Chelator) | Cell-based | 100-200 µM | N/A | [9] |
Negative Controls for this compound Assays
Negative controls are essential to establish a baseline and ensure that the observed effects are specific to the inhibition of this compound.
1. Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO) should be added to control wells at the same final concentration to account for any solvent-induced effects.
2. Inactive Compounds/Analogs: If available, a structurally similar but biologically inactive analog of the inhibitor being tested is an excellent negative control to demonstrate specificity.
3. Genetic Controls (Cell-based Assays):
-
Scrambled siRNA/shRNA: A non-targeting siRNA or shRNA sequence is used as a control in gene knockdown experiments to ensure the observed phenotype is due to the specific silencing of this compound.[12]
-
Mutated Constructs: In reporter assays, a construct with a mutated Hypoxia-Responsive Element (HRE) can serve as a negative control to confirm that reporter activity is dependent on a functional HIF-1 binding site.[13]
Selection of Negative Controls
| Control Type | Purpose | Assay Type | Implementation |
| Vehicle (e.g., DMSO) | To control for solvent effects | In vitro, Cell-based | Add solvent at the same concentration as used for test compounds. |
| Inactive Analog | To confirm compound specificity | In vitro, Cell-based | Use a structurally related molecule known to be inactive against this compound. |
| Scrambled siRNA | To control for off-target effects of RNAi | Cell-based | Transfect cells with a non-targeting siRNA sequence. |
| Mutated HRE Reporter | To confirm HIF-1 binding specificity | Cell-based (Reporter Assay) | Transfect cells with a reporter plasmid where the HRE is mutated.[13] |
Experimental Protocols
Protocol 1: In Vitro this compound Inhibition Assay (Colorimetric)
This assay measures the consumption of the this compound co-substrate, 2-oxoglutarate (2-OG), providing a quantitative measure of enzyme activity.[9][14]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of test compounds and controls (e.g., IOX2 as positive, DMSO as negative) in assay buffer.
-
Reaction Setup: In a 96-well plate, add assay buffer, recombinant human this compound enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbic acid.
-
Compound Addition: Add the prepared dilutions of test compounds and controls to the appropriate wells.
-
Initiation: Start the enzymatic reaction by adding 2-oxoglutarate to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Color Development: Stop the reaction by adding 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which reacts with the unconsumed 2-OG. After a brief incubation, add NaOH to develop the color.
-
Measurement: Read the absorbance at approximately 540 nm using a microplate reader. The absorbance is inversely proportional to this compound activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.[9]
Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit this compound in a cellular context, leading to the accumulation and detection of HIF-1α protein.[2][9]
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293, Hep3B) and culture overnight.
-
Treatment: Treat cells with various concentrations of the test inhibitor. Include a positive control (e.g., 200 µM CoCl₂ or a known inhibitor like IOX2) and a negative vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the cells under normoxic conditions (21% O₂) for a period sufficient to allow HIF-1α accumulation (typically 4-16 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. It is critical to perform lysis quickly on ice to prevent HIF-1α degradation.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α. Also, probe for a loading control like β-actin or GAPDH.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the HIF-1α band indicates the degree of its stabilization.
References
- 1. What are this compound modulators and how do they work? [synapse.patsnap.com]
- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (this compound), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. usbio.net [usbio.net]
- 4. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 7. Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence Determinants in Hypoxia-inducible Factor-1α for Hydroxylation by the Prolyl Hydroxylases PHD1, this compound, and PHD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Prolyl hydroxylase 2 (this compound) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the prolyl hydroxylase domain protein 2 (this compound/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Calibrating PhD2 Enzymatic Activity Measurements
For researchers, scientists, and drug development professionals, accurately measuring the enzymatic activity of Prolyl Hydroxylase Domain 2 (PhD2) is critical for understanding its role in cellular oxygen sensing and for the development of novel therapeutics. This guide provides a comparative overview of common methods for calibrating this compound activity assays, supported by experimental data and detailed protocols to ensure reliable and reproducible results.
The robust measurement of this compound activity hinges on proper calibration. This ensures that observed changes in activity are truly due to experimental manipulations and not artifacts of the assay itself. This guide delves into three widely used methods for measuring this compound activity—a colorimetric assay, mass spectrometry-based assays, and an oxygen consumption assay—with a focus on their respective calibration strategies.
Comparison of this compound Activity Calibration Methods
The choice of an assay and its calibration method depends on the specific research question, available equipment, and desired throughput. The following table summarizes the key quantitative parameters of the most common calibration techniques.
| Calibration Method | Assay Principle | Typical Calibrant | Quantitative Readout | Linear Range | Key Advantages | Key Disadvantages |
| α-Ketoglutarate Standard Curve | Colorimetric detection of α-ketoglutarate consumption | α-Ketoglutarate | Absorbance (e.g., at 425 nm after derivatization with 2,4-DNPH) | 0 - 1 mM[1] | Cost-effective, high-throughput, simple instrumentation | Indirect measurement of enzyme activity, potential for interference from other carbonyl-containing molecules |
| Hydroxylated Peptide Standards | Mass Spectrometry (LC-MS/MS or MALDI-TOF) detection of hydroxylated HIF-1α peptide | Synthetic hydroxylated and non-hydroxylated HIF-1α peptides | Ratio of hydroxylated to non-hydroxylated peptide peak area | Dependent on instrument sensitivity and standard concentrations | Direct and highly specific measurement of product formation, high sensitivity | Requires specialized equipment, lower throughput, potential for ion suppression effects |
| Instrumental Calibration | Real-time measurement of oxygen consumption | Chemical or electronic calibration of the oxygen sensor | Rate of oxygen depletion (pmol/min) | Dependent on instrument and reaction conditions | Real-time kinetic data, provides insights into oxygen dependence | Requires specialized and dedicated equipment, sensitive to temperature and pressure fluctuations |
Signaling Pathway and Experimental Workflows
To contextualize the measurement of this compound activity, it is essential to understand its role in the hypoxia signaling pathway and the general workflow of the assays.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for PhD2 Inhibitors
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive operational and disposal plan for PhD2 inhibitors, ensuring that these potent compounds are handled with the utmost care throughout their lifecycle. Adherence to these procedures is critical to mitigate potential hazards and ensure compliance with safety regulations.
Key Chemical and Safety Data
A thorough understanding of the properties of a substance is the first step toward safe handling and disposal. The following table summarizes essential data for a representative this compound inhibitor.
| Property | Value |
| Chemical Formula | C17H15N5O3S |
| Molecular Weight | 369.40 |
| CAS Number | 2711720-45-3 |
| GHS Classification | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent)[1] |
| Incompatibilities | Strong acids/alkalis and strong oxidizing/reducing agents[1] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol details the necessary steps for the safe segregation, collection, and disposal of all waste materials contaminated with this compound inhibitors.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid materials contaminated with the this compound inhibitor, including unused compound, personal protective equipment (PPE), and weighing papers, in a dedicated hazardous waste container.[1]
-
The container must be constructed of a compatible material, such as high-density polyethylene, and feature a secure, tight-fitting lid.[1]
-
-
Liquid Waste:
-
Collect all liquid waste, such as reaction residues and contaminated solvents, in a separate, leak-proof hazardous waste container.[1]
-
Crucially, do not mix this waste with other incompatible waste streams.[1]
-
Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste" and the specific chemical name.[2]
-
2. Container Management:
-
Keep all hazardous waste containers securely closed at all times, except when actively adding waste.[1][2]
-
Store waste containers in a designated, well-ventilated area, away from sources of ignition and incompatible materials.
-
It is recommended to use secondary containment for all liquid hazardous waste to prevent spills.[2]
3. Disposal Procedure:
-
Under no circumstances should this compound inhibitor waste be disposed of down the drain or in the regular trash. This is strictly forbidden due to its high aquatic toxicity.[1]
-
Evaporation of waste containing this compound in a fume hood is not a permissible method of disposal.[1]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] The contents and container must be disposed of at an approved waste disposal plant.[1]
4. Spill and Emergency Procedures:
-
In the event of a spill, immediately alert all personnel in the vicinity.
-
Don appropriate PPE, including gloves, safety goggles, and a lab coat.[1]
-
For small spills, absorb the material with an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[1]
-
For large spills, evacuate the area and promptly contact your institution's EHS department for assistance.[1]
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound inhibitor waste, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound inhibitor waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
